molecular formula C10H14N2O B119955 (R)-2-Amino-N-methyl-3-phenylpropanamide CAS No. 144836-90-8

(R)-2-Amino-N-methyl-3-phenylpropanamide

Cat. No.: B119955
CAS No.: 144836-90-8
M. Wt: 178.23 g/mol
InChI Key: BVRKOQJETMBIDK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-N-methyl-3-phenylpropanamide is a chiral phenylalanine derivative that serves as a key synthetic intermediate and privileged structure in medicinal chemistry. Its primary research application is in the design and synthesis of novel bioactive compounds, particularly in the development of inhibitors targeting viral proteins. Specifically, compounds based on the 3-phenylpropanamide scaffold are being extensively investigated as potent inhibitors of the HIV-1 capsid protein . These inhibitors bind to the interface between the N-terminal and C-terminal domains (NTD-CTD) of the capsid, a site critical for interactions with host cellular factors. By targeting this interprotomer pocket, such compounds can disrupt the normal viral life cycle, exhibiting activity at both early and late stages of infection and providing a promising strategy for antiretroviral therapy . Furthermore, related N-phenyl-3-phenylpropanamide structures have been identified as pharmacologic activators of the ATF6 arm of the Unfolded Protein Response (UPR) . In this context, the compound's scaffold contributes to the selective remodeling of endoplasmic reticulum (ER) proteostasis, a mechanism with potential research implications for addressing protein misfolding and aggregation diseases. The compound thus offers researchers a versatile building block for probing complex biochemical pathways and developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRKOQJETMBIDK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546796
Record name N-Methyl-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144836-90-8
Record name N-Methyl-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2-Amino-N-methyl-3-phenylpropanamide chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Amino-N-methyl-3-phenylpropanamide: Structure, Synthesis, and Applications

Abstract

This compound, a chiral derivative of the non-proteinogenic amino acid D-phenylalanine, represents a significant building block in medicinal chemistry and drug development. The strategic incorporation of an N-methyl group on the amide nitrogen fundamentally alters the molecule's physicochemical properties compared to its primary amide counterpart. This modification enhances lipophilicity and influences molecular conformation by removing a hydrogen bond donor, which can lead to improved membrane permeability and bioavailability in peptide-based therapeutics.[1] This guide provides a comprehensive technical overview of its chemical structure, validated synthesis and purification protocols, analytical characterization methods, and current applications. It is intended for researchers and professionals in chemical synthesis and pharmaceutical development, offering field-proven insights into the handling and utilization of this versatile compound.

Introduction to N-Methylated Amino Amides

The Significance of N-Methylation in Medicinal Chemistry

N-methylation is a key structural modification employed in the design of therapeutic agents, particularly in the realm of peptidomimetics.[2] The substitution of a proton with a methyl group on a backbone amide or a terminal amide nitrogen imparts several desirable pharmacological characteristics. Primarily, it increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][2] Furthermore, the removal of the N-H proton eliminates a hydrogen bond donor site. This change restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a specific biological target.[1] This strategy has been successfully used to develop more potent and stable drug candidates.

Overview of this compound

This compound is the N-methyl amide derivative of D-phenylalanine. Its structure is characterized by a phenylpropyl side chain, a primary amine at the alpha-carbon, and a secondary amide at the C-terminus. The "(R)" designation specifies the stereochemistry at the chiral alpha-carbon, which is crucial for its interaction with stereospecific biological targets like enzymes and receptors. This compound serves as a valuable intermediate for synthesizing more complex molecules, especially those targeting the central nervous system, such as psychiatric and analgesic drugs.[3] Its hydrochloride salt is often utilized to improve aqueous solubility for experimental and formulation purposes.[4][5]

Physicochemical Properties and Structural Elucidation

Chemical Structure and Stereochemistry

The core structure consists of a propanamide backbone. A benzyl group is attached to the C3 position, and a primary amine is at the C2 position. The stereocenter at C2 has the (R)-configuration. The amide nitrogen is monosubstituted with a methyl group.

chemical_structure cluster_backbone Propanamide Backbone cluster_substituents Substituents C1 C O1 O C1->O1 N1 N C1->N1 C2 Cα (R) C1->C2 H_N1 H N1->H_N1 CH3_N1 CH₃ N1->CH3_N1 C3 C2->C3 NH2_C2 NH₂ C2->NH2_C2 H_C2 H C2->H_C2 Benzyl CH₂-Ph C3->Benzyl

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of the parent compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name (2R)-2-amino-N-methyl-3-phenylpropanamideN/A
Molecular Formula C₁₀H₁₄N₂O[3]
Molecular Weight 178.23 g/mol [3]
CAS Number 144836-90-8[3]
Appearance Typically a solid at room temperatureN/A
Chirality (R) at the α-carbonN/A

Synthesis Strategies

Rationale for Synthetic Route Selection

The synthesis of N-methylated amino amides requires careful control to ensure mono-methylation and prevent racemization at the sensitive α-carbon. The most common and reliable methods involve the N-methylation of a protected amino acid precursor followed by amidation, or the direct amidation of a protected amino acid followed by reductive amination. The choice of protecting group is critical; it must be stable during the methylation step but readily cleavable without affecting the final structure. The ortho-nitrobenzenesulfonyl (o-NBS) group is particularly effective as it activates the amine for alkylation and is compatible with standard peptide synthesis conditions.[1][6]

Protocol 1: Synthesis from N-Protected (R)-Phenylalanine

This protocol is based on the robust o-NBS protection method, which provides high yields and maintains stereochemical integrity.[1][6]

Step 1: Protection of (R)-Phenylalanine

  • Suspend (R)-Phenylalanine (1.0 eq) in a 1:1 mixture of Dioxane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium carbonate (Na₂CO₃, 2.5 eq) to the suspension.

  • Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(o-NBS)-(R)-Phenylalanine.

Step 2: N-Methylation

  • Dissolve the N-(o-NBS)-(R)-Phenylalanine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise at room temperature.

  • Stir the reaction for 12-16 hours. Monitor by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic phase to yield the N-methylated intermediate.

Step 3: Amide Coupling

  • Dissolve the N-methylated intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add HOBt (1-Hydroxybenzotriazole, 1.2 eq) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq).

  • Stir for 20 minutes at 0 °C.

  • Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise.

  • Allow the reaction to proceed at room temperature for 8-12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry and concentrate.

Step 4: Deprotection

  • Dissolve the protected amide (1.0 eq) in acetonitrile.

  • Add potassium thiophenoxide (KSPh, 3.0 eq).

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Dilute with water and extract with ethyl acetate to remove byproducts. The aqueous layer contains the product.

  • Purify the product from the aqueous layer using column chromatography or crystallization.

synthesis_workflow start (R)-Phenylalanine step1 Step 1: o-NBS Protection (o-NBS-Cl, Na₂CO₃) start->step1 intermediate1 N-(o-NBS)-(R)-Phenylalanine step1->intermediate1 step2 Step 2: N-Methylation (CH₃I, K₂CO₃) intermediate1->step2 intermediate2 N-Methyl-N-(o-NBS)-(R)-Phenylalanine step2->intermediate2 step3 Step 3: Amide Coupling (Methylamine, EDC, HOBt) intermediate2->step3 intermediate3 Protected (R)-2-(N-Methylamino)-N-methyl-3-phenylpropanamide step3->intermediate3 step4 Step 4: o-NBS Deprotection (Thiophenol, K₂CO₃) intermediate3->step4 end_product This compound step4->end_product

Caption: Solution-phase synthesis workflow for the target compound.

Purification and Analytical Characterization

Purification Workflow

Post-synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts. The standard method is flash column chromatography on silica gel. The choice of eluent is critical; a gradient system of dichloromethane and methanol is often effective. Adding a small amount of triethylamine (~0.5%) to the eluent system can prevent the product from streaking on the silica column by neutralizing acidic sites.

Protocol 2: HPLC Method for Purity and Enantiomeric Excess Determination

Objective: To confirm the chemical purity and enantiomeric excess (e.e.) of the final product.

A. Purity Analysis (Reversed-Phase HPLC)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Expected Outcome: A single major peak corresponding to the product, with purity calculated as >95%.

B. Enantiomeric Excess Analysis (Chiral HPLC)

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Expected Outcome: Two well-resolved peaks for the (R) and (S) enantiomers. The e.e. is calculated from the peak areas. A successful synthesis should yield an e.e. of >98%.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Key signals to confirm the structure include a doublet for the N-methyl group (~2.7 ppm), multiplets for the aromatic protons (~7.2-7.4 ppm), a characteristic multiplet for the α-proton, and signals for the β-protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 179.2.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C=O stretching for the amide (~1640 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).

analytical_workflow cluster_analysis Quality Control Analysis crude Crude Synthesis Product purification Purification (Flash Column Chromatography) crude->purification pure_compound Purified Compound purification->pure_compound purity Purity Check (RP-HPLC) pure_compound->purity enantiomeric Enantiomeric Excess (Chiral HPLC) pure_compound->enantiomeric structure Structure Confirmation (NMR, Mass Spec, FTIR) pure_compound->structure final_report QC Passed Material purity->final_report enantiomeric->final_report structure->final_report

Caption: Standard analytical workflow for product characterization.

Applications in Research and Drug Development

As a Chiral Building Block

This compound is a valuable chiral synthon. Its primary amine offers a reactive handle for further elaboration, enabling its incorporation into larger, more complex molecular architectures while maintaining stereochemical control.

Role in Peptidomimetics and Drug Design

The primary application of this compound is in the field of peptidomimetics. Replacing a standard amino acid amide with this N-methylated version can disrupt internal hydrogen bonding networks that often lead to aggregation or proteolytic instability in peptides.[1] This modification is a proven strategy to enhance the drug-like properties of peptide leads. Studies have shown that peptides rich in N-methylated phenylalanine can act as effective shuttles across the blood-brain barrier.[2]

Investigated Pharmacological Activities

Derivatives of (S)- and this compound have been explored for a range of biological activities. The core structure is considered a promising scaffold for agents targeting the central nervous system.[3] Preliminary studies on related compounds suggest potential for developing antidepressant and anti-inflammatory agents.[4] Its use as a precursor in the synthesis of potential anticancer and antiviral drugs is also an area of active investigation.[3]

Conclusion

This compound is more than a simple amino acid derivative; it is a strategic tool for medicinal chemists. Its unique combination of chirality and N-methylation provides a reliable method for enhancing the pharmacokinetic profiles of peptide-based drug candidates. The robust synthetic and analytical protocols detailed in this guide offer a validated framework for researchers to produce and characterize this compound with high purity and stereochemical integrity, facilitating its effective use in the discovery and development of next-generation therapeutics.

References

  • Kaljuste, K., & Undén, A. (1996). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 48(4), 346-353. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Cantu, C. (2023). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2016). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins. Royal Society of Chemistry. [Link]

  • Ling, N. C. (1986). Synthesis of N-substituted peptide amides. U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10176363, (S)-2-Amino-N-methyl-3-phenylpropanamide. Retrieved January 14, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853474, (R)-Methyl 2-amino-3-phenylpropanoate. Retrieved January 14, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43263477, 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. Retrieved January 14, 2026, from [Link].

  • MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 194097, 2-Amino-3-phenylpropanamide. Retrieved January 14, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18620435, 2-amino-N-methyl-3-phenylpropanamide hydrochloride. Retrieved January 14, 2026, from [Link].

  • Mindt, M., Niquille, D. L., & Wendisch, V. F. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 3995. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (R)-2-Amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-N-methyl-3-phenylpropanamide, also known as D-phenylalanine methylamide, is a chiral organic compound of significant interest in the fields of medicinal chemistry and pharmacology. As the (R)-enantiomer of its more commonly studied counterpart, (S)-2-amino-N-methyl-3-phenylpropanamide (L-phenylalanine methylamide), understanding its distinct physical properties is paramount for its synthesis, characterization, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by established experimental methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

Chemical Structure:

G cluster_0 This compound C1 C N2 N C1->N2 O1 O C1->O1 = C2 C2->C1 C3 C2->C3 H1 H₂N C2->H1 H2 H C2->H2 C_phenyl C₆H₅ C3->C_phenyl N1 N C4 CH₃ N2->C4 H4 H N2->H4 H3 O

Caption: Chemical structure of this compound.

This molecule possesses a stereocenter at the alpha-carbon (Cα), giving rise to its chirality and optical activity. The "R" designation in its name refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and interaction with biological systems. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-N-methyl-3-phenylpropanamide[1]
Synonyms D-Phenylalanine methylamide, R-α-Amino-N-methyl-benzenepropanamide[2]
CAS Registry Number 144836-90-8[2]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Appearance White to off-white solid (inferred from related compounds)N/A
Melting Point 58-60 °C (for the (S)-enantiomer)[3]
Boiling Point 379.2 ± 35.0 °C (predicted for the (S)-enantiomer)[3]
Solubility Expected to be soluble in water and polar organic solvents.N/A
Optical Rotation, [α]D Expected to be approximately -67° (c=3 in methanol)Inferred from

Note: Some physical properties, such as melting and boiling points, are cited for the (S)-enantiomer. Enantiomers possess identical physical properties except for the direction of optical rotation. Therefore, these values are expected to be the same for the (R)-enantiomer.

Experimental Methodologies for Property Determination

The accurate determination of physical properties relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for measuring the key properties of this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

  • Sample Preparation: A small amount of this compound is finely ground to ensure uniform heat distribution.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Solubility Assessment

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an organic compound is influenced by its polarity, the polarity of the solvent, and the presence of functional groups capable of hydrogen bonding.

Experimental Protocol:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane) are chosen.

  • Procedure:

    • A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

    • A measured volume of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated vigorously for a set period (e.g., 1 minute).

    • Visual observation is made to determine if the solid has completely dissolved.

  • Classification: The solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Measurement of Specific Optical Rotation

Principle: Chiral molecules, such as this compound, have the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation is a standardized measure of this property.

Experimental Workflow:

Sources

(R)-2-Amino-N-methyl-3-phenylpropanamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Key Chiral Building Block: Synthesis, Properties, and Applications

Abstract

(R)-2-Amino-N-methyl-3-phenylpropanamide is a chiral amine and a derivative of the unnatural amino acid N-methyl-D-phenylalanine. As a non-proteinogenic amino acid derivative, it serves as a crucial building block in medicinal chemistry and drug discovery. The incorporation of an N-methyl group into peptide backbones is a well-established strategy to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability. This technical guide provides a comprehensive overview of the compound's properties, stereospecific synthesis, analytical considerations, and applications, with a focus on its utility for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

Precise identification is paramount for any chemical entity in a research and development setting. While the CAS Number for the (S)-enantiomer is well-documented as 35373-92-3, the specific CAS number for the (R)-enantiomer is less commonly cited in major databases.[1][2] For regulatory and documentation purposes, it is critical to characterize the specific enantiomer used. The parent compound, N-methyl-D-phenylalanine, has the CAS number 56564-52-4.[3]

The fundamental physicochemical properties of this compound are summarized below. These values are calculated based on its structure and are comparable to its well-documented (S)-enantiomer.[2]

PropertyValueSource
IUPAC Name (2R)-2-amino-N-methyl-3-phenylpropanamidePubChem
Molecular Formula C₁₀H₁₄N₂OPubChem[2]
Molecular Weight 178.23 g/mol PubChem[2]
Canonical SMILES CNC(=O)C(CC1=CC=CC=C1)NPubChem
InChI Key BVRKOQJETMBIDK-GFCCVEGCSA-NPubChem
Appearance Predicted: White to off-white solidN/A
Solubility Predicted: Soluble in water and polar organic solventsN/A
Stereospecific Synthesis and Purification

The synthesis of enantiomerically pure this compound typically starts from the corresponding enantiomer of phenylalanine, D-phenylalanine ((R)-2-amino-3-phenylpropanoic acid), to ensure stereochemical integrity. The overall process involves N-methylation of the alpha-amino group, protection of the amino group, activation of the carboxylic acid, and subsequent amidation with methylamine.

2.1. Rationale for Synthetic Strategy

The chosen synthetic pathway prioritizes the retention of the chiral center's configuration. Starting with D-phenylalanine is the most direct approach. The key transformations are:

  • N-methylation: The introduction of a methyl group onto the primary amine. This is a critical step that imparts desirable drug-like properties. A common and effective method involves reductive amination or methylation of a protected amino acid.[4]

  • Amine Protection: To prevent side reactions during carboxyl group activation and amidation, the newly formed secondary amine is protected, often with a Boc (tert-butoxycarbonyl) group.

  • Carboxyl Activation and Amidation: The carboxylic acid is converted into a more reactive species (e.g., an acyl chloride or an active ester) to facilitate amide bond formation with methylamine.

  • Deprotection: The final step involves the removal of the protecting group to yield the target primary amine.

2.2. Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a robust, multi-step synthesis.

Step 1: Synthesis of N-Boc-N-methyl-D-phenylalanine This intermediate is commercially available (CAS 85466-66-6) but can be synthesized.[5]

  • Rationale: Direct methylation of D-phenylalanine can be challenging. A more controlled approach involves protecting the amino group first, followed by methylation. A widely used method is the N-methylation of the N-acyl or N-carbamoyl protected amino acid using a strong base like sodium hydride (NaH) and a methylating agent like methyl iodide (MeI).[4]

  • Protection: React D-phenylalanine with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form N-Boc-D-phenylalanine.

  • N-Methylation: Dissolve N-Boc-D-phenylalanine in a suitable aprotic solvent (e.g., THF). Add sodium hydride (NaH) portion-wise at 0°C. After hydrogen evolution ceases, add methyl iodide (MeI) and allow the reaction to warm to room temperature.

  • Work-up and Purification: Quench the reaction with water and perform an acid-base extraction to isolate the product. Purify by column chromatography.

Step 2: Amidation to form N-Boc-(R)-2-Amino-N-methyl-3-phenylpropanamide

  • Rationale: The carboxylic acid of the protected amino acid must be activated to react with methylamine. Peptide coupling reagents like HATU or HBTU are efficient for this purpose.

  • Activation: Dissolve N-Boc-N-methyl-D-phenylalanine in an appropriate solvent (e.g., DMF or DCM). Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Amidation: Add a solution of methylamine (e.g., methylamine hydrochloride with an additional equivalent of base, or a solution of methylamine in THF) to the activated acid mixture. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Perform an aqueous work-up to remove excess reagents. Purify the resulting amide by flash column chromatography.

Step 3: Deprotection to Yield this compound

  • Rationale: The Boc group is acid-labile and can be cleanly removed with strong acid.

  • Cleavage: Dissolve the purified Boc-protected amide from the previous step in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Acidolysis: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature.

  • Isolation: Evaporate the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized carefully to yield the free amine.

2.3. Synthetic Workflow Diagram

SynthesisWorkflow A D-Phenylalanine B N-Boc-N-methyl- D-phenylalanine A->B 1. Boc₂O 2. NaH, MeI C N-Boc-(R)-2-Amino- N-methyl-3-phenylpropanamide B->C Methylamine, HATU, DIPEA D (R)-2-Amino-N-methyl- 3-phenylpropanamide C->D TFA or HCl N_Methylation_Impact cluster_Properties Pharmacokinetic & Pharmacodynamic Properties Parent Parent Peptide Stab Proteolytic Stability Parent->Stab - Perm Membrane Permeability Parent->Perm - NMe N-Methylated Peptide Analogue NMe->Stab + NMe->Perm + Conf Conformational Rigidity NMe->Conf Altered Rec Receptor Binding Conf->Rec May Impact

Caption: Impact of N-methylation on key properties of peptide-based drugs.

Analytical Characterization

Confirming the identity, purity, and enantiomeric integrity of this compound is crucial.

  • Structural Verification: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are standard methods to confirm the chemical structure and molecular weight.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC), typically with UV detection, is used to assess chemical purity.

  • Enantiomeric Purity: Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). This requires a specialized chiral stationary phase (CSP), often polysaccharide-based, that can differentiate between the R and S enantiomers. [6][7]The development of a robust chiral separation method is a critical quality control step. [6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not widely available, hazard information can be inferred from the racemic hydrochloride salt and related structures. [8]

Hazard Class GHS Classification Precautionary Statement
Acute Toxicity, Oral H302: Harmful if swallowed P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation H315: Causes skin irritation P280: Wear protective gloves.
Eye Damage/Irritation H319: Causes serious eye irritation P280: Wear eye protection/face protection.

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a specialized, high-value chiral building block with significant applications in modern drug discovery. Its primary utility lies in the strategic modification of peptide-based therapeutics to enhance their stability and bioavailability. A robust understanding of its stereospecific synthesis, purification, and analytical characterization is essential for its effective application. By leveraging the unique properties conferred by the N-methyl group, researchers and drug development professionals can overcome key challenges in the development of novel, effective therapeutics.

References
  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7015127, N-Boc-N-methyl-D-phenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43263477, 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. Retrieved from [Link]

  • Chemsrc. (2025). (S)-2-Amino-N-methyl-3-phenylpropanamide CAS#:35373-92-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853474, (R)-Methyl 2-amino-3-phenylpropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10176363, (S)-2-Amino-N-methyl-3-phenylpropanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6427037, N-Methylphenylalanine, D-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Eletriptan | CAS No: 143322-58-1. Retrieved from [Link]

  • LookChem. (n.d.). Cas 143322-58-1,Eletriptan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18620435, 2-amino-N-methyl-3-phenylpropanamide hydrochloride. Retrieved from [Link]

  • Paweł Kafarski et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Retrieved from [Link]

  • Gavrilă, C. I. et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. Retrieved from [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2018). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 194097, 2-Amino-3-phenylpropanamide. Retrieved from [Link]

Sources

synthesis of (R)-2-Amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-N-methyl-3-phenylpropanamide

Abstract

This compound, the N-methyl amide derivative of D-phenylalanine, is a valuable chiral building block in modern medicinal chemistry. Its incorporation into peptide backbones can significantly enhance proteolytic stability, membrane permeability, and conformational rigidity, thereby improving the pharmacokinetic profile of peptide-based therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound with high chemical and stereochemical purity. We will delve into the mechanistic underpinnings of key transformations, including direct amidation of protected D-phenylalanine, reductive cleavage of oxazolidinone intermediates, and reductive amination protocols. Each strategy is evaluated based on yield, scalability, stereochemical integrity, and operational complexity. Detailed, field-tested protocols are provided, alongside a comparative analysis to assist researchers in selecting the optimal route for their specific application.

Introduction: Significance and Synthetic Challenges

The strategic N-methylation of amide bonds in peptides is a cornerstone of peptidomimetic design. Replacing an amide N-H with an N-CH₃ group disrupts the hydrogen-bonding network that contributes to secondary structures like β-sheets and also provides steric hindrance against enzymatic degradation.[1][2] The target molecule, this compound, serves as a direct precursor for incorporating an N-methylated D-phenylalanine residue at the C-terminus of a peptide chain.

Key Synthetic Challenges:

  • Stereochemical Integrity: The chiral center at the α-carbon is adjacent to a carbonyl group, making it susceptible to racemization, especially under harsh basic or acidic conditions.[3] All synthetic steps must be carefully designed to preserve the (R)-configuration derived from the D-phenylalanine starting material.

  • Selective N-Methylation: Methods must differentiate between the α-amino group and the target amide nitrogen. This often necessitates the use of orthogonal protecting group strategies.

  • Over-methylation: The use of highly reactive methylating agents can lead to the formation of undesired N,N-dimethylated byproducts, complicating purification and reducing yield.[3]

This guide will navigate these challenges by presenting robust and well-documented synthetic pathways.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals several viable pathways starting from commercially available D-phenylalanine or its derivatives. The primary disconnections involve the amide bond and the N-methyl bond, leading to three main strategies.

G cluster_0 Strategy A: Amidation Route cluster_1 Strategy B: Oxazolidinone Route cluster_2 Strategy C: Direct Methylation TP This compound A2 Protected D-Phenylalanine + Methylamine TP->A2 Amide Bond Formation B1 (R)-N-Methyl-D-phenylalanine TP->B1 Amidation C1 (R)-2-Amino-3-phenylpropanamide (D-Phenylalaninamide) TP->C1 N-Methylation A1 Protected (R)-N-Methyl-D-phenylalanine + Methylamine A3 D-Phenylalanine A2->A3 N-Protection B2 5-Oxazolidinone Intermediate B1->B2 Reductive Ring Opening B3 N-Protected D-Phenylalanine B2->B3 Cyclization w/ Formaldehyde B3->A3 N-Protection C1->A3 Amidation G start D-Phenylalanine step1 Step 1: N-Protection Reagents: Boc2O, Base (e.g., NaHCO3) Solvent: Dioxane/Water start->step1 prod1 Boc-D-Phenylalanine step1->prod1 step2 Step 2: Amide Coupling Reagents: Methylamine (CH3NH2), HATU, DIPEA Solvent: DMF prod1->step2 prod2 Boc-(R)-2-Amino-N-methyl-3-phenylpropanamide step2->prod2 step3 Step 3: Deprotection Reagents: Trifluoroacetic Acid (TFA) Solvent: Dichloromethane (DCM) prod2->step3 prod3 Crude Product step3->prod3 step4 Step 4: Purification Method: Column Chromatography or Crystallization prod3->step4 final This compound step4->final

Caption: Workflow for the synthesis via protected D-phenylalanine amidation.

Protocol: Synthesis of Boc-D-Phenylalanine

  • Dissolve D-Phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M sodium bicarbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-D-Phenylalanine as a white solid.

Protocol: Amide Coupling and Deprotection

  • Dissolve Boc-D-Phenylalanine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

  • Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude Boc-protected amide.

  • Dissolve the crude product in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20% v/v) and stir at room temperature for 1-2 hours.

  • Concentrate the solvent in vacuo. The resulting residue can be purified by silica gel chromatography or crystallization to yield the final product.

Synthetic Strategy B: The Oxazolidinone Method

This elegant method provides excellent control over stereochemistry and is highly effective for preparing N-methyl amino acids. [4]The resulting N-methyl-D-phenylalanine can then be amidated as described in Strategy A. The key is the formation of a temporary heterocyclic ring (an oxazolidinone) which is subsequently opened reductively.

Mechanistic Rationale

The process begins with an N-protected amino acid (Cbz or Fmoc are common, as Boc is acid-labile). This is cyclized with paraformaldehyde under acidic catalysis to form a 5-oxazolidinone. [4]This step locks the stereocenter within a rigid ring system. The subsequent reductive cleavage, typically with triethylsilane (Et₃SiH) and a strong acid like TFA, opens the ring to reveal the N-methyl group. [4]This reduction is known to proceed without racemization.

G A Cbz-D-Phenylalanine B Cbz-Protected 5-Oxazolidinone A->B (CH2O)n, p-TsOH Toluene, reflux C N-Cbz-N-Methyl-D-Phenylalanine B->C Et3SiH, TFA CHCl3 D Amidation with CH3NH2 C->D Coupling Agents (HATU, DIPEA) E Cbz-Protected Final Amide D->E F Final Product E->F H2, Pd/C (Hydrogenolysis)

Caption: Key transformations in the oxazolidinone synthesis route.

Protocol Highlights

Step 1: Oxazolidinone Formation

  • A mixture of Cbz-D-phenylalanine (1.0 eq), paraformaldehyde (2.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark trap to azeotropically remove water. [4]2. After completion, the solvent is removed to yield the crude oxazolidinone, which is often used directly in the next step.

Step 2: Reductive Ring Opening

  • The crude oxazolidinone is dissolved in chloroform or DCM.

  • The solution is treated with triethylsilane (2.0 eq) and trifluoroacetic acid (2.0 eq). [4]3. The reaction is stirred at room temperature until complete, yielding N-Cbz-N-methyl-D-phenylalanine.

From this point, the N-protected, N-methylated amino acid can be converted to the final product via amidation and Cbz-deprotection (hydrogenolysis), steps analogous to those in Strategy A.

Other Synthetic Approaches

Reductive Amination

Reductive amination is a powerful tool for N-alkylation. A direct route to the target molecule is less common, but the synthesis of the precursor, N-methyl-D-phenylalanine, can be achieved this way. One classic method is the Eschweiler-Clarke reaction , which uses formaldehyde as the carbon source and formic acid as the reducing agent. [5]

  • Mechanism: The primary amine of D-phenylalanine reacts with formaldehyde to form an imine, which is subsequently reduced by hydride transfer from formic acid. The reaction is driven forward by the release of CO₂. [5]* Advantages: It is a one-pot reaction and uses inexpensive reagents.

  • Disadvantages: It often requires elevated temperatures, which can increase the risk of racemization. Over-methylation to the N,N-dimethyl product is a significant concern and requires careful control of stoichiometry. [3][5]

Biocatalytic and Fermentative Routes

Emerging research focuses on sustainable production methods. Engineered microorganisms like Corynebacterium glutamicum have been developed for the de novo production of N-methylphenylalanine from simple carbon sources. [6]These methods involve the reductive methylamination of the precursor phenylpyruvate using engineered enzymes. [6]While highly enantioselective and environmentally friendly, these techniques are specialized and may not be readily accessible in a standard synthetic chemistry lab.

Purification and Characterization

  • Purification: The final product is a basic, polar molecule. Purification is typically achieved via silica gel column chromatography using a mobile phase containing a small percentage of a basic modifier like triethylamine or ammonia in methanol/DCM to prevent peak tailing. Recrystallization from a suitable solvent system can also be employed for high-purity material.

  • Characterization:

    • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the N-methyl group and the correct number of aromatic and aliphatic protons.

    • Mass Spectrometry (MS): To confirm the molecular weight (178.23 g/mol ). [7] * Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) and confirming that the (R)-stereochemistry has been preserved.

Comparative Analysis of Synthetic Routes

FeatureStrategy A (Direct Amidation)Strategy B (Oxazolidinone)Strategy C (Reductive Amination)
Number of Steps 3 (from D-Phe)4-5 (from D-Phe)2-3 (to N-Me-D-Phe)
Overall Yield Good to ExcellentGood to ExcellentModerate to Good
Stereocontrol Excellent (with proper reagents)Excellent (inherent to method)Fair (risk of racemization)
Key Advantage Direct and straightforwardRobust stereochemical controlInexpensive reagents
Key Disadvantage Requires efficient couplingMore steps, intermediate handlingRisk of over-methylation
Scalability Highly scalableScalableModerate scalability

Conclusion

The can be successfully achieved through several strategic pathways. For most laboratory and process development applications, Strategy A , involving the direct amidation of N-Boc-D-phenylalanine, offers the best balance of efficiency, reliability, and stereochemical control. The Oxazolidinone method (Strategy B) serves as an excellent, albeit slightly longer, alternative when absolute certainty against racemization is paramount. While reductive amination techniques are fundamentally important in organic synthesis, they present greater challenges regarding selectivity and stereopurity for this specific target. The choice of synthesis will ultimately depend on the scale, purity requirements, and available resources of the research team.

References

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24, 319-322.
  • BenchChem. (n.d.). Technical Support Center: N-Methylation of Alanine.
  • Biron, E., & Kessler, H. (2005). An efficient and practical N-methylation of amino acid derivatives with dimethyl sulfate. Journal of Peptide Science, 11(5), 307-312.
  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central.
  • Corey, E. J., & Grogan, M. J. (1999).
  • Johnston, J. N., & Schwieter, K. E. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Chemical Science, 6(4), 2590-2595.
  • Doherty, A. M., et al. (1993). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Journal of medicinal chemistry, 36(18), 2585-2594.
  • Aurelio, L., et al. (2004). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 69(17), 5833-5835.
  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthesis of N-Alkyl Amino Acids. Monash University.
  • PubChem. (n.d.). N-Methylphenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Miller, S. C., & Scanlan, T. S. (1997). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4380-4381.
  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube.
  • Wikipedia contributors. (2023, December 29). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Amino-N-methyl-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to (2R)-2-amino-N-methyl-3-phenylpropanamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-amino-N-methyl-3-phenylpropanamide , systematically known by its IUPAC name, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As the D-enantiomer of N-methylated phenylalaninamide, its incorporation into peptide chains or its use as a synthetic intermediate can impart unique properties to target molecules, including enhanced metabolic stability and specific conformational constraints. This guide provides an in-depth overview of its synthesis, analytical characterization, and key applications, with a focus on its role in the development of therapeutics targeting the central nervous system (CNS).

Nomenclature and Physicochemical Properties

The correct IUPAC name for the topic compound is (2R)-2-amino-N-methyl-3-phenylpropanamide . It is also commonly referred to by several synonyms, including N-methyl-D-phenylalaninamide and D-Phenylalanine methylamide.

PropertyValue
IUPAC Name (2R)-2-amino-N-methyl-3-phenylpropanamide
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
CAS Number 144836-90-8
Appearance Typically a white to off-white solid
Chirality (R)-enantiomer

Stereoselective Synthesis

The synthesis of enantiomerically pure (2R)-2-amino-N-methyl-3-phenylpropanamide is crucial for its application in drug development, as stereochemistry plays a pivotal role in biological activity. A common and efficient method involves the coupling of an N-protected D-phenylalanine derivative with methylamine, followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard in this approach due to its stability and ease of removal under acidic conditions.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-step process starting from commercially available Boc-D-phenylalanine.

Synthesis_Workflow Start Boc-D-phenylalanine Intermediate Boc-(R)-2-amino-N-methyl-3-phenylpropanamide Start->Intermediate  Amide Coupling (Methylamine, Coupling Agent) Final (2R)-2-amino-N-methyl-3-phenylpropanamide Intermediate->Final  Boc Deprotection (e.g., TFA)

Caption: Synthetic workflow for (2R)-2-amino-N-methyl-3-phenylpropanamide.

Detailed Experimental Protocol

This protocol is adapted from standard peptide coupling procedures.

Step 1: Synthesis of Boc-(R)-2-amino-N-methyl-3-phenylpropanamide

  • Dissolution: Dissolve Boc-D-phenylalanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture for 30 minutes to form the active ester.

  • Coupling: Add a solution of methylamine (e.g., 2M in THF or as a gas bubbled through the solution) (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-(R)-2-amino-N-methyl-3-phenylpropanamide.

Step 2: Deprotection to Yield (2R)-2-amino-N-methyl-3-phenylpropanamide

  • Dissolution: Dissolve the purified Boc-(R)-2-amino-N-methyl-3-phenylpropanamide from the previous step in a minimal amount of DCM.

  • Cleavage: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., a 25-50% solution in DCM).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product is often the TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water and neutralize with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (2R)-2-amino-N-methyl-3-phenylpropanamide.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. The following techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a multiplet for the α-proton, diastereotopic protons for the β-methylene group adjacent to the phenyl ring, a doublet for the N-methyl group, and broad signals for the amine and amide protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the aromatic carbons, the α- and β-carbons of the phenylalanine backbone, and the N-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (2R)-2-amino-N-methyl-3-phenylpropanamide (C₁₀H₁₄N₂O), the expected exact mass is 178.1106 g/mol . Electrospray ionization (ESI) is a suitable method for this analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound. Chiral HPLC is particularly important to determine the enantiomeric excess (ee) and confirm the stereochemical integrity of the (R)-enantiomer. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a TFA modifier) is typically used for purity analysis.

Applications in Drug Discovery and Development

(2R)-2-amino-N-methyl-3-phenylpropanamide serves as a valuable chiral intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential.[2] Its N-methylated amide structure can introduce conformational rigidity and resistance to enzymatic degradation, which are desirable properties in drug candidates.

Intermediate in the Synthesis of CNS-Active Agents

This compound is a known precursor for the synthesis of various agents targeting the central nervous system, including potential treatments for psychiatric and pain disorders. The D-phenylalanine scaffold is a common feature in many neuropeptides and their mimetics.

Role in Neuropeptide Mimetics

N-methylated amino acids are frequently incorporated into peptide sequences to create "peptidomimetics." This modification can enhance the metabolic stability of the peptide by protecting the amide bond from proteolytic cleavage. Furthermore, the N-methyl group can influence the peptide's secondary structure, leading to a more defined conformation that can improve binding affinity and selectivity for its target receptor. The use of the D-enantiomer can also contribute to increased stability and unique pharmacological profiles.

Conclusion

(2R)-2-amino-N-methyl-3-phenylpropanamide is a key chiral building block with significant applications in pharmaceutical research and development. Its stereoselective synthesis is achievable through well-established peptide coupling methodologies. The incorporation of this N-methylated D-amino acid amide into larger molecules can impart favorable pharmacokinetic and pharmacodynamic properties, making it a valuable tool in the design of novel therapeutics, particularly for CNS disorders. A thorough understanding of its synthesis and analytical characterization is fundamental for its effective utilization in drug discovery programs.

References

  • MySkinRecipes. (R)-2-Amino-N-methyl-3-phenylpropanamide.
  • FREDI. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Unnatural α-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Unnatural α-amino acids (UAAs) represent a transformative class of molecules that are expanding the boundaries of chemical biology, drug discovery, and materials science. By moving beyond the 20 proteinogenic amino acids, researchers can introduce novel chemical functionalities, impose conformational constraints, and enhance the metabolic stability and potency of peptides and small molecule therapeutics. This guide provides a comprehensive overview of the key synthetic methodologies for accessing these valuable building blocks. It delves into the foundational principles of asymmetric synthesis, including chiral pool, auxiliary-based, and classical named reactions, before exploring advanced catalytic strategies such as transition metal, organo-, and biocatalysis. Furthermore, it covers methods for rapid library generation via multicomponent reactions and essential analytical techniques for stereochemical characterization. The narrative is grounded in mechanistic rationale and practical insights, aiming to equip researchers, scientists, and drug development professionals with the knowledge to strategically design and synthesize novel UAA derivatives for a new generation of therapeutics and biochemical tools.

Introduction: The Expanding Chemical Space of the Proteome

The central dogma of molecular biology outlines the translation of genetic information into a canonical set of 20 amino acids, the fundamental building blocks of proteins. While this natural repertoire has given rise to the vast complexity of life, it represents only a fraction of the possible chemical diversity for amino acid structures. Unnatural α-amino acids (UAAs), which are not incorporated into proteins through standard cellular machinery, offer a gateway to this expanded chemical space.

Significance of Unnatural α-Amino Acids in Research and Therapeutics

The strategic incorporation of UAAs into peptides or small molecules can dramatically alter their properties. These modifications are not merely incremental; they can introduce entirely new functions and overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The utility of UAAs is underscored by their presence in over 100 FDA-approved drugs, ranging from antihypertensives like Methyldopa to anticancer agents. In the realm of chemical biology, UAAs with unique functional groups (e.g., bioorthogonal handles, photo-crosslinkers) serve as powerful probes to investigate protein structure and function in living systems.

Advantages Conferred by UAAs

The introduction of non-native structures can bestow a range of desirable "drug-like" properties:

  • Enhanced Metabolic Stability: The α,α-disubstituted nature of many UAAs or the presence of non-natural side chains can block recognition by proteases, significantly increasing the in vivo half-life of peptide drugs.

  • Conformational Constraint: UAAs can induce or stabilize specific secondary structures (e.g., α-helices, β-turns), leading to higher receptor affinity and selectivity. This pre-organization reduces the entropic penalty of binding.

  • Increased Potency and Selectivity: Tailor-made side chains can form unique interactions with a biological target that are inaccessible to natural amino acids, thereby improving potency and selectivity.

  • Novel Functionality: UAAs can introduce new chemical reactivity, allowing for specific bioconjugation in the development of antibody-drug conjugates (ADCs) or the creation of novel biocatalysts.

Overview of Synthetic Challenges and Strategies

The primary challenge in UAA synthesis is the precise control of stereochemistry at the α-carbon. An effective synthesis must produce the desired enantiomer in high purity, as the biological activity of enantiomers can differ dramatically. The diverse array of synthetic methods developed to meet this challenge can be broadly categorized, each with distinct advantages and limitations.

G cluster_strategies Core Synthetic Approaches cluster_foundational Foundational Asymmetric Strategies cluster_catalytic Catalytic Enantioselective Methods cluster_advanced Advanced & Specialized Methods Foundational Methods Foundational Methods Chiral Pool Chiral Pool Foundational Methods->Chiral Pool Chiral Auxiliaries Chiral Auxiliaries Foundational Methods->Chiral Auxiliaries Strecker Synthesis Strecker Synthesis Foundational Methods->Strecker Synthesis Catalytic Methods Catalytic Methods Transition Metal Catalysis Transition Metal Catalysis Catalytic Methods->Transition Metal Catalysis Organocatalysis Organocatalysis Catalytic Methods->Organocatalysis Biocatalysis Biocatalysis Catalytic Methods->Biocatalysis Advanced & Specialized Advanced & Specialized Multicomponent Reactions (e.g., Ugi) Multicomponent Reactions (e.g., Ugi) Advanced & Specialized->Multicomponent Reactions (e.g., Ugi) C-H Activation C-H Activation Advanced & Specialized->C-H Activation Photoredox Catalysis Photoredox Catalysis Advanced & Specialized->Photoredox Catalysis center_node->Foundational Methods center_node->Catalytic Methods center_node->Advanced & Specialized

Figure 1: Overview of major synthetic strategies for unnatural α-amino acids.

Foundational Asymmetric Synthetic Strategies

These methods represent the cornerstone of UAA synthesis, relying on stoichiometric sources of chirality to control the stereochemical outcome.

Chiral Pool Synthesis: Leveraging Nature's Chirality

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that can serve as starting materials. Amino acids like L-glutamic acid or L-proline are common starting points. The inherent chirality of the starting material is carried through a series of chemical transformations to generate a new, non-proteinogenic amino acid. This approach is powerful but is ultimately limited by the structures and stereochemistries available in the natural chiral pool.

Chiral Auxiliaries: Covalent Control of Stereochemistry

A robust and widely adopted strategy involves covalently attaching a chiral auxiliary to a prochiral substrate, typically a glycine equivalent. The auxiliary directs a subsequent bond formation (e.g., alkylation) to one face of the molecule, creating a new stereocenter with high diastereoselectivity. The auxiliary is then cleaved under mild conditions to reveal the enantiomerically enriched UAA.

The choice of auxiliary is critical and depends on the desired transformation, the scale of the reaction, and the required cleavage conditions.

Chiral Auxiliary Class Common Precursor Key Features Typical d.e. (%) References
Evans Oxazolidinones Phenylalanine, ValineHighly predictable stereochemical outcome; well-established methodology.>95%
Schöllkopf Bis-Lactim Ethers Valine, IsoleucineForms a rigid bicyclic system; allows for synthesis of various α-alkyl AAs.90-98%
Oppolzer's Camphorsultams CamphorHigh diastereoselectivity; robust and crystalline derivatives aid purification.>98%
N-Benzoyl-L-proline ProlineCost-effective; useful for asymmetric alkylation of glycine enolates.85-95%
The Strecker Synthesis: A Classic and Versatile Approach

First reported in 1850, the Strecker synthesis is a one-pot reaction involving an aldehyde (or ketone), ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid. While the classical reaction is racemic, modern variations provide excellent stereocontrol.

  • Diastereoselective Strecker Reaction: By replacing ammonia with a chiral amine (e.g., (S)-α-phenylethylamine), a chiral auxiliary is formed in situ, leading to a diastereoselective cyanide addition.

  • Catalytic Asymmetric Strecker Synthesis: This is the most powerful variant, employing a chiral catalyst (metal-based or organocatalytic) in sub-stoichiometric amounts to control the enantioselectivity of the cyanide addition to an achiral imine. Catalysts based on zirconium, BINOL, and thiourea have shown great success, making the method adaptable to large-scale synthesis with reduced hazardous waste.

G cluster_workflow Catalytic Asymmetric Strecker Workflow Start Achiral Aldehyde + Amine Imine In situ Imine Formation Start->Imine Addition Cyanide Addition Imine->Addition Nitrile Enantioenriched α-Aminonitrile Addition->Nitrile Hydrolysis Acid Hydrolysis Nitrile->Hydrolysis End Enantiopure α-Amino Acid Hydrolysis->End Catalyst Chiral Catalyst (e.g., Zr-based, Thiourea) Catalyst->Addition Cyanide Cyanide Source (HCN, TMSCN, KCN) Cyanide->Addition

Figure 2: Workflow for catalytic asymmetric Strecker synthesis.

Advanced Catalytic Enantioselective Methodologies

Catalytic methods are highly sought after in both academic and industrial settings as they minimize waste by using only a small amount of a chiral inductor to generate large quantities of enantiopure product.

Transition Metal Catalysis

Transition metals offer a diverse range of reactivity for UAA synthesis.

  • Asymmetric Phase-Transfer Catalysis (PTC): This technique is particularly effective for the alkylation of glycine Schiff base esters. A chiral quaternary ammonium salt, often derived from Cinchona alkaloids, transfers the enolate from a basic aqueous or solid phase into an organic phase where it reacts with an alkyl halide. This method is operationally simple and has been successfully applied to the synthesis of α,α-dialkyl amino acids.

  • C-H Activation/Functionalization: A frontier in organic synthesis, this approach involves the direct conversion of a C-H bond into a C-N or C-C bond. Iron-catalyzed methods have been developed for the oxidative alteration of amino acids, preserving the α-center's chirality while functionalizing other positions. More recently, photoredox catalysis combined with metal catalysis has enabled the synthesis of tertiary amino acids by coupling abundant alkanes with imines, showcasing high atom economy.

  • Nitrene Transfer: A novel two-step method utilizes ruthenium or iron catalysts to mediate a stereocontrolled 1,3-nitrogen shift from an azanyl ester into the α-C(sp³)-H bond of an abundant carboxylic acid, providing direct access to protected α-amino acids.

Organocatalysis: Metal-Free Enantioselective Synthesis

Organocatalysis avoids the use of potentially toxic and expensive metals, offering a "greener" synthetic alternative. Chiral small organic molecules, such as primary amines or squaramides, are used to catalyze reactions. A notable application is the bifunctional tertiary amine-squaramide catalyzed enantioselective Mannich-type addition of substrates like allomaltol to N-protected aldimines, yielding adducts that can be readily transformed into non-proteinogenic α-amino acids.

Biocatalysis: Harnessing Enzymes for Chiral Synthesis

Enzymes are nature's catalysts, offering unparalleled stereoselectivity under mild, aqueous conditions.

  • Kinetic Resolution: This is the most common biocatalytic method. A racemic mixture of a UAA derivative (e.g., an N-acetylated amino acid) is treated with an enzyme, such as Acylase I, that selectively acts on only one enantiomer (typically the L-enantiomer). This leaves the unreacted D-enantiomer in high enantiomeric purity. The primary limitation is a maximum theoretical yield of 50% for a single enantiomer.

  • Asymmetric Synthesis: This approach builds the chiral center from a prochiral substrate with a theoretical yield of 100%. Transaminases are particularly useful, catalyzing the transfer of an amino group from a donor molecule to an α-keto acid to produce an optically pure α-amino acid. Protein engineering and directed evolution are being used to expand the substrate scope of these enzymes to accept non-natural substrates.

G cluster_workflow Enzymatic Kinetic Resolution Workflow Start Racemic Mixture (D- and L-UAA Derivative) Reaction Selective Transformation Start->Reaction Enzyme Stereoselective Enzyme (e.g., Acylase I) Enzyme->Reaction Products Mixture of Products Reaction->Products Separation Physical Separation Products->Separation L_Product Product from L-form (e.g., L-Amino Acid) Separation->L_Product Product A D_Product Unreacted D-form (e.g., N-Acetyl-D-AA) Separation->D_Product Product B

Figure 3: General workflow for enzymatic kinetic resolution of a racemic mixture.

Multicomponent Reactions for Rapid Diversity Generation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. They are exceptionally valuable for generating libraries of structurally diverse compounds for high-throughput screening in drug discovery.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a paramount example of an MCR, combining an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acylaminoamide. This one-pot process forms two new bonds and a stereocenter with remarkable atom economy, with water as the only byproduct. The sheer number of commercially available starting materials allows for the rapid synthesis of vast peptide-like libraries. When an α-amino acid is used as the bifunctional (amine and carboxylic acid) component, it is known as a Ugi 5-center-4-component reaction (U-5C-4CR), which is a powerful tool for creating complex, multi-functionalized scaffolds.

G cluster_ugi Ugi Four-Component Reaction (U-4CR) Amine Amine Reaction One-Pot Condensation Amine->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Isocyanide Isocyanide Isocyanide->Reaction Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Reaction Product α-Acylaminoamide Reaction->Product Byproduct H₂O Reaction->Byproduct

Figure 4: Schematic of the Ugi four-component reaction (U-4CR).

Characterization and Analysis of Unnatural α-Amino Acids

The synthesis of a UAA is incomplete without rigorous verification of its structure and, most importantly, its stereochemical purity.

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (% ee) is a measure of the purity of a chiral substance. Several analytical techniques are employed for its determination.

Technique Principle Advantages Considerations References
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.High resolution, direct analysis of underivatized amino acids is possible with certain columns (e.g., macrocyclic glycopeptides).Method development can be intensive; requires a suitable chromophore for UV detection unless using MS.
Chiral GC-MS Separation of volatile enantiomeric derivatives on a chiral GC column.High sensitivity and resolution, especially with MS detection.Requires derivatization to increase volatility (e.g., acylation), which can be a source of error.
NMR Spectroscopy Use of a chiral solvating agent or derivatizing agent (e.g., Mosher's acid) to induce diastereomeric environments, resulting in chemically distinct signals for each enantiomer.Simple sample preparation, analysis is on the bulk sample without need for separation.Lower sensitivity and accuracy compared to chromatographic methods; peak overlap can be an issue.
Spectroscopic and Spectrometric Confirmation

Standard analytical methods are used to confirm the chemical structure of the newly synthesized UAA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

Applications in Drug Discovery and Chemical Biology

The successful synthesis of UAAs is not an end in itself but a means to create novel molecules with significant biological impact.

  • UAAs in Approved Therapeutics: As previously mentioned, UAAs are integral components of numerous approved drugs. They can act as enzyme inhibitors, receptor agonists/antagonists, or structural modifiers that enhance the pharmacokinetic profile of a parent drug.

  • Peptidomimetics and Constrained Peptides: UAAs are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. By restricting the conformational flexibility of a peptide, UAAs can lock it into its bioactive conformation, leading to enhanced affinity and stability.

  • Antibody-Drug Conjugates (ADCs) and Bioconjugation: UAAs with bioorthogonal functional groups (e.g., alkynes, azides) can be incorporated into proteins or antibodies. These groups allow for the precise, site-specific attachment of payloads like cytotoxic drugs, creating more homogeneous and effective ADCs.

Conclusion and Future Outlook

The field of unnatural α-amino acid synthesis has evolved from classical stoichiometric methods to highly efficient and selective catalytic strategies. The development of novel C-H activation, photoredox, and biocatalytic reactions continues to push the boundaries of what is possible, enabling the synthesis of increasingly complex and functionalized UAAs. These advancements provide the scientific community with an ever-expanding toolkit to modulate biological systems and design next-generation therapeutics. The synergy between innovative synthetic chemistry and molecular biology will undoubtedly lead to the discovery of new medicines and a deeper understanding of the intricate machinery of life.

Experimental Protocols (Appendix)

Protocol 1: Catalytic Asymmetric Phase-Transfer Alkylation of a Glycine Schiff Base

(Based on principles described in O'Donnell et al. and Maruoka et al.)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv), the alkylating agent (e.g., benzyl bromide, 1.2 equiv), and the chiral phase-transfer catalyst (e.g., a C₂-symmetric quaternary ammonium bromide, 0.01 equiv) in an appropriate solvent (e.g., toluene, 5 mL per mmol of substrate).

  • Base Addition: Add solid, anhydrous potassium carbonate (K₂CO₃, 5.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. Reactions are typically complete within 1-24 hours.

  • Workup: Upon completion, filter the reaction mixture to remove the solid base. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification (Schiff Base): Purify the resulting crude product by silica gel column chromatography to isolate the alkylated Schiff base.

  • Deprotection: Dissolve the purified Schiff base in tetrahydrofuran (THF) and add 1 M hydrochloric acid (HCl). Stir at room temperature for 1-4 hours until the imine is fully hydrolyzed.

  • Isolation: Neutralize the mixture and extract the aqueous layer with a non-polar solvent (e.g., diethyl ether) to remove the benzophenone byproduct. The aqueous layer containing the amino acid ester can then be further processed (e.g., ester hydrolysis) or purified directly.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic N-Acetyl Amino Acid

(Based on principles described for mold acylase)

  • Substrate Preparation: Dissolve the racemic N-acetyl-α-amino acid (e.g., N-acetyl-DL-phenylalanine) in deionized water to a concentration of approximately 0.1 M. Adjust the pH to 7.5-8.0 with a dilute solution of lithium hydroxide (LiOH).

  • Enzyme Addition: Add Acylase I from Aspergillus melleus (e.g., 10 mg of enzyme per gram of substrate).

  • Incubation: Incubate the solution at 37 °C with gentle stirring. Monitor the progress of the reaction by observing the consumption of base (as the carboxylic acid is liberated) or by periodic HPLC analysis.

  • Reaction Quench: Once approximately 50% conversion is reached (indicating complete hydrolysis of the L-enantiomer), stop the reaction by acidifying the mixture to pH ~3 with 6 M HCl. This will precipitate the liberated L-amino acid.

  • Separation of L-Amino Acid: Cool the mixture on ice for 30 minutes, then collect the precipitated L-amino acid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Separation of D-Amino Acid Derivative: Extract the filtrate with an organic solvent (e.g., ethyl acetate) to recover the unreacted N-acetyl-D-amino acid. The organic extracts can be dried, concentrated, and the product purified by recrystallization.

  • Hydrolysis of D-Derivative (Optional): The purified N-acetyl-D-amino acid can be hydrolyzed by refluxing in 2 M HCl to obtain the free D-amino acid.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

(General protocol for underivatized amino acids)

  • Column Selection: Utilize a chiral column known for resolving underivatized amino acids, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase Preparation: Prepare an LC-MS compatible mobile phase. A common starting point is a mixture of water, methanol, and an acid modifier (e.g., 80:20:0.1 Water:Methanol:Formic Acid, v/v/v). Degas the mobile phase thoroughly.

  • Sample Preparation: Dissolve a small amount of the amino acid sample (~1 mg/mL) in the mobile phase. If necessary, filter the sample through a 0.22 µm syringe filter. Prepare a standard of the racemic amino acid for comparison.

  • Instrumentation Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C). Set the detector wavelength (e.g., 210 nm for compounds without a strong chromophore) or configure the MS detector.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution. Inject the synthesized sample.

  • Data Analysis: Integrate the peak areas for the two enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

  • Perdih, A., & Šolmajer, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry. [Link]

  • Yadav, J. S., et al. (2022). Reprogramming natural proteins using unnatural amino acids. PubMed Central. [Link]

  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Strecker amino acid synthesis. Wikipedia. [Link]

  • Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids: Part V.

An In-Depth Technical Guide to (R)-2-Amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Authoritative Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-2-Amino-N-methyl-3-phenylpropanamide, a derivative of the natural amino acid D-phenylalanine, represents a key structural motif in the development of peptidomimetics and other biologically active compounds. The introduction of a methyl group on the amide nitrogen can significantly alter the physicochemical and pharmacokinetic properties of the parent molecule, often leading to enhanced proteolytic stability and improved cell permeability.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed, field-proven synthetic protocol, and a thorough analysis of its expected analytical characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently synthesize and identify this compound for further investigation in drug discovery and development programs.

Compound Identification and Physicochemical Properties

This compound is the (R)-enantiomer of N-methyl phenylalaninamide. Its fundamental properties are summarized below.

IdentifierValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem[6]
Molecular Weight 178.23 g/mol PubChem[6]
IUPAC Name (2R)-2-amino-N-methyl-3-phenylpropanamideN/A
CAS Number Not available for (R)-enantiomer; 35373-92-3 for (S)-enantiomerChemSrc[7]
Canonical SMILES CNC(=O)NPubChem[6]

Note: Data for the (S)-enantiomer is used as a proxy for several physical properties as significant differences are not expected.

Strategic Synthesis Protocol

The synthesis of this compound is most efficiently achieved through a three-step process starting from the commercially available and enantiomerically pure (R)-phenylalanine. This strategy involves:

  • Protection of the α-amino group to prevent unwanted side reactions during amide bond formation. The tert-butoxycarbonyl (Boc) group is selected for its stability and ease of removal under acidic conditions.[8][9]

  • Amide bond formation between the protected amino acid and methylamine. The use of a modern coupling reagent is critical to ensure high yield and, most importantly, to prevent racemization of the chiral center.[10][11][12]

  • Deprotection of the α-amino group to yield the final target compound.

This synthetic pathway is outlined in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A (R)-Phenylalanine B Boc- (R)-Phenylalanine A->B Boc₂O, Base (e.g., NaOH, TEA) D Boc-(R)-2-Amino-N-methyl-3-phenylpropanamide B->D HATU, DIPEA DMF C Methylamine (CH₃NH₂) C->D E This compound D->E TFA/DCM

Caption: Synthetic workflow for this compound.

Step 1: N-Boc Protection of (R)-Phenylalanine

Causality: The α-amino group of (R)-phenylalanine is a nucleophile that would compete with the desired methylamine during the amide coupling step. Therefore, it must be protected. The Boc group is ideal as it is stable to the basic conditions of the subsequent coupling reaction but can be removed under acidic conditions that are unlikely to affect the newly formed amide bond.[9][13]

Protocol:

  • To a well-stirred solution of (R)-phenylalanine (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.1 eq) and stir until a clear solution is obtained.[13]

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture to a pH of 2-3 with a cold aqueous solution of citric acid or HCl.[13]

  • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-phenylalanine as a white solid.

Step 2: HATU-Mediated Amide Coupling

Causality: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group.[10][11][12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior coupling reagent that converts the carboxylic acid into a highly reactive OAt-active ester.[10][11] This method is known for its high efficiency, rapid reaction times, and, crucially, for minimizing the risk of epimerization at the α-carbon, thus preserving the stereochemical integrity of the (R)-enantiomer.[12][14] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the released protons during the reaction.[11][15]

Protocol:

  • Dissolve Boc-(R)-phenylalanine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • To this solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[11]

  • Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 3: Boc Deprotection

Causality: The final step is the removal of the Boc protecting group to liberate the free α-amino group. This is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA), which cleaves the tert-butyl carbamate to form the amine salt, carbon dioxide, and tert-butyl cation.[16][17] Dichloromethane (DCM) is used as a co-solvent.

Protocol:

  • Dissolve the purified Boc-(R)-2-Amino-N-methyl-3-phenylpropanamide from the previous step in a 1:1 mixture of TFA and DCM.[16]

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • To obtain the free amine, dissolve the resulting oil in a minimal amount of water and basify to a pH of 9-10 with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃).

  • Extract the final product into an organic solvent (e.g., DCM or ethyl acetate), dry the organic layer, and concentrate to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods. Below are the expected data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Expected, 400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityAssignment
~ 7.35 - 7.20m5H, Aromatic (C₆H₅)
~ 3.50dd1H, α-CH
~ 3.05dd1H, β-CH₂
~ 2.80s3H, N-CH₃
~ 2.75dd1H, β-CH₂
~ 1.50br s2H, NH₂

¹³C NMR (Expected, 100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~ 175.0C=O (Amide)
~ 138.0Aromatic C (quaternary)
~ 129.5Aromatic CH
~ 128.5Aromatic CH
~ 126.5Aromatic CH
~ 56.0α-CH
~ 42.0β-CH₂
~ 26.5N-CH₃

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: m/z = 179.1179

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350 - 3250Strong, BroadN-H stretch (primary amine)
~ 3060, 3030MediumC-H stretch (aromatic)
~ 2930, 2850MediumC-H stretch (aliphatic)
~ 1650StrongC=O stretch (amide I)
~ 1550StrongN-H bend (amide II)
~ 1600, 1495, 1455Medium-WeakC=C stretch (aromatic)

Biological and Pharmaceutical Relevance

The N-methylation of peptide backbones is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drug candidates.[1][2][3][4][5] This modification imparts several advantageous properties:

  • Increased Proteolytic Stability: The presence of the N-methyl group sterically hinders the approach of proteases, significantly reducing the rate of amide bond cleavage and thereby increasing the in vivo half-life of the peptide.[2][4]

  • Enhanced Membrane Permeability: N-methylation can disrupt the hydrogen-bonding network within a peptide, leading to increased lipophilicity and a greater ability to cross cell membranes, which can improve oral bioavailability.[1][3]

  • Conformational Constraint: The N-methyl group can influence the conformational flexibility of the peptide backbone, which can be exploited to lock the molecule into a bioactive conformation, potentially increasing its potency and selectivity for its biological target.[2]

Therefore, this compound serves as a valuable building block for the synthesis of peptidomimetics with improved drug-like properties.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of this compound. The detailed, step-by-step protocols, supported by mechanistic rationale, are designed to be readily implemented in a research setting. The use of modern synthetic methodologies, such as HATU-mediated coupling, ensures high efficiency and preservation of stereochemical integrity. The provided analytical data serves as a reliable reference for the validation of the synthesized compound. As a key building block in the field of medicinal chemistry, a thorough understanding of the synthesis and properties of this compound is essential for the development of next-generation peptide-based therapeutics.

References

  • Wikipedia. HATU. [Link]

  • Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]

  • HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. (n.d.). [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances, 7(78), 49383–49389. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (2025). Biopolymers, 116(1), e23649. [Link]

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. (n.d.). [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. [Link]

  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (n.d.). FREDI. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23933–23938. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Current Organic Chemistry, 21(14), 1250–1269. [Link]

  • tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. (n.d.). Organic Syntheses Procedure. [Link]

  • tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. (n.d.). ResearchGate. [Link]

  • Merck Millipore. N-Methylated Amino Acids. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (n.d.). PMC. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Current Organic Chemistry, 21(14), 1250–1269. [Link]

  • Synthesis of N‐Boc‐(R)‐phenylalanine anilides (A) and... (n.d.). ResearchGate. [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • PubChem. 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. [Link]

  • ChemSrc. (2025, September 1). (S)-2-Amino-N-methyl-3-phenylpropanamide. [Link]

  • PubChem. (R)-Methyl 2-amino-3-phenylpropanoate. [Link]

  • PubChem. N-Methylphenylalanine. [Link]

  • An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. (n.d.). The Journal of Organic Chemistry. [Link]

  • Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. (n.d.). Organic Letters. [Link]

  • 31 P NMR spectra showing influence of N-acetyl phenylalanine methyl... (n.d.). ResearchGate. [Link]

  • Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. (2015). Organic & Biomolecular Chemistry, 13(14), 4160–4163. [Link]

  • Enantioselective Synthesis of ᴅ-ɑ-Amino Amides. (n.d.). SYNFORM. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2011). Asian Journal of Chemistry, 24(1), 319–322. [Link]

  • PubChem. phenylalaninol, (R)-. [Link]

  • PubChem. (S)-2-Amino-N-methyl-3-phenylpropanamide. [Link]

  • PubChem. 2-Amino-3-phenylpropanamide. [Link]

  • NIST WebBook. Benzamide, N-methyl-N-phenyl-. [Link]

  • NIST WebBook. Aniline, N-methyl-. [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. [Link]

  • PubChem. N-(3-amino-2-methylpropyl)-2-phenoxypropanamide. [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (R)-Phenylalanine Derivatives: An Application Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral (R)-Phenylalanine Derivatives

(R)-phenylalanine and its derivatives are crucial chiral building blocks in the pharmaceutical and agrochemical industries. Their incorporation into peptides and other complex molecules can significantly influence biological activity, metabolic stability, and pharmacokinetic properties. The precise spatial arrangement of the phenyl group and the amino functionality in the (R)-configuration is often key to achieving desired therapeutic effects. Consequently, robust and efficient methods for the enantioselective synthesis of these valuable compounds are in high demand.

This comprehensive guide provides an in-depth exploration of established and innovative methodologies for the synthesis of enantiomerically enriched (R)-phenylalanine derivatives. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each synthetic strategy, offering researchers and drug development professionals the insights needed to select, optimize, and troubleshoot these critical chemical transformations. The protocols detailed herein are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (R)-phenylalanine derivatives can be broadly categorized into three main strategies: asymmetric catalysis, chiral auxiliary-mediated synthesis, and enzymatic resolution. This guide will focus on the most widely adopted and versatile of these approaches: asymmetric catalysis, including asymmetric hydrogenation and phase-transfer catalysis, and enzymatic methods, which offer high selectivity under mild conditions.

Asymmetric Hydrogenation: A Powerful Tool for Chiral Amine Synthesis

Asymmetric hydrogenation of prochiral enamides or dehydroamino acids stands as one of the most efficient methods for the synthesis of enantiomerically pure α-amino acids.[1] This approach utilizes a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, to stereoselectively deliver hydrogen to the double bond of the substrate.

The Causality Behind Enantioselection: The Role of the Chiral Catalyst

The enantioselectivity of the hydrogenation reaction is dictated by the formation of diastereomeric catalyst-substrate complexes. The chiral ligand creates a chiral environment around the metal center, leading to a significant energy difference between the transition states for the formation of the (R) and (S) enantiomers. For instance, in the case of Rh-DuPhOS-catalyzed hydrogenation, the binding of the enamide substrate to the rhodium center creates two diastereomeric intermediates. The less stable, minor diastereomer is often the more reactive one, leading to the major enantiomeric product in a phenomenon known as the "anti-lock-and-key" mechanism.[2][3][4]

Experimental Workflow: A Logical Progression

The experimental workflow for asymmetric hydrogenation is designed to ensure the efficient formation of the active catalyst and subsequent stereoselective reduction of the substrate under an inert atmosphere to prevent catalyst deactivation.

workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification p1 Degas Solvent p2 Prepare Catalyst Precursor Solution p1->p2 p4 Charge Reactor p2->p4 p3 Prepare Substrate Solution p3->p4 p5 Purge with H2 p4->p5 r1 Pressurize with H2 p5->r1 r2 Stir at Defined Temperature r1->r2 r3 Monitor Reaction Progress (TLC/HPLC) r2->r3 w1 Vent Reactor & Concentrate r3->w1 w2 Purification (e.g., Crystallization) w1->w2 w3 Characterization (NMR, HPLC) w2->w3

Caption: Asymmetric Hydrogenation Workflow.

Detailed Protocol: Asymmetric Hydrogenation of (Z)-Methyl α-Acetamidocinnamate

This protocol describes the synthesis of (R)-N-acetyl-phenylalanine methyl ester using a rhodium catalyst with a chiral bisphosphine ligand, such as (R,R)-Et-DuPhos.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )QuantityNotes
(Z)-Methyl α-acetamidocinnamate6500-78-3219.231.0 g (4.56 mmol)Substrate
[Rh(COD)2]BF435138-22-8406.009.3 mg (0.023 mmol)Catalyst precursor
(R,R)-Et-DuPhos147253-67-6330.388.3 mg (0.025 mmol)Chiral ligand
Methanol (anhydrous and degassed)67-56-132.0420 mLSolvent
Hydrogen gas1333-74-02.0250 psiReducing agent

Procedure:

  • Catalyst Preparation: In a glovebox, a 50 mL Schlenk flask is charged with [Rh(COD)2]BF4 (9.3 mg, 0.023 mmol) and (R,R)-Et-DuPhos (8.3 mg, 0.025 mmol). Anhydrous, degassed methanol (10 mL) is added, and the mixture is stirred for 15 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate 100 mL Schlenk flask, (Z)-methyl α-acetamidocinnamate (1.0 g, 4.56 mmol) is dissolved in anhydrous, degassed methanol (10 mL).

  • Hydrogenation: The catalyst solution is transferred to the substrate solution via cannula. The reaction flask is then placed in a high-pressure reactor. The reactor is sealed, purged with hydrogen gas three times, and then pressurized to 50 psi of hydrogen.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, the reactor is carefully vented, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired (R)-N-acetyl-phenylalanine methyl ester.

  • Characterization: The enantiomeric excess of the product is determined by chiral HPLC analysis. The structure is confirmed by 1H NMR and 13C NMR spectroscopy.

Expected Outcome: High yield (>95%) and high enantioselectivity (>99% ee) for the (R)-enantiomer.

Asymmetric Phase-Transfer Catalysis: A Versatile and Scalable Method

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and practical method for the enantioselective synthesis of α-amino acids.[5] This technique is particularly attractive due to its operational simplicity, mild reaction conditions, and scalability, making it suitable for industrial applications. The reaction typically involves the alkylation of a glycine Schiff base derivative in a biphasic system, using a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, as the phase-transfer catalyst.[6][7]

Mechanistic Insights: The Role of the Chiral Ion Pair

The key to enantioselectivity in PTC is the formation of a tight ion pair between the enolate of the glycine Schiff base and the chiral quaternary ammonium catalyst.[8] The catalyst transports the enolate from the aqueous phase (or solid phase) to the organic phase where the alkylation reaction occurs. The chiral environment created by the catalyst shields one face of the enolate, directing the incoming electrophile (e.g., a benzyl bromide) to the other face, thus controlling the stereochemical outcome of the reaction. The structure of the Cinchona alkaloid, with its rigid framework and strategically positioned functional groups, is crucial for creating this highly ordered and selective transition state.

Logical Flow of the Phase-Transfer Catalysis Protocol

The experimental setup is designed to facilitate efficient mixing of the two phases to maximize the interfacial area where the phase transfer of the enolate occurs.

ptc_workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification s1 Charge Reactor with Schiff Base, Alkylating Agent, & Catalyst s2 Add Organic Solvent s1->s2 s3 Add Aqueous Base s2->s3 r1 Vigorous Stirring at Controlled Temperature s3->r1 r2 Monitor Reaction Progress (TLC/HPLC) r1->r2 w1 Separate Phases r2->w1 w2 Extract Aqueous Phase w1->w2 w3 Dry & Concentrate Organic Phase w2->w3 w4 Purify Product w3->w4 w5 Deprotection w4->w5

Caption: Phase-Transfer Catalysis Workflow.

Detailed Protocol: Synthesis of (R)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate

This protocol details the synthesis of a protected (R)-3-chlorophenylalanine derivative using a cinchonine-derived phase-transfer catalyst.[6]

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )QuantityNotes
N-(Diphenylmethylene)glycine tert-butyl ester81477-94-3295.3830 mg (0.1 mmol)Glycine Schiff base
3,5-Dichlorobenzyl bromide54410-67-2273.93119 mg (0.5 mmol)Alkylating agent
O-allyl-N-(9-anthracenylmethyl)cinchoninium bromideN/A~6006 mg (0.01 mmol)Chiral phase-transfer catalyst
Toluene108-88-392.141.0 mLOrganic solvent
Chloroform67-66-3119.380.5 mLOrganic solvent
50% Aqueous KOH1310-58-356.1128 µL (0.5 mmol)Base

Procedure:

  • Reaction Setup: A 10 mL reaction tube is charged with N-(diphenylmethylene)glycine tert-butyl ester (30 mg, 0.1 mmol), 3,5-dichlorobenzyl bromide (119 mg, 0.5 mmol), and the cinchonine-derived catalyst (6 mg, 0.01 mmol). A mixture of toluene and chloroform (1.5 mL, 2:1 v/v) is added.

  • Reaction Initiation: The reaction mixture is cooled to -40 °C in a suitable cooling bath. After stirring for 10 minutes, 50% aqueous KOH (28 µL, 0.5 mmol) is added.

  • Alkylation: The reaction mixture is stirred vigorously at -40 °C for 72 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction is allowed to warm to room temperature. Water (5 mL) is added, and the mixture is extracted with ethyl acetate (3 x 10 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the desired (R)-tert-butyl N-(diphenylmethylene)-(3,5-dichlorophenyl)alaninate.

  • Deprotection: The Schiff base and tert-butyl ester protecting groups can be removed by treatment with aqueous acid (e.g., 1 M HCl) to afford the free (R)-3,5-dichlorophenylalanine.

Expected Outcome: High yield and excellent enantioselectivity (typically >95% ee).

Enzymatic Methods: The Power of Biocatalysis

Enzymatic methods offer an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. For the preparation of (R)-phenylalanine derivatives, enzymatic kinetic resolution is a commonly employed strategy. This involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

Principle of Enzymatic Kinetic Resolution

In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, while the other enantiomer is a poor substrate for the enzyme. This difference in reaction rates allows for the separation of the two enantiomers. For the synthesis of (R)-phenylalanine derivatives, an enzyme that selectively acts on the (S)-enantiomer is required.

L-Amino Acid Oxidase for Enantioselective Destruction

L-amino acid oxidase (L-AAO) is an enzyme that catalyzes the oxidative deamination of L-amino acids to the corresponding α-keto acids.[9] By treating a racemic mixture of a phenylalanine derivative with L-AAO, the L-enantiomer ((S)-form) is selectively converted to the keto acid, leaving the D-enantiomer ((R)-form) unreacted and in high enantiomeric purity.[10]

Workflow for Enzymatic Resolution

The workflow for enzymatic resolution is typically straightforward, involving incubation of the racemic substrate with the enzyme under optimized conditions, followed by separation of the unreacted enantiomer.

enzymatic_workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification s1 Prepare Buffer Solution s2 Dissolve Racemic Substrate s1->s2 s3 Add Enzyme s2->s3 r1 Incubate at Controlled Temperature & pH s3->r1 r2 Monitor Reaction Progress (HPLC) r1->r2 w1 Stop Reaction (e.g., pH change, heat) r2->w1 w2 Separate Product from Keto Acid & Enzyme w1->w2 w3 Purify (R)-Amino Acid w2->w3

Caption: Enzymatic Resolution Workflow.

Detailed Protocol: Resolution of Racemic N-Acetyl-Phenylalanine using L-Amino Acid Oxidase

This protocol describes the kinetic resolution of racemic N-acetyl-phenylalanine to obtain (R)-N-acetyl-phenylalanine.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )QuantityNotes
Racemic N-Acetyl-Phenylalanine10172-89-1207.231.0 g (4.83 mmol)Substrate
L-Amino Acid Oxidase (from Crotalus adamanteus)9000-89-9-10 unitsEnzyme
Catalase9001-05-2-1000 unitsTo decompose H2O2 byproduct
Sodium Phosphate Buffer (0.1 M, pH 7.5)--100 mLBuffer

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve racemic N-acetyl-phenylalanine (1.0 g, 4.83 mmol) in 100 mL of 0.1 M sodium phosphate buffer (pH 7.5).

  • Enzyme Addition: Add L-amino acid oxidase (10 units) and catalase (1000 units) to the substrate solution. The catalase is added to decompose the hydrogen peroxide byproduct, which can inhibit the L-AAO.

  • Incubation: The flask is loosely stoppered and incubated in a shaking water bath at 37 °C for 24-48 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining N-acetyl-phenylalanine. The reaction is stopped when the desired ee is reached (typically >98%).

  • Work-up: To stop the reaction, the pH of the solution is lowered to ~2 with 1 M HCl. This also precipitates the unreacted (R)-N-acetyl-phenylalanine. The enzyme can be denatured by heating the solution.

  • Purification: The precipitated (R)-N-acetyl-phenylalanine is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization. The α-keto acid byproduct remains in the aqueous solution.

  • Deprotection: The N-acetyl group can be removed by acidic or enzymatic hydrolysis to yield (R)-phenylalanine.

Expected Outcome: A yield of up to 50% of (R)-N-acetyl-phenylalanine with high enantiomeric excess (>98% ee).

Conclusion

The enantioselective synthesis of (R)-phenylalanine derivatives is a field rich with powerful and diverse methodologies. Asymmetric hydrogenation offers high efficiency and enantioselectivity, particularly for the synthesis of α-amino acids from dehydroamino acid precursors. Phase-transfer catalysis provides a practical, scalable, and operationally simple route, making it highly attractive for industrial applications. Enzymatic methods, with their exquisite selectivity and mild reaction conditions, represent a green and sustainable approach.

The choice of synthetic strategy will ultimately depend on the specific target molecule, desired scale, and available resources. By understanding the underlying principles and having access to detailed, reliable protocols, researchers and drug development professionals are well-equipped to tackle the synthesis of these vital chiral building blocks, paving the way for the discovery and development of new and improved therapeutics.

References

  • Li, F., Yang, L. C., Zhang, J., Chen, J., & Renata, H. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 60(32), 17458-17462. [Link]

  • Li, F., Yang, L. C., Zhang, J., Chen, J., & Renata, H. (2021). Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]

  • Sci-Hub. (n.d.). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. [Link]

  • Li, F., Yang, L. C., Zhang, J., Chen, J., & Renata, H. (2021). Stereoselective Synthesis of b-Branched Aromatic a-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Angewandte Chemie (International ed. in English), 60(32), 17458–17462. [Link]

  • Li, F., Yang, L. C., Zhang, J., Chen, J., & Renata, H. (2021). Stereoselective Synthesis of β‐Branched Aromatic α‐Amino Acids by Biocatalytic Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Li, F., Yang, L. C., Zhang, J., Chen, J., & Renata, H. (2021). Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]

  • Jew, S. S., & Park, H. G. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1440. [Link]

  • Wiley-VCH. (n.d.). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. [Link]

  • Jew, S. S., & Park, H. G. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC. [Link]

  • Nájera, C., & Sansano, J. M. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Chemistry–A European Journal, 18(21), 6438-6442. [Link]

  • Jew, S. S., & Park, H. G. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (43), 6521-6533. [Link]

  • Imamoto, T., Gridnev, I. D., & Hori, K. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5254–5265. [Link]

  • Wang, J., et al. (2021). Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base. Organic Letters, 23(7), 2636–2640. [Link]

  • Ager, D. J., et al. (2007). Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of beta-hydroxy alpha-amino acids via aldol reactions. Tetrahedron Letters, 48(12), 2083–2086. [Link]

  • Feldgus, S., & Landis, C. R. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(51), 12714–12727. [Link]

  • Pirrung, M. C., & Krishnamurthy, N. (1993). Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase. The Journal of Organic Chemistry, 58(4), 957–958. [Link]

  • Dong, X., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1003. [Link]

  • Tomoiagă, R. B., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Angewandte Chemie International Edition. [Link]

  • Alba, A. N., et al. (2012). Cascade reactions of glycine Schiff bases and chiral phase transfer catalysts in the synthesis of α-amino acids 3-substituted phthalides or isoindolinones. Organic & Biomolecular Chemistry, 10(1), 174-184. [Link]

  • Yilmaz, E., & Sezer, E. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 49(8), 777-785. [Link]

  • Nakoji, M., et al. (2002). Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. The Journal of Organic Chemistry, 67(21), 7418–7423. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Hayashi, T., & Ishigedani, M. (2000). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. Journal of the American Chemical Society, 122(5), 976-977. [Link]

  • ResearchGate. (n.d.). Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. [Link]

  • Mazuela, J., et al. (2012). Iridium‐Catalyzed Asymmetric Hydrogenation of N‐Alkyl α‐Aryl Furan‐Containing Imines. Chemistry–A European Journal, 18(44), 13964-13968. [Link]

  • Jiang, L., & Chen, Y. (2011). Recent advances in asymmetric catalysis with cinchona alkaloid-based primary amines. Catalysis Science & Technology, 1(3), 354-365. [Link]

  • Prakash, G. K. S., et al. (2008). Enantioselective synthesis of alpha-fluorinated beta2-amino acids. Organic Letters, 10(5), 885–887. [Link]

  • Starks, C. M. (2002). Industrial Phase-Transfer Catalysis. PTC Organics Inc. [Link]

  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4156–4164. [Link]

  • Feldgus, S., & Landis, C. R. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. ResearchGate. [Link]

  • Feldgus, S., & Landis, C. R. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. ACS Figshare. [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05), 4567-4576. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Nájera, C., & Sansano, J. M. (2004). Practical and efficient enantioselective synthesis of alpha-amino acids in aqueous media. Organic & Biomolecular Chemistry, 2(24), 3584-3587. [Link]

  • Tomoiagă, R. B., et al. (2023). Ancestral l-amino acid oxidase: From substrate scope exploration to phenylalanine ammonia-lyase assay. Journal of Biotechnology, 378, 1-8. [Link]

  • Copolovici, D. M., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4586. [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. [Link]

  • ResearchGate. (n.d.). (PDF) Detection and separation methods for resolution of products of enzymatic reactions. [Link]

  • Tomoiagă, R. B., et al. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

  • Google Patents. (n.d.). WO2021130163A1 - A process for the synthesis of melphalan.
  • Pawelek, P. D., et al. (2000). The structure of l-amino acid oxidase reveals the substrate trajectory into an enantiomerically conserved active site. The EMBO Journal, 19(16), 4204–4215. [Link]

  • Pevzner, S., et al. (2013). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. Langmuir, 29(13), 4215–4221. [Link]

  • JKU ePUB. (n.d.). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. [Link]

  • O'Donnell, M. J., et al. (2004). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 2(11), 1649-1651. [Link]

  • Macmillan Group - Princeton University. (n.d.). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. [Link]

Sources

Application Notes & Protocols: Chiral Phase-Transfer Catalysis for Asymmetric Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Proteome

The twenty proteinogenic amino acids form the bedrock of life, yet the chemical space beyond them offers boundless opportunities for innovation in medicine and materials science. Non-proteinogenic amino acids, particularly those with defined stereochemistry, are critical components in peptidomimetics, therapeutic agents, and chiral ligands.[1] Their synthesis, however, presents a formidable challenge: the creation of a stereogenic center at the α-carbon with high fidelity. Among the arsenal of synthetic methodologies, Asymmetric Phase-Transfer Catalysis (PTC) has emerged as a uniquely practical and powerful strategy.[2][3]

This guide provides an in-depth exploration of chiral PTC for the asymmetric synthesis of α-amino acids. It is designed for researchers, scientists, and drug development professionals seeking to leverage this technology. We will dissect the mechanistic underpinnings of the catalytic cycle, survey the landscape of high-performance catalysts, and provide detailed, field-proven protocols for the synthesis of both α-alkyl and α,α-dialkyl amino acids.

Part 1: The Mechanistic Core of Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis is an elegant solution to the challenge of reacting water-insoluble organic substrates with water-soluble reagents. The reaction occurs in a biphasic system (typically organic-aqueous), where the catalyst, a quaternary ammonium salt, acts as a shuttle, transporting the aqueous reactant into the organic phase.[4] In the context of amino acid synthesis, this principle is adapted to achieve stereocontrol.

The seminal work in this area is the O'Donnell amino acid synthesis, which utilizes a benzophenone imine of a glycine alkyl ester as the prochiral substrate.[5][6] The use of this specific Schiff base is a cornerstone of the method's success for two critical reasons:

  • Acidity Modulation : The starting glycine imine is sufficiently acidic to be deprotonated by a strong base. However, the resulting mono-alkylated product is significantly less acidic. This differential acidity effectively prevents unwanted double alkylation and suppresses racemization of the newly formed stereocenter under the basic reaction conditions.[5][7][8]

  • Steric and Electronic Properties : The bulky benzophenone group provides steric shielding, while the tert-butyl ester is robust against saponification under the strongly basic conditions often employed.[5][7]

The catalytic cycle, depicted below, is the engine of the transformation.

Chiral PTC Catalytic Cycle cluster_aqueous Aqueous Phase (e.g., 50% KOH) cluster_organic Organic Phase (e.g., Toluene) Base Base (OH⁻) Interface Interface Base->Interface Cat_aq Q*⁺X⁻ (Catalyst) Cat_aq->Interface Glycine Glycine Schiff Base (Prochiral Substrate) Glycine->Interface Deprotonation Enolate Chiral Ion Pair [Q*⁺ • Enolate⁻] Enolate->Cat_aq Catalyst Regeneration Product Alkylated Product Enolate->Product Enantioselective Alkylation RX Electrophile (R-X) RX->Enolate Cat_org Q*⁺ • Enolate⁻ Interface->Enolate Ion Pair Formation & Extraction

Caption: The catalytic cycle in chiral phase-transfer catalysis for amino acid synthesis.

The Cycle Explained:

  • Deprotonation: At the interface between the aqueous and organic phases, a hydroxide ion deprotonates the glycine Schiff base.[5]

  • Ion Pair Formation & Extraction: The resulting enolate anion immediately forms a tight ion pair with the chiral quaternary ammonium cation (Q*⁺) of the catalyst. This lipophilic ion pair is extracted from the interface into the bulk organic phase.

  • Enantioselective Alkylation: Within the chiral environment of the ion pair, the enolate reacts with an alkyl halide (R-X). The catalyst's structure sterically blocks one face of the planar enolate, forcing the electrophile to approach from the other, less hindered face. This step dictates the stereochemical outcome of the reaction.

  • Catalyst Regeneration: The newly formed, neutral amino acid derivative is released, and the catalyst (Q*⁺X⁻) returns to the interface to begin another cycle.

Part 2: The Architects of Asymmetry - A Survey of Catalysts

The efficacy of the entire process hinges on the design of the chiral phase-transfer catalyst. The evolution of these catalysts has transformed the field from a scientific curiosity into a robust synthetic tool.

  • First Generation: Cinchona Alkaloid Catalysts: The field was pioneered using catalysts derived from readily available Cinchona alkaloids.[3][9] O'Donnell's initial work with N-benzylcinchoninium salts provided moderate enantioselectivities.[5] Subsequent modifications by researchers like Corey and Lygo, which involved installing bulky N-anthracenylmethyl groups, significantly improved stereocontrol by enhancing the steric shielding around the reactive center, leading to enantiomeric excesses (ee) often exceeding 90%.[10]

  • Second Generation: C₂-Symmetric Maruoka Catalysts: A major breakthrough came with the development of structurally rigid, C₂-symmetric, binaphthyl-derived spiro ammonium salts by Keiji Maruoka and his colleagues.[11][12] These "Maruoka catalysts" exhibit exceptional performance for several reasons:

    • High Rigidity and Defined Chiral Pocket: The spirocyclic framework locks the catalyst into a well-defined conformation, creating a precise chiral environment that leads to very high levels of enantioselectivity (often >95% ee).[4]

    • High Catalytic Activity: They are effective at very low catalyst loadings (0.01–1 mol%), making them economically viable for large-scale synthesis.[3][12]

    • Broad Substrate Scope: They are highly effective for the synthesis of a wide variety of α-alkyl and, notably, α,α-dialkyl-α-amino acids.[12][13]

Part 3: Application Protocols

The following protocols are designed to be self-validating, providing a reliable starting point for the synthesis of novel amino acids. The general experimental workflow is outlined below.

Experimental Workflow Setup 1. Reaction Setup (Substrate, Catalyst, Solvent, Base) Reaction 2. Reaction (Cooling, Stirring, Electrophile Addition) Setup->Reaction Monitor 3. Monitoring (TLC, HPLC) Reaction->Monitor Workup 4. Aqueous Workup (Phase Separation, Extraction) Monitor->Workup Upon Completion Purify 5. Purification (Chromatography/Recrystallization) Workup->Purify Deprotect 6. Deprotection & Analysis (Acid Hydrolysis, HPLC/NMR) Purify->Deprotect

Caption: General experimental workflow for PTC-mediated amino acid synthesis.

Protocol 1: Asymmetric Synthesis of an α-Alkyl-α-Amino Acid

This protocol describes the benzylation of N-(diphenylmethylene)glycine tert-butyl ester using a C₂-symmetric Maruoka catalyst.

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv)

  • (S,S)-Maruoka Catalyst (e.g., (R,R)-N,N'-Bis(3,5-bis(trifluoromethyl)benzyl)-N,N'-dimethyl-2,2'-diamino-1,1'-binaphthyl dibromide) (0.5 mol %)

  • Benzyl bromide (1.2 equiv)

  • Toluene (Anhydrous)

  • 50% Aqueous Potassium Hydroxide (KOH) or Cesium Hydroxide (CsOH) for less reactive electrophiles.[4]

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (e.g., 1.0 mmol, 295 mg) and the Maruoka catalyst (0.005 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir to dissolve the solids.

  • Cooling & Base Addition: Cool the mixture to 0 °C in an ice bath. Add the 50% aqueous KOH solution (5 mL) and stir the biphasic mixture vigorously for 15 minutes. Causality Note: Vigorous stirring is crucial to maximize the interfacial area where the initial deprotonation occurs.

  • Electrophile Addition: Add benzyl bromide (1.2 mmol, 0.14 mL) dropwise to the rapidly stirring mixture.

  • Reaction Monitoring: Maintain the temperature at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glycine imine is consumed (typically 1-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with water (10 mL) and toluene (10 mL). Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the protected α-benzylated amino acid ester.

  • Deprotection and Analysis: The resulting product can be deprotected by acid hydrolysis (e.g., 1 M HCl in THF) to yield the free amino acid.[14] The enantiomeric excess (% ee) should be determined by chiral HPLC analysis.

Protocol 2: Asymmetric Synthesis of an α,α-Dialkyl-α-Amino Acid

This protocol builds upon the product from Protocol 1 to introduce a second alkyl group.

Materials:

  • Protected α-alkyl amino acid ester (from Protocol 1) (1.0 equiv)

  • (R,R)-Maruoka Catalyst (0.5-1.0 mol %)

  • Methyl Iodide (1.5 equiv)

  • Toluene (Anhydrous)

  • Solid powdered Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃)

Procedure:

  • Reaction Setup: To a flame-dried, N₂-purged flask, add the protected α-alkyl amino acid ester (1.0 equiv), the Maruoka catalyst (1.0 mol %), and solid powdered KOH (5.0 equiv). Causality Note: A solid-liquid PTC system with a stronger base is often required to deprotonate the less acidic mono-alkylated substrate.[5]

  • Solvent and Cooling: Add anhydrous toluene and cool the resulting suspension to -20 °C.

  • Electrophile Addition: Add methyl iodide (1.5 equiv) and allow the reaction to stir vigorously at -20 °C.

  • Reaction Monitoring & Workup: Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purification and Analysis: Purify the product by column chromatography. Determine yield and % ee as described in Protocol 1.

Part 4: Data Presentation

The performance of chiral phase-transfer catalysts is best summarized by comparing yields and enantioselectivities across a range of substrates.

EntryElectrophile (R-X)CatalystBaseTemp (°C)Yield (%)% eeReference
1Benzyl Bromide(S,S)-Maruoka Type50% KOH09598 (R)[14]
2Allyl Bromide(S,S)-Maruoka Type50% KOH09496 (R)
3Ethyl Iodide(S,S)-Maruoka Type50% CsOH-408592 (R)[4][11]
4n-Butyl Bromide(S,S)-Maruoka Type50% KOH08996 (R)
5Benzyl BromideCinchona-derived (Anthracenylmethyl)50% NaOHRT8594 (R)[10]

References

  • O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Tebeka, T., & Abera, A. (2016). Review on Asymmetric Transformations with Chiral Phase-Transfer Catalysts. American Journal of Organic Chemistry, 6(2), 39-55. [Link]

  • Gere, D., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules, 28(2), 853. [Link]

  • Maruoka, K., & Ooi, T. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 107(12), 5709-5724. [Link]

  • Maruoka, K., Ooi, T., & Kano, T. (2007). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications, (2), 148-154. [Link]

  • Maruoka, K. (2010). Highly practical amino acid and alkaloid synthesis using designer chiral phase transfer catalysts as high-performance organocatalysts. Chemical Record, 10(5), 254-259. [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(7), 3140-3215. [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. [Link]

  • Ooi, T., et al. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945-3948. [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]

  • Li, S., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 683838. [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α‐Amino Acids by Phase‐Transfer Catalysis with Achiral Schiff Base Esters. ChemInform, 35(34). [Link]

  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. SSRN. [Link]

  • Hashimoto, T., & Maruoka, K. (2007). Design of high-performance chiral phase-transfer catalysts with privileged structures. Chemical Communications, (44), 4593-4600. [Link]

  • Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. ResearchGate. [Link]

  • Vera, S., et al. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science, 15(16), 5771-5786. [Link]

  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(21), 5228-5229. [Link]

  • O'Donnell, M. J., et al. (1998). An Efficient Homogeneous Catalytic Enantioselective Synthesis of α‐Amino Acid Derivatives. ChemInform, 30(8). [Link]

  • Lygo, B., & Wainwright, P. G. (2001). Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of α-Amino Acid Derivatives. CHIMIA, 55(4), 367-370. [Link]

  • The preparation of optically active α-amino acids from the benzophenone imines of glycine derivatives. ResearchGate. [Link]

  • O'Donnell, M. J., et al. (1984). Acidities of glycine Schiff bases and alkylation of their conjugate bases. Journal of the American Chemical Society, 106(11), 3378-3384. [Link]

Sources

Introduction: The Strategic Value of N-Methylation in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Protocols for N-Methylation of Amino Acids

In the landscape of medicinal chemistry and drug development, the modification of peptides and their constituent amino acids is a cornerstone of innovation. Among the most subtle yet powerful modifications is N-methylation, the substitution of an amide proton with a methyl group.[1][2] This seemingly minor alteration imparts profound changes to the parent molecule, enhancing its therapeutic potential by overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[3]

The strategic incorporation of N-methylated amino acids can:

  • Enhance Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[2]

  • Improve Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, often leading to improved cell permeability and oral bioavailability.[2][4]

  • Modulate Conformation: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby increasing potency and receptor selectivity.

Despite these advantages, the synthesis of N-methylated amino acids is not trivial. Key challenges include achieving selective mono-methylation over di-methylation, preventing racemization at the α-carbon, and ensuring compatibility with various side-chain functionalities and protecting group strategies.[3][4]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the most robust and field-proven protocols for the N-methylation of amino acids. We will delve into the causality behind experimental choices, present detailed step-by-step methodologies, and offer insights to ensure successful and reproducible outcomes.

Method 1: Reductive Amination

Reductive amination is a direct and widely utilized method for N-methylation, involving the reaction of a primary amine with formaldehyde to form an imine or iminium ion intermediate, which is then reduced in situ.

Scientific Principle and Rationale

The reaction typically proceeds through the formation of a Schiff base between the amino acid and formaldehyde. This intermediate is often unstable and can cyclize to form a 5-oxazolidinone. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the secondary, N-methylated amine. The choice of a mild reducing agent is critical; it must be selective for the iminium ion without reducing the aldehyde or the amino acid's carboxyl group.

This method is favored for its directness and operational simplicity. However, a primary challenge is controlling the extent of methylation. The newly formed secondary amine can react further with formaldehyde to yield a tertiary, N,N-dimethylated product. Careful control of stoichiometry and reaction conditions is essential to favor mono-methylation.[4]

Experimental Workflow: Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amino Acid in suitable solvent (e.g., MeOH, H₂O) B Add Aqueous Formaldehyde A->B C Cool reaction to 0°C B->C D Add Reducing Agent (e.g., NaBH₃CN) portion-wise C->D E Stir at RT until completion (monitored by TLC/LC-MS) D->E F Quench reaction (e.g., with acid) E->F G Purify product (e.g., Ion-exchange chromatography or crystallization) F->G

Caption: Workflow for N-methylation via reductive amination.

Detailed Protocol: Reductive Amination of L-Alanine
  • Dissolution: Dissolve L-Alanine (1.0 eq) in aqueous methanol (e.g., 1:1 MeOH:H₂O).

  • Formaldehyde Addition: Add aqueous formaldehyde (37 wt. %, 1.1 eq) to the solution and stir for 30-60 minutes at room temperature to facilitate the formation of the intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

    • Causality: Portion-wise addition of the reducing agent at low temperature helps to control the exothermic reaction and minimize the formation of the N,N-dimethylated byproduct. NaBH₃CN is often preferred as it is more stable at neutral or slightly acidic pH and more selective for the iminium ion.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Carefully acidify the reaction mixture with 1M HCl to pH ~2 to destroy any excess borohydride (Caution: gas evolution).

  • Purification: Concentrate the mixture under reduced pressure. The resulting solid can be purified by recrystallization or ion-exchange chromatography to isolate the pure N-methyl-L-alanine.

Method 2: Alkylation of N-Sulfonamides (Biron-Kessler/Fukuyama Method)

This is one of the most efficient and popular methods, particularly for integration into solid-phase peptide synthesis (SPPS).[6] The strategy involves activating the amine with a highly electron-withdrawing sulfonyl group, which increases the acidity of the N-H proton, facilitating its alkylation under relatively mild basic conditions.

Scientific Principle and Rationale

The primary amine of the amino acid (or peptide on resin) is first protected with an ortho-nitrobenzenesulfonyl (o-NBS) or 2,4-dinitrobenzenesulfonyl (DNBS) group. The resulting sulfonamide N-H proton is significantly more acidic (pKa ~10-12) than that of a standard amide or carbamate. This allows for deprotonation with a mild, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazene bases. The resulting anion is then alkylated with a methylating agent, such as dimethyl sulfate or methyl iodide.[7] Finally, the sulfonyl protecting group is removed using a nucleophilic thiol, such as thiophenol or 2-mercaptoethanol, to liberate the N-methylated amine.

The key advantage of this method is its orthogonality and compatibility with standard Fmoc-based SPPS, allowing for site-selective N-methylation within a growing peptide chain.[7][8]

Reaction Mechanism: N-Methylation via Sulfonamide Alkylation

A R-NH₂ (Amino Acid Ester) B Step 1: Sulfonylation (o-NBS-Cl, Base) A->B C R-NH-SO₂Ar (N-Sulfonylated AA) B->C D Step 2: Methylation (Base, e.g., DBU; Me₂SO₄ or MeI) C->D E R-N(Me)-SO₂Ar (N-Methylated Sulfonamide) D->E F Step 3: Deprotection (Thiol, e.g., Thiophenol; Base) E->F G R-NH(Me) (N-Methyl Amino Acid) F->G

Caption: Key steps in the Biron-Kessler/Fukuyama N-methylation protocol.

Detailed Protocol: Solution-Phase Synthesis of Fmoc-N-Me-Thr(tBu)-OH

This protocol adapts the solid-phase methodology for a solution-phase synthesis, useful for preparing building blocks for SPPS.[6]

  • Starting Material: Begin with the desired amino acid methyl ester hydrochloride (e.g., H-Thr(tBu)-OMe·HCl).

  • Sulfonylation: Dissolve the amino acid ester (1.0 eq) in dichloromethane (DCM). Add a base such as 2,4,6-collidine (2.5 eq). Cool to 0°C and add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq). Stir at room temperature until the reaction is complete (TLC monitoring). Perform an aqueous workup to isolate the N-o-NBS-Thr(tBu)-OMe.

  • N-Methylation: Dissolve the sulfonamide product (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool to 0°C. Add DBU (1.5 eq) followed by dimethyl sulfate (Me₂SO₄, 1.5 eq).[7] Stir for 15-30 minutes at 0°C.

    • Causality: Using hindered bases like DBU prevents competitive side reactions. The reaction is fast and should be monitored closely to avoid side-product formation.[7][9]

  • Sulfonamide Deprotection: After aqueous workup to isolate the methylated intermediate, dissolve it in DMF. Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq). Stir at room temperature for 1-2 hours. This step removes the o-NBS group.

  • Fmoc Protection: Following workup, dissolve the crude N-methyl amino acid ester in a suitable solvent (e.g., acetone/water). Add sodium bicarbonate (NaHCO₃, 2.0 eq) and Fmoc-OSu (1.1 eq). Stir until the reaction is complete to yield Fmoc-N-Me-Thr(tBu)-OMe.

  • Saponification: Dissolve the Fmoc-protected ester in a THF/water mixture. Add lithium hydroxide (LiOH, 1.5 eq) and stir to hydrolyze the methyl ester to the free carboxylic acid, yielding the final product, Fmoc-N-Me-Thr(tBu)-OH.

    • Trustworthiness: Each step must be monitored for completion, and intermediates should be purified if necessary to ensure the high purity of the final building block. Racemization is minimal with this method.[10]

Method 3: Direct Alkylation with Sodium Hydride and Methyl Iodide

Developed by Benoiton and colleagues, this method involves the direct methylation of N-acyl or N-carbamoyl protected amino acids using a strong base.[10][11]

Scientific Principle and Rationale

In this approach, a strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the nitrogen of an N-protected amino acid (e.g., Z-protected or Boc-protected). The resulting anion then acts as a nucleophile, attacking methyl iodide (MeI) in an Sₙ2 reaction to form the N-methylated product.

The choice of solvent and temperature is critical. A mixture of THF and DMF is often used to ensure solubility and appropriate reactivity.[10] While seemingly straightforward, this method requires careful execution. The strong basicity of NaH can lead to side reactions, including racemization of the α-carbon and esterification of the carboxylic acid if an excess of methyl iodide is used for prolonged periods.[10][11]

Detailed Protocol: N-Methylation of Z-Val-OH
  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF.

  • Substrate Addition: Dissolve Z-Val-OH (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0°C. Allow the mixture to stir for 30 minutes at room temperature.

  • Methylation: Cool the mixture back to 0°C and add methyl iodide (MeI, ~3.0 eq) dropwise. Allow the reaction to stir at room temperature for 4-6 hours.

    • Causality: Using an excess of NaH ensures complete deprotonation of the protected amine. The reaction temperature is kept moderate to minimize the risk of racemization.[11]

  • Quenching: Carefully quench the reaction by slowly adding water or saturated aqueous NH₄Cl at 0°C to destroy excess NaH.

  • Workup: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure Z-MeVal-OH.

Comparative Summary of N-Methylation Protocols

Method Typical Substrates Key Reagents Advantages Limitations Racemization Risk
Reductive Amination Free amino acids, Peptides with free N-terminiFormaldehyde, NaBH₃CN, NaBH(OAc)₃Direct, operationally simple, cost-effective.[12]Risk of over-methylation (N,N-dimethylation), harsh conditions for sensitive substrates.[4]Low to Moderate
Alkylation of N-Sulfonamides Protected amino acids, Peptides on solid supporto-NBS-Cl, DBU, Me₂SO₄, ThiophenolHigh efficiency, excellent for SPPS, low racemization, site-selective.[6][7]Multi-step process (protection/deprotection), requires careful handling of thiols.Very Low
Direct Alkylation (NaH/MeI) N-Z or N-Boc protected amino acidsNaH, MeIDirect methylation of common protected amino acids.Requires strong base and anhydrous conditions, risk of side reactions (esterification, racemization).[10][11]Moderate to High
Fukuyama-Mitsunobu N-Sulfonylated amino acidsPPh₃, DIAD/DEAD, MethanolMild, non-basic conditions.[13]Reagents can be hazardous, purification from byproducts (e.g., Ph₃P=O) is challenging.[14]Very Low

Analytical Characterization of N-Methylated Amino Acids

Confirmation of successful N-methylation and assessment of product purity are critical. The following techniques are indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for confirming N-methylation. The N-methyl group gives a characteristic singlet peak in the ¹H NMR spectrum, typically appearing between 2.5 and 3.5 ppm.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the product. Successful mono-methylation results in a mass increase of 14.01565 Da (the mass of a CH₂ group) compared to the starting material. Tandem MS (MS/MS) can be used to sequence N-methylated peptides.[15][16]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the final product and for purification.[15] Chiral HPLC may be required to confirm the enantiomeric purity and assess the degree of racemization.

Conclusion

The N-methylation of amino acids is a vital strategy in modern peptide-based drug discovery. The choice of synthetic protocol depends heavily on the specific context: the substrate, the scale of the reaction, and whether the modification is performed on a free amino acid or within a peptide sequence on a solid support.

  • For preparing N-methylated building blocks on a large scale, Reductive Amination can be an efficient, albeit sometimes challenging, method.

  • For site-selective incorporation during solid-phase peptide synthesis, the Alkylation of N-Sulfonamides is unequivocally the gold standard due to its high efficiency and compatibility with Fmoc chemistry.

  • Direct Alkylation with NaH/MeI remains a useful tool for specific protected amino acids in a solution-phase context, provided that conditions are carefully controlled to mitigate side reactions.

By understanding the chemical principles and practical nuances of each method, researchers can confidently and effectively leverage N-methylation to engineer peptides with superior therapeutic properties.

References

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated c-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16, 683-690. [Link]

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Sagan, S., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. ResearchGate. [Link]

  • El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(24), 9153–9156. [Link]

  • Kaljuste, K., & Undén, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 46(3-4), 266-274. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(12), 1915-1919. [Link]

  • Garcia, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 110. [Link]

  • Sagan, S., et al. (2004). Synthetic Preparation of N-Methyl-R-amino Acids. Chemical Reviews, 104(12), 5823–5846. [Link]

  • Roodbeen, R., & van der Marel, G. A. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Aurelio, L., et al. (2004). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

  • Zhang, D., et al. (2019). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 10(28), 3864-3870. [Link]

  • da Silva, J., et al. (2019). Reductive methylation by aqueous formaldehyde and zinc. ResearchGate. [Link]

  • Google Patents. (2009). Alpha-N-methylation of amino acids.
  • Semantic Scholar. Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]

  • Kangaraj, K., et al. (2012). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. [Link]

  • Guisado, C., et al. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3(6), 1049-1057. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu. [Link]

  • ResearchGate. Mechanism of Fukuyama–Mitsunobu alkylation. ResearchGate. [Link]

  • Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810. [Link]

  • ACS Publications. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

Sources

Application of N-Methylated Amino Acids in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-methylation, the strategic substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, represents a cornerstone of modern medicinal chemistry. This seemingly subtle modification imparts profound changes to the physicochemical and biological properties of peptides, offering a powerful toolkit to overcome longstanding challenges in peptide-based drug development. This guide provides an in-depth exploration of the core principles, practical applications, and detailed methodologies for leveraging N-methylated amino acids in the design and synthesis of next-generation peptide therapeutics. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to enhance the therapeutic potential of their peptide candidates.

The Strategic Imperative for N-Methylation in Peptide Drug Discovery

Peptides have long been recognized for their high target specificity and potency, making them attractive therapeutic candidates.[1] However, their clinical utility is often hampered by inherent liabilities, including poor metabolic stability due to enzymatic degradation and low cell permeability, which typically restricts them to injectable formulations.[1][2] N-methylation is a key chemical modification strategy that directly addresses these limitations, transforming promising peptide leads into viable drug candidates.[2][3] The immunosuppressant cyclosporine A, a naturally occurring cyclic peptide rich in N-methylated residues, stands as a testament to the power of this modification, exhibiting excellent oral bioavailability despite its size.[4][5][6]

The introduction of a methyl group to the peptide backbone induces a cascade of beneficial structural and functional alterations:

  • Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation by proteases.[1][7] The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding patterns that these enzymes often rely on for recognition and cleavage of the amide bond.[7][8] This "shielding" effect significantly extends the in-vivo half-life of peptide therapeutics.[7]

  • Improved Membrane Permeability and Oral Bioavailability: N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components.[4][7] This is achieved through two primary mechanisms:

    • Increased Lipophilicity: The addition of a methyl group increases the peptide's lipophilicity, favoring its partitioning into and diffusion across the lipid bilayer of cell membranes.[7]

    • Reduced Desolvation Penalty: By removing an amide proton, N-methylation reduces the peptide's capacity to form hydrogen bonds with surrounding water molecules.[7] This lowers the energetic barrier for the peptide to move from an aqueous environment into the hydrophobic interior of a cell membrane.

  • Conformational Control and Receptor Binding: N-methylation imposes steric constraints that restrict the conformational freedom of the peptide backbone.[3][9] This can "pre-organize" the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target.[3] By reducing the entropic penalty of binding, N-methylation can lead to a significant increase in receptor affinity and selectivity.[3][7] In some instances, this conformational rigidity can even convert a receptor agonist into an antagonist.[7][10]

  • Modulation of Solubility: The impact of N-methylation on solubility can be complex. While increased lipophilicity might suggest decreased water solubility, the disruption of interchain hydrogen bonding that can lead to aggregation can, in some cases, actually improve the solubility of hydrophobic peptides.[11][12]

The strategic placement of N-methylated amino acids allows for the fine-tuning of these properties, enabling the rational design of peptide therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.[7][13]

Synthesis of N-Methylated Amino Acid Building Blocks

The successful incorporation of N-methylated amino acids into peptides begins with the efficient synthesis of the protected building blocks, typically as Fmoc-protected derivatives for solid-phase peptide synthesis (SPPS). Several methods have been developed, with the choice of method often depending on the specific amino acid and available starting materials.

A common and efficient procedure involves the N-alkylation of an N-arylsulfonylamino ester, followed by ester cleavage.[10] This multi-step process offers a reliable route to optically pure N-methylated amino acids.

G cluster_0 Synthesis of Fmoc-N-Me-AA-OH start Amino Acid Methyl Ester step1 Protection with o-NBS-Cl start->step1 o-Nitrobenzenesulfonyl chloride step2 N-Methylation (Dimethyl sulfate, DBU) step1->step2 o-NBS-AA-OMe step3 Ester Cleavage (LiI) step2->step3 o-NBS-N-Me-AA-OMe step4 Fmoc Protection step3->step4 o-NBS-N-Me-AA-OH end_product Fmoc-N-Me-AA-OH step4->end_product Fmoc-OSu

Caption: General workflow for the synthesis of Fmoc-protected N-methylated amino acids.

Protocol 2.1: Synthesis of Nα-Methyl-Nα-(o-nitrobenzenesulfonyl)-α-amino Acids

This protocol is adapted from a procedure that utilizes an o-nitrobenzenesulfonyl (o-NBS) protecting group, which facilitates methylation and can be subsequently removed.[10]

Materials:

  • Side-chain protected amino acid methyl ester

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Lithium iodide (LiI)

  • Appropriate solvents (e.g., Ethyl acetate, Dichloromethane)

  • Aqueous workup reagents (e.g., 0.1 M HCl, 0.1 M NaOH, saturated NaCl)

Procedure:

  • N-Sulfonylation: Dissolve the amino acid methyl ester in a suitable solvent. Add o-NBS-Cl and a base (e.g., pyridine or triethylamine) and stir until the reaction is complete (monitor by TLC).

  • N-Methylation: To the resulting Nα-arylsulfonylamino ester, add a base such as DBU followed by dimethyl sulfate. The use of DBU and dimethyl sulfate offers an efficient methylation system.[10]

  • Ester Cleavage: After methylation, the methyl ester is cleaved. A particularly effective method that avoids racemization is the use of lithium iodide in a solvent like ethyl acetate under reflux.[10] This SN2-type saponification is preferable to base-catalyzed hydrolysis which can lead to loss of stereochemical integrity.[10]

  • Aqueous Workup and Extraction: Perform a standard aqueous workup to isolate the N-methyl-N-(o-nitrobenzenesulfonyl)amino acid. This typically involves acidification, extraction with an organic solvent, and subsequent washing steps.[10]

The resulting o-NBS protected N-methylated amino acid can then be Fmoc-protected for use in SPPS.

Incorporation of N-Methylated Amino Acids into Peptides via SPPS

The incorporation of N-methylated amino acids into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The steric hindrance from the N-methyl group significantly slows down the coupling reaction, often leading to incomplete acylation.[14] This necessitates the use of more potent coupling reagents and optimized protocols to ensure high yields and purity.

G cluster_1 SPPS Cycle for N-Methylated Amino Acid Incorporation resin Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection washing1 Washing Step deprotection->washing1 coupling Coupling (Fmoc-N-Me-AA-OH, High-efficiency reagent) washing1->coupling washing2 Washing Step coupling->washing2 washing2->resin Next Cycle capping Capping (Optional) (Acetic Anhydride) washing2->capping capping->resin Next Cycle

Caption: A typical SPPS cycle adapted for the incorporation of N-methylated amino acids.

Comparative Efficacy of Coupling Reagents

Standard coupling reagents like HBTU and HCTU are often less effective for coupling sterically hindered N-methylated amino acids.[15] More potent reagents are required to achieve efficient peptide bond formation.

Coupling ReagentCategoryEfficacy for N-Me AAKey Considerations
HATU Uronium/Aminium SaltHighVery effective, but can be expensive.[15]
PyAOP/PyBOP Phosphonium SaltHighHighly recommended for difficult couplings, including N-methyl-N-methyl linkages.[16]
BOP-Cl ---Moderate-HighAn alternative for hindered couplings.
Fmoc-AA-Cl Acid ChlorideHighCan be formed in situ with triphosgene; highly reactive but requires careful handling.[15]
Protocol 3.2: SPPS Coupling of an N-Methylated Amino Acid using HATU

This protocol provides a robust method for the incorporation of an Fmoc-N-methylated amino acid into a peptide sequence on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-methylated amino acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Bromophenol blue for monitoring (optional)

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP. Perform Fmoc deprotection of the N-terminal amino acid using a standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation of the N-Methylated Amino Acid: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid (relative to the resin substitution) in DMF or NMP. Add 4 equivalents of HATU and 8 equivalents of DIPEA.[15] Allow the mixture to pre-activate for 5 minutes at room temperature.[15]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for at least 1-2 hours. For particularly difficult couplings (e.g., coupling an N-methylated amino acid to another N-methylated residue), longer reaction times or double coupling may be necessary.

  • Monitoring the Coupling: Standard ninhydrin tests are ineffective for secondary amines. A bromophenol blue test can be used to monitor the completion of the coupling.[15] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling, necessitating a second coupling step.[15]

  • Washing: After the coupling is complete, filter the resin and wash it thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next cycle.

Analytical Characterization of N-Methylated Peptides

The unique properties of N-methylated peptides require a comprehensive analytical approach to confirm their identity, purity, and structure.

G cluster_2 Analytical Workflow for N-Methylated Peptides synthesis Crude Synthetic Peptide hplc RP-HPLC (Purification & Purity) synthesis->hplc ms Mass Spectrometry (Molecular Weight & Sequence) hplc->ms nmr NMR Spectroscopy (3D Structure & Conformation) ms->nmr aaa Amino Acid Analysis (Composition) nmr->aaa

Caption: Interconnected analytical techniques for the comprehensive characterization of N-methylated peptides.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for both the purification of the crude synthetic peptide and the assessment of its final purity.[17]

Experimental Protocol: Analytical RP-HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[17]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[17]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[17]

  • Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 30 minutes).

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Note: N-methylated peptides often exhibit broader peaks or multiple peaks due to the presence of cis/trans isomers of the amide bond, which can interconvert slowly on the HPLC timescale.[16]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the correct molecular weight of the synthesized peptide and for sequence verification, typically through tandem MS (MS/MS) fragmentation.[17]

Experimental Protocol: LC-MS Analysis

  • LC System: A UPLC or HPLC system coupled to a mass spectrometer.[17]

  • Column: C18 reversed-phase column.[17]

  • Mobile Phase A: 0.1% formic acid in water.[17]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[17]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.

  • Analysis: The full scan MS will confirm the molecular weight. Fragmentation analysis (MS/MS) can be used to verify the amino acid sequence, including the position of the N-methylated residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of N-methylated peptides in solution.[17]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[17]

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The N-methyl group will typically appear as a distinct singlet between 2.5 and 3.5 ppm.[17]

  • 2D NMR: Techniques such as COSY, TOCSY, and NOESY/ROESY can be used to assign all proton resonances and to identify through-space proximities, which are crucial for determining the peptide's conformation, including the cis/trans isomerization state of the N-methylated amide bond.

Case Study: N-Methylation for Blood-Brain Barrier Penetration

A significant challenge in treating central nervous system (CNS) disorders is the delivery of therapeutics across the blood-brain barrier (BBB). Recent studies have shown that peptides rich in N-methylated amino acids, particularly N-methyl phenylalanine, can passively diffuse across the BBB.[11] These peptides can act as shuttles to carry therapeutic cargo into the brain.[18]

In one study, short peptides composed of N-methyl phenylalanine were shown to effectively transport small molecules like GABA across in-vitro BBB models.[18] The unaided drugs showed negligible permeation, but when conjugated to the N-methylated peptide shuttles, they were able to cross the barrier.[18] This highlights a promising application of N-methylation in developing drugs for neurological diseases.

Conclusion

N-methylation is a robust and versatile strategy in peptide drug discovery that allows for the systematic enhancement of pharmacokinetic and pharmacodynamic properties.[7] By providing steric shielding against proteolysis, reducing the desolvation penalty for membrane transit, and constraining the peptide backbone into a bioactive conformation, N-methylation can transform a metabolically labile, impermeable peptide into a drug candidate with a significantly improved therapeutic profile. The protocols and insights provided in this guide offer a framework for the rational design, synthesis, and analysis of N-methylated peptides, empowering researchers to unlock the full potential of this powerful medicinal chemistry tool.

References

  • N-Methylated Amino Acids | Reagents, Chemicals and Labware - Merck Millipore. (URL: )
  • Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me) - Benchchem. (URL: )
  • N-Methyl amino acids - Aapptec Peptides. (URL: )
  • The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide - Benchchem. (URL: )
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (URL: )
  • The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide - Benchchem. (URL: )
  • Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides - Benchchem. (URL: )
  • The Effect of N-Methylation on Peptide Backbone Conform
  • Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - Benchchem. (URL: )
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. (URL: [Link])

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. - Semantic Scholar. (URL: [Link])

  • The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide - Benchchem. (URL: )
  • Should My Peptide Be Methylated? - LifeTein. (URL: [Link])

  • Solid-phase synthesis and characterization of N-methyl-rich peptides - ResearchGate. (URL: [Link])

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (URL: [Link])

  • N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles - PubMed. (URL: [Link])

  • Trends in peptide drug discovery. (URL: [Link])

  • Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - MDPI. (URL: [Link])

Sources

solid-phase synthesis of peptides with N-methylated residues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Navigating the Steric Maze: A Guide to the Solid-Phase Synthesis of Peptides with N-Methylated Residues

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Single Methyl Group

Backbone N-methylation is a subtle but powerful modification in peptide chemistry, capable of profoundly altering the pharmacological profile of a peptide therapeutic.[1][2] By replacing an amide proton with a methyl group, researchers can introduce a range of desirable properties, including enhanced metabolic stability against proteolysis, improved membrane permeability and oral bioavailability, and fine-tuned receptor affinity and specificity.[3][4][5][6] This modification locks the peptide backbone, restricting its conformational flexibility, which can pre-organize the peptide into a bioactive conformation.

However, this seemingly minor structural change introduces a major synthetic challenge: steric hindrance. The N-methyl group dramatically increases the steric bulk around the secondary amine, physically obstructing the approach of an incoming activated amino acid.[7][8] This makes the formation of the peptide bond significantly more difficult compared to standard solid-phase peptide synthesis (SPPS), where the coupling occurs at a primary amine.[7][9] Consequently, the synthesis of N-methyl-rich peptides is frequently plagued by low coupling efficiencies, leading to deletion sequences and low final yields.[10][11] This guide provides a comprehensive overview of the prevailing strategies, critical reagents, and detailed protocols to successfully navigate these synthetic hurdles.

Core Synthetic Strategies: A Fork in the Road

Two principal strategies dominate the synthesis of N-methylated peptides: the "Building Block" approach, which utilizes pre-synthesized Fmoc-N-methyl-amino acids, and the "Post-Synthetic Modification" approach, where methylation is performed on the resin-bound peptide.

Strategy A: The Building Block Approach

This method involves the incorporation of commercially available or custom-synthesized Fmoc-N-methyl-amino acid monomers during the standard SPPS cycle.[12] This is the most straightforward approach, ensuring that the stereochemistry of the N-methylated residue is unequivocally defined from the start.

  • Causality & Rationale: By using a pre-formed building block, the challenging N-methylation chemistry is performed and purified in solution beforehand. This simplifies the solid-phase workflow, making it more predictable. However, the synthesis of these monomers can be complex, and they are often more expensive than their standard counterparts. The primary challenge shifts from methylation chemistry to overcoming the sterically hindered coupling reaction on the solid support.[9][11]

Strategy B: The Post-Synthetic (On-Resin) Modification Approach

This strategy involves assembling the peptide chain using standard amino acids and then selectively methylating the amide nitrogen of a specific residue while the peptide is still attached to the solid support.[3][13] This is particularly useful for "N-methyl scanning" to probe structure-activity relationships. A prevalent method involves a three-step sequence:

  • Sulfonylation: The backbone amide is activated with an electron-withdrawing group, such as 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), making the nitrogen more acidic and nucleophilic.[7][12]

  • Methylation: The activated nitrogen is then methylated using a methylating agent like dimethyl sulfate or the Mitsunobu reaction.[7][14]

  • Desulfonylation: The activating group is removed to reveal the N-methylated amide.[7][15]

  • Causality & Rationale: This approach offers flexibility, as it does not require a unique monomer for each desired methylation site. However, it adds multiple steps to the synthesis, each requiring careful optimization to avoid side reactions and ensure complete conversion. The choice of activating group and deprotection conditions must be fully compatible with the other protecting groups present on the peptide.[12]

G cluster_0 Comparative Workflow: N-Methylated Peptide Synthesis A_start Start SPPS A_synth Synthesize Fmoc-N-Me-AA (Solution Phase) A_start->A_synth Strategy A: Building Block A_couple Incorporate N-Me-AA (Sterically Hindered Coupling) A_synth->A_couple A_continue Continue SPPS A_couple->A_continue A_end Cleavage & Purification A_continue->A_end B_start Start SPPS with Standard Fmoc-AA B_deprotect Fmoc Deprotection at Target Site B_start->B_deprotect Strategy B: On-Resin B_methylate On-Resin N-Methylation (e.g., o-NBS method) B_deprotect->B_methylate B_continue Continue SPPS B_methylate->B_continue B_end Cleavage & Purification B_continue->B_end G Fmoc_AA Fmoc-N-Me-AA-COOH Carboxylate Fmoc-N-Me-AA-COO⁻ Fmoc_AA->Carboxylate + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster NewPeptide Elongated Peptide ActiveEster->NewPeptide + Peptide-NHR' Byproduct Tetramethylurea ActiveEster->Byproduct - Byproduct Peptide Resin-Peptide-NHR' (Sterically Hindered) Peptide->NewPeptide

Caption: Activation of a hindered N-Me amino acid using HATU to form a highly reactive ester.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimization may be required based on the specific peptide sequence and available instrumentation. Always follow appropriate laboratory safety procedures.

Protocol 1: SPPS Coupling of an Fmoc-N-Methyl-Amino Acid (Building Block Approach)

This protocol describes a single coupling cycle for incorporating an Fmoc-N-methyl-amino acid onto a growing peptide chain attached to a resin.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). [16] * Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq. relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 3.9 eq.) to the amino acid solution. [7] * Add a non-nucleophilic base (e.g., DIEA, 8 eq.) and allow the mixture to pre-activate for 2-5 minutes. [5][7]The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. [7]For particularly difficult couplings (e.g., N-Me-Val onto N-Me-Ile), extend the time to 4 hours or utilize microwave heating (e.g., 20 min at 70°C). [17][18]

  • Monitoring and Recoupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then Methanol, and perform a bromophenol blue test. [5] * If the test is blue/green (incomplete), filter the resin, wash once with DMF, and perform a "double coupling" by repeating steps 2 and 3 with fresh reagents. [8][10] * If the test is yellow (complete), proceed to the washing step.

  • Washing:

    • Filter the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.

Protocol 2: On-Resin N-Methylation via the o-NBS Method

This protocol describes the N-methylation of the N-terminal residue of a resin-bound peptide. This three-step process can be completed in approximately 40 minutes with optimized methods. [1][2]

  • Sulfonylation:

    • Following Fmoc deprotection and washing of the target residue, swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP).

    • In a separate vial, dissolve o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and collidine (10 eq.) in NMP.

    • Add the solution to the resin and agitate for 20 minutes. [1][2] * Wash the resin with NMP (5 times).

  • Methylation:

    • To the sulfonamide-resin, add a solution of dimethyl sulfate (10 eq.) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.) in NMP. [6][7] * Agitate for 5-10 minutes. [1][7] * Wash the resin with NMP (5 times).

  • Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP. [14] * Add the solution to the resin and agitate for 5 minutes. Repeat this step one more time with a fresh solution. [14] * Wash the resin thoroughly with NMP (3 times), DCM (3 times), and DMF (3 times) to prepare for the next coupling step.

Protocol 3: Cleavage and Deprotection of N-Methylated Peptides

N-methyl-rich peptides can be susceptible to fragmentation during cleavage. [19][20]Using optimized cleavage times is critical.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3 times) and dry under a vacuum for at least 30 minutes. [15]

  • Cleavage:

    • Prepare a fresh cleavage cocktail. A standard choice is Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5). For peptides without sensitive residues, Reagent B (TFA/phenol/water/TIS, 88:5:5:2) can be used. [21] * Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 1.5-2 hours. Avoid excessively long cleavage times (e.g., >4 hours) to minimize potential side reactions like fragmentation between consecutive N-methyl residues. [19][22]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a chilled centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (10-20x) of cold diethyl ether.

    • Centrifuge the mixture (e.g., 4000 g for 10 min at 4°C), decant the ether, and wash the peptide pellet with more cold ether. [15]

  • Purification:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify using reverse-phase HPLC (RP-HPLC). Note that N-methylated peptides often show broad peaks or multiple peaks on HPLC due to slow conformational isomerization (cis/trans amide bonds). [19][20]

References

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of Medicinal Chemistry, 51(23), 7575-7578. [Link]

  • Uray, K., & Kappe, C. O. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 1047, 141–149. [Link]

  • Lokey Lab Protocols. (2015). In Sequence Methylation. Wikidot. [Link]

  • Uray, K., & Kappe, C. O. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-9. [Link]

  • Subiros-Funosas, R., Albericio, F., & El-Faham, A. (2013). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. ResearchGate. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • Wei, S., et al. (2025). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). ResearchGate. [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]

  • Wołczański, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec Technical Bulletin. [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 349-354. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(4), 100888. [Link]

  • EMD Millipore. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Scribd. [Link]

  • Wołczański, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation Application Note. [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec Resources. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec Resources. [Link]

  • Nowick Laboratory. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine. [Link]

  • Reddit. (2023). SPPS for N Methylated Peptides. r/chemistry. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures. AAPPTec Resources. [Link]

  • Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]

Sources

Application Notes and Protocols for the Analytical Chiral Separation of Amino Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Chiral Separation in Amino Acid Analysis

Chirality is a fundamental property of amino acids, with the L-enantiomer being the predominant form in proteins. However, the presence and quantification of D-enantiomers are of increasing significance in various fields. In drug development, the stereochemistry of amino acid-based pharmaceuticals can dramatically affect their pharmacological activity and safety profiles. Furthermore, D-amino acids are now recognized as important molecules in biological systems, making their analysis crucial in neuroscience, food science, and clinical diagnostics.[1][2] The accurate determination of enantiomeric purity is therefore a critical analytical challenge.[1]

This guide delves into the primary chromatographic and electrophoretic techniques employed for the chiral resolution of amino acid enantiomers, providing both the theoretical underpinnings and practical, step-by-step protocols.

Strategic Approaches to Chiral Resolution

The enantioselective analysis of amino acids is broadly categorized into two main strategies: direct and indirect separation.

  • Direct Methods: These methods utilize a chiral environment to resolve the enantiomers. This is most commonly achieved by using a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), or by incorporating a chiral selector into the background electrolyte in Capillary Electrophoresis (CE).[1] The primary advantage of direct methods is the elimination of the need for derivatization with a chiral reagent, which can introduce uncertainty in the determination of the enantiomeric configuration.[3]

  • Indirect Methods: In this approach, the amino acid enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[1][4] While effective, this method requires careful selection of the derivatizing agent and validation to ensure that no racemization occurs during the reaction.

The choice between these methods is dictated by factors such as the specific amino acid, the required sensitivity, the sample matrix, and the available instrumentation.[1]

High-Performance Liquid Chromatography (HPLC) for Chiral Amino Acid Separation

HPLC is the most widely used technique for the enantioselective analysis of amino acids due to its versatility and robustness.[1]

Chiral Stationary Phases (CSPs) in HPLC

The heart of direct chiral HPLC is the chiral stationary phase. Several types of CSPs are commercially available, each with a unique mechanism of chiral recognition.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical ApplicationsKey Considerations
Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin) [5]Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation.Broad applicability for various amino acids, including N-blocked derivatives.[5] Compatible with LC-MS.Mobile phase composition (polar organic, reversed-phase) is critical for optimizing selectivity.[5]
Crown Ethers (e.g., (18-crown-6)-tetracarboxylic acid) [2][6]Complexation between the crown ether cavity and the primary amine of the amino acid.Excellent for the separation of primary amino acids.[2] Allows for inversion of elution order by using (+) or (-) conformations of the CSP.[2]Typically requires acidic mobile phases.
Ligand Exchange Formation of transient diastereomeric metal complexes (e.g., with Cu²⁺) between a chiral ligand on the stationary phase and the amino acid enantiomers.Separation of free amino acids without derivatization. Useful when the amino acid lacks a UV chromophore.Mobile phase contains a metal salt (e.g., CuSO₄).
Polysaccharide-based (e.g., cellulose and amylose derivatives) [7]Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion in chiral grooves of the polysaccharide structure.Broad enantioselectivity for a wide range of compounds, including derivatized amino acids.[7]Often used in normal-phase or polar organic modes.
Experimental Protocol: Direct Chiral HPLC Separation of Amino Acid Enantiomers using a Macrocyclic Glycopeptide CSP

This protocol provides a general methodology for the separation of D- and L-amino acid enantiomers using a teicoplanin-based CSP.

Objective: To resolve the enantiomers of a model amino acid (e.g., Phenylalanine).

Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral Stationary Phase: CHIROBIOTIC T (Teicoplanin-based), 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: Racemic Phenylalanine solution (1 mg/mL in mobile phase A)

  • Standard solutions of L-Phenylalanine and D-Phenylalanine

Methodology:

  • System Preparation:

    • Equilibrate the HPLC system and the CHIROBIOTIC T column with the initial mobile phase composition (e.g., 95% A: 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the detector wavelength to 254 nm for UV detection.

  • Sample Injection:

    • Inject 10 µL of the racemic Phenylalanine solution.

  • Chromatographic Separation:

    • Run a gradient elution program. For example:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 50% B

      • 25-30 min: 50% B

      • 30.1-35 min: Return to 5% B and re-equilibrate.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers by comparing their retention times with those of the individual standards.

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 indicates baseline separation.

Causality Behind Experimental Choices:

  • Teicoplanin CSP: This CSP offers a wide range of enantioselectivity for amino acids due to its multiple chiral centers and functional groups that can engage in various interactions.[3]

  • Formic Acid in Mobile Phase: The acidic modifier helps to control the ionization state of both the amino acid and the stationary phase, which is crucial for achieving reproducible retention and good peak shape. It is also compatible with MS detection.

  • Gradient Elution: A gradient is often necessary to elute a range of amino acids with different polarities within a reasonable analysis time.

Gas Chromatography (GC) for Chiral Amino Acid Separation

GC is a powerful technique for chiral amino acid analysis, offering high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[8][9] A key limitation of GC is that amino acids are non-volatile and require derivatization to increase their volatility.[8][9]

Derivatization and Chiral Capillary Columns

The derivatization process typically involves a two-step reaction to modify both the carboxylic acid and the amino functional groups. Alkyl chloroformates are commonly used derivatizing agents.[8]

Following derivatization, the volatile amino acid derivatives are separated on a chiral capillary column. The most widely used chiral stationary phase for this purpose is Chirasil-L-Val, which is a polysiloxane bonded with L-valine tert-butylamide.[8][10][11]

Experimental Protocol: GC-MS Profiling of Chiral Secondary Amino Acids

This protocol is adapted from a method for the analysis of secondary amino acids in biological matrices.[10][11][12]

Objective: To separate and quantify the enantiomers of proline in a sample.

Materials:

  • GC-MS system with a split/splitless injector

  • Chiral Capillary Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness

  • Derivatization Reagent: Heptafluorobutyl chloroformate (HFBCF)

  • Extraction Solvent: Hexane

  • Amidation Reagent: Methylamine solution

  • Internal Standard: ¹³C₅-L-proline

Methodology:

  • Sample Preparation and Derivatization:

    • To an aqueous sample extract, add the internal standard.

    • Perform in-situ derivatization with HFBCF followed by liquid-liquid microextraction of the derivatives into hexane.[10][12]

    • Evaporate the hexane phase and treat the residue with a methylamine solution to form the corresponding methylamides.[10][12]

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for GC injection.

  • GC-MS Analysis:

    • Injector: 250 °C, splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp 1: 5 °C/min to 150 °C.

      • Ramp 2: 10 °C/min to 220 °C, hold for 5 min.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for the derivatized proline enantiomers and the internal standard.[10][12]

  • Data Analysis:

    • Identify the D- and L-proline derivative peaks based on their retention times.

    • Quantify the enantiomers by constructing a calibration curve using the peak area ratios of the analytes to the internal standard.

Causality Behind Experimental Choices:

  • HFBCF Derivatization: This reagent reacts with both the amino and carboxyl groups, creating volatile and thermally stable derivatives suitable for GC analysis.[10][11]

  • Chirasil-L-Val Column: This CSP provides excellent enantioselectivity for a wide range of derivatized amino acids.[8][10]

  • GC-MS in SIM Mode: This detection method offers high sensitivity and selectivity, which is crucial for analyzing trace amounts of D-amino acids in complex biological matrices.[10][12]

Capillary Electrophoresis (CE) for Chiral Amino Acid Separation

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and reagent consumption.[13][14] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[4][15]

Chiral Selectors in CE

A variety of chiral selectors can be used in CE, with cyclodextrins and their derivatives being the most common for amino acid analysis.[4][15] Other selectors include macrocyclic antibiotics, chiral surfactants, and chiral crown ethers.[4][13][15] The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities.

Experimental Protocol: Chiral CE Separation of Aromatic Amino Acids

This protocol describes the separation of tryptophan enantiomers using a cyclodextrin-based chiral selector.

Objective: To resolve the enantiomers of tryptophan.

Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm ID, 50 cm total length)

  • Background Electrolyte (BGE): 25 mM Phosphate buffer, pH 2.5, containing 15 mM α-cyclodextrin

  • Sample: Racemic Tryptophan solution (0.5 mg/mL in water)

Methodology:

  • Capillary Conditioning:

    • Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the BGE.

  • Sample Injection:

    • Inject the sample hydrodynamically (e.g., by applying pressure for a few seconds).

  • Electrophoretic Separation:

    • Apply a separation voltage of 20 kV.

    • Maintain the capillary temperature at 25 °C.

    • Monitor the separation at 214 nm.

  • Data Analysis:

    • Identify the migration times of the D- and L-tryptophan enantiomers.

    • Optimize the separation by adjusting the concentration of the chiral selector and the pH of the BGE.

Causality Behind Experimental Choices:

  • α-Cyclodextrin: The hydrophobic cavity of cyclodextrin can form inclusion complexes with the aromatic ring of tryptophan, and the chiral environment of the cyclodextrin allows for differential interaction with the two enantiomers.[16]

  • Low pH BGE: At a low pH, the electroosmotic flow (EOF) is suppressed, and the amino acids are positively charged, migrating towards the cathode. This can improve the separation efficiency for certain amino acids.

Visualization of Chiral Separation Principles and Workflows

General Workflow for Chiral Amino Acid Analysis

G cluster_sample Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Data Analysis Sample Biological or Chemical Sample Extraction Extraction / Hydrolysis Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC Chiral HPLC Extraction->HPLC Direct Method CE Chiral CE Extraction->CE Direct Method Derivatization->HPLC Indirect Method GC Chiral GC Derivatization->GC Required Derivatization->CE Optional Detection UV / MS / FLD HPLC->Detection GC->Detection CE->Detection Data Data Acquisition & Analysis Detection->Data Quant Quantification & Purity Assessment Data->Quant

Caption: General workflow for chiral amino acid analysis.

Principle of Direct Chiral Separation by HPLC

G cluster_column Chiral HPLC Column cluster_mobile_phase Mobile Phase cluster_output Chromatogram CSP Chiral Stationary Phase (CSP) Chiral Selector Chromatogram Enantiomers L_AA L-Amino Acid D_AA D-Amino Acid L_AA->CSP:f0 Stronger Interaction (Slower Elution) D_AA->CSP:f0 Weaker Interaction (Faster Elution)

Sources

Application Notes and Protocols for the Large-Scale Production of Unnatural Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Unnatural phenylalanine derivatives are non-proteinogenic amino acids that serve as crucial building blocks in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Their incorporation into peptides and other molecules can enhance biological activity, improve metabolic stability, and introduce novel functionalities. The growing demand for these high-value compounds necessitates robust and scalable production methods. This guide provides an in-depth exploration of the primary strategies for large-scale synthesis of unnatural phenylalanine derivatives, with a focus on enzymatic, microbial fermentation, and chemoenzymatic approaches. Detailed protocols and field-proven insights are provided to aid researchers, scientists, and drug development professionals in establishing efficient and reliable production workflows.

Strategic Approaches to Large-Scale Production

The choice of production strategy for an unnatural phenylalanine derivative is dictated by factors such as the specific structure of the target molecule, desired stereochemical purity, cost-effectiveness, and scalability. Three principal methodologies dominate the landscape: direct enzymatic synthesis, microbial fermentation using metabolically engineered organisms, and integrated chemoenzymatic processes.

Enzymatic Synthesis: Precision and Selectivity

Enzymatic synthesis offers unparalleled stereoselectivity and operates under mild reaction conditions, minimizing the formation of byproducts. Key enzymes in the synthesis of phenylalanine derivatives include Phenylalanine Ammonia-Lyase (PAL) and Phenylalanine Dehydrogenase (PDH).

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. For the synthesis of unnatural L-phenylalanine derivatives, the reverse reaction is exploited, where a substituted trans-cinnamic acid is aminated.[1] The high stereoselectivity of PAL typically yields the L-enantiomer with excellent enantiomeric excess. Recent advancements in enzyme engineering have expanded the substrate scope of PAL to accommodate a wider range of substituted cinnamic acids.[2]

  • Phenylalanine Dehydrogenase (PDH): PDH catalyzes the reversible reductive amination of phenylpyruvate and its derivatives to the corresponding amino acids, utilizing NADH as a cofactor.[3][4] This enzyme is particularly useful for synthesizing both natural and unnatural phenylalanine derivatives from their corresponding α-keto acids.[3] Protein engineering has been successfully employed to create PDH mutants with improved activity and altered substrate specificity, enabling the efficient synthesis of various non-natural amino acids.[3]

Microbial Fermentation: A Versatile and Scalable Platform

Microbial fermentation, particularly using engineered strains of Escherichia coli and Corynebacterium glutamicum, has emerged as a powerful and scalable method for producing a variety of amino acids and their derivatives.[5][6][7] This approach leverages the cell's metabolic machinery to convert simple carbon sources, like glucose or glycerol, into the desired product.

The production of para-aminophenylalanine (pAPA), a key intermediate for several pharmaceuticals, serves as an excellent case study for the metabolic engineering of E. coli. The strategy involves redirecting the flux of the shikimate pathway, the central metabolic route for aromatic amino acid biosynthesis, towards the production of chorismate, a key precursor.[2][8] A heterologous pathway is then introduced to convert chorismate to pAPA.

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create complex unnatural amino acids that may be inaccessible by either method alone. This approach often involves the enzymatic resolution of a racemic mixture produced chemically or the use of an enzyme to perform a key stereoselective transformation on a chemically synthesized intermediate.

Comparative Analysis of Production Methods

The selection of a production method is a critical decision in the development of a scalable process for unnatural phenylalanine derivatives. The following table provides a comparative overview of the key performance indicators for enzymatic and microbial production methods.

FeatureEnzymatic SynthesisMicrobial Fermentation (Engineered E. coli)
Principle In vitro conversion using isolated enzymes (e.g., PAL, PDH).In vivo biosynthesis from simple carbon sources using engineered microbes.
Substrates Substituted cinnamic acids or α-keto acids.Glucose, glycerol, and other simple sugars.
Stereoselectivity Excellent (often >99% ee for the desired enantiomer).Excellent (produces the natural L-enantiomer).
Product Titer Dependent on substrate solubility and enzyme stability; can be high in optimized systems.Varies with strain and process; titers from g/L to tens of g/L have been reported.
Yield Can be very high, approaching theoretical conversion.Dependent on metabolic pathway efficiency and carbon flux.
Productivity Can be high, but may be limited by enzyme cost and stability.Generally high in optimized fed-batch processes.
Key Advantages High purity, excellent stereocontrol, simpler downstream processing.Use of inexpensive raw materials, high scalability, potential for continuous production.
Key Challenges Enzyme cost and stability, substrate availability, potential for product inhibition.Complex strain development, byproduct formation, more complex downstream processing.

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the key stages in the production, purification, and analysis of unnatural phenylalanine derivatives.

Protocol 1: Enzymatic Synthesis of an Unnatural L-Phenylalanine Derivative using Phenylalanine Ammonia-Lyase (PAL)

This protocol describes the synthesis of an L-phenylalanine derivative from its corresponding trans-cinnamic acid analog using a commercially available or in-house expressed and purified PAL enzyme.

Materials:

  • PAL enzyme (e.g., from Rhodotorula graminis)

  • Substituted trans-cinnamic acid

  • Ammonium carbonate

  • Tris-HCl buffer (1 M, pH 8.5)

  • Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture by dissolving the substituted trans-cinnamic acid in an appropriate volume of Tris-HCl buffer.

  • Ammonia Source: Add ammonium carbonate to the reaction mixture. The high concentration of ammonia drives the reverse reaction of PAL.

  • pH Adjustment: Adjust the pH of the reaction mixture to the optimal range for the PAL enzyme (typically pH 8.5-10.0) using HCl.

  • Enzyme Addition: Add the PAL enzyme to the reaction mixture to initiate the synthesis.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation for a specified period (e.g., 24-48 hours).

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC to determine the conversion of the substrate to the product.

  • Reaction Termination: Once the reaction has reached the desired conversion, terminate it by denaturing the enzyme, for example, by heat treatment or by lowering the pH.

  • Downstream Processing: Proceed with the purification of the unnatural phenylalanine derivative from the reaction mixture.

Protocol 2: High-Density Fed-Batch Fermentation of Engineered E. coli for para-Aminophenylalanine (pAPA) Production

This protocol outlines a fed-batch fermentation process for the large-scale production of pAPA using a metabolically engineered E. coli strain. This process involves an initial batch phase to accumulate biomass, followed by a fed-batch phase where a concentrated nutrient feed is supplied to sustain high cell density and product formation.[3][9][10]

Materials and Equipment:

  • Engineered E. coli strain for pAPA production

  • Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen (DO)

  • Seed flask and incubator

  • Batch fermentation medium

  • Fed-batch feeding medium

  • Inducer (e.g., IPTG)

  • Ammonia solution for pH control

Procedure:

  • Inoculum Preparation: Inoculate a seed flask containing a suitable rich medium (e.g., LB broth) with a single colony of the engineered E. coli strain. Incubate overnight at 37°C with shaking.

  • Bioreactor Setup: Prepare the bioreactor with the sterile batch fermentation medium. Calibrate and sterilize the pH and DO probes.

  • Inoculation: Inoculate the bioreactor with the overnight seed culture to an initial optical density at 600 nm (OD600) of approximately 0.1.

  • Batch Phase: Run the fermentation in batch mode at 37°C. Maintain the pH at a setpoint (e.g., 7.0) by the automated addition of ammonia solution. Control the dissolved oxygen (DO) level above a certain percentage (e.g., 30%) by adjusting the agitation speed and airflow rate.

  • Fed-Batch Phase Initiation: Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch feeding with the concentrated feeding medium. The feeding rate can be controlled to maintain a specific growth rate or based on the DO signal (DO-stat).

  • Induction: When the cell density reaches a desired level (e.g., OD600 of 20-30), induce the expression of the pAPA biosynthesis pathway genes by adding the inducer (e.g., IPTG) to the bioreactor.

  • Production Phase: Continue the fed-batch fermentation for an extended period (e.g., 48-72 hours) to allow for pAPA accumulation.

  • Harvesting: Once the production phase is complete, harvest the fermentation broth by centrifugation to separate the cells from the supernatant containing the pAPA.

Protocol 3: Downstream Purification of an Unnatural Phenylalanine Derivative by Ion-Exchange Chromatography

This protocol describes a general procedure for the purification of an unnatural phenylalanine derivative from a clarified fermentation broth or an enzymatic reaction mixture using ion-exchange chromatography.[11][12]

Materials and Equipment:

  • Clarified fermentation broth or enzymatic reaction mixture containing the target amino acid

  • Ion-exchange resin (cation or anion exchange, depending on the pI of the amino acid and the pH of the mobile phase)

  • Chromatography column

  • Equilibration buffer

  • Wash buffer

  • Elution buffer (containing a salt or with a different pH)

  • Peristaltic pump or chromatography system

  • Fraction collector

Procedure:

  • Sample Preparation: Centrifuge and filter the fermentation broth or reaction mixture to remove cells and particulate matter. Adjust the pH and conductivity of the sample to match the equilibration buffer.

  • Column Packing and Equilibration: Pack the chromatography column with the selected ion-exchange resin according to the manufacturer's instructions. Equilibrate the column by washing it with several column volumes of the equilibration buffer until the pH and conductivity of the outlet stream are stable.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with several column volumes of the wash buffer to remove unbound impurities.

  • Elution: Elute the bound unnatural phenylalanine derivative from the column by applying the elution buffer. This is typically achieved by increasing the salt concentration (salt gradient) or by changing the pH of the buffer.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Analysis: Analyze the collected fractions for the presence of the target amino acid using a suitable analytical method, such as HPLC.

  • Pooling and Desalting: Pool the fractions containing the purified product and desalt if necessary using techniques like dialysis or gel filtration.

Protocol 4: Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the enantiomeric excess (ee) of an unnatural phenylalanine derivative using chiral HPLC.[5][13]

Materials and Equipment:

  • HPLC system with a UV or fluorescence detector

  • Chiral HPLC column (e.g., based on a polysaccharide or macrocyclic glycopeptide chiral selector)

  • Mobile phase (e.g., a mixture of hexane/isopropanol/trifluoroacetic acid for normal phase or an aqueous buffer with an organic modifier for reversed phase)

  • Sample of the unnatural phenylalanine derivative

  • Standards of the pure L- and D-enantiomers (if available)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified unnatural phenylalanine derivative in the mobile phase.

  • HPLC Method Setup: Install the chiral column in the HPLC system. Set the mobile phase composition, flow rate, column temperature, and detector wavelength.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Separation: The two enantiomers will interact differently with the chiral stationary phase, leading to their separation and elution at different retention times.

  • Data Analysis: Integrate the peak areas of the two enantiomer peaks in the chromatogram.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualization of Key Pathways and Workflows

Metabolic Engineering of E. coli for pAPA Production

The following diagram illustrates the key genetic modifications in E. coli to enhance the production of para-aminophenylalanine (pAPA) from glucose. The strategy focuses on increasing the precursor supply from the shikimate pathway and introducing the heterologous pAPA biosynthesis pathway.[2][8]

Metabolic_Engineering_pAPA cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_aromatic_amino_acids Aromatic Amino Acid Synthesis (Native Pathway) cluster_pAPA_pathway pAPA Biosynthesis (Heterologous Pathway) cluster_engineering_targets Key Engineering Targets Glucose Glucose G6P Glucose-6-P Glucose->G6P E4P Erythrose-4-P G6P->E4P Pentose Phosphate Pathway PEP Phosphoenolpyruvate G6P->PEP Glycolysis DAHP DAHP E4P->DAHP PEP->DAHP Chorismate Chorismate DAHP->Chorismate aro genes Phe L-Phenylalanine Chorismate->Phe pheA (knockout) Tyr L-Tyrosine Chorismate->Tyr tyrA (knockout) ADC 4-amino-4-deoxychorismate Chorismate->ADC pabAB PAPP p-aminophenylpyruvate ADC->PAPP papB, papC pAPA p-amino-L-phenylalanine PAPP->pAPA Native Aminotransferases aroG_fbr aroG_fbr (feedback-resistant) aroG_fbr->DAHP tktA tktA overexpression (E4P supply) tktA->E4P

Caption: Metabolic engineering strategy for pAPA production in E. coli.

General Workflow for Unnatural Phenylalanine Derivative Production

The following diagram outlines the general workflow from strain/enzyme selection to the final purified product.

Production_Workflow start Start: Target Derivative Selection method_selection Method Selection (Enzymatic vs. Microbial) start->method_selection strain_dev Strain Engineering (Microbial) method_selection->strain_dev Microbial enzyme_prod Enzyme Production & Purification (Enzymatic) method_selection->enzyme_prod Enzymatic fermentation Large-Scale Fermentation strain_dev->fermentation enzymatic_synthesis Enzymatic Reaction enzyme_prod->enzymatic_synthesis harvest Harvest & Cell Separation fermentation->harvest purification Downstream Purification (e.g., Ion Exchange) enzymatic_synthesis->purification harvest->purification analysis Analysis (HPLC, Purity, ee%) purification->analysis final_product Final Product analysis->final_product

Caption: General production workflow.

Conclusion

The large-scale production of unnatural phenylalanine derivatives is a rapidly evolving field, driven by advancements in metabolic engineering, enzyme technology, and process optimization. Both enzymatic synthesis and microbial fermentation offer viable and powerful platforms for the industrial production of these valuable compounds. The choice of methodology will depend on the specific target molecule, economic considerations, and desired scale of production. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the development of efficient and scalable processes for the synthesis of unnatural phenylalanine derivatives. As our understanding of biological systems deepens and our ability to engineer them becomes more sophisticated, the potential for producing an ever-expanding array of complex molecules through biomanufacturing will continue to grow.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]

  • Metabolic engineering of microorganisms for production of aromatic compounds. PMC. Available at: [Link]

  • Metabolic Engineering for Microbial Production of Aromatic Amino Acids and Derived Compounds. PubMed. Available at: [Link]

  • Pathway for aromatic amino biosynthesis in Escherichia coli. Since the... - ResearchGate. Available at: [Link]

  • Method for high-efficiency fed-batch cultures of recombinant Escherichia coli. Elsevier. Available at: [Link]

  • Phenylalanine dehydrogenase mutants: efficient biocatalysts for synthesis of non-natural phenylalanine derivatives. PubMed. Available at: [Link]

  • Simple fed-batch technique for high cell density cultivation of Escherichia coli. QUEST Leibniz Research School – Leibniz University Hannover. Available at: [Link]

  • High-Density Escherichia coli Fed-batch Fermentation Using the SciVario® twin Bioreactor Control System. Eppendorf. Available at: [Link]

  • Metabolic engineering of Escherichia coli for the production of phenylpyruvate derivatives. PubMed. Available at: [Link]

  • Metabolic engineering of Escherichia coli for enhanced production of p-coumaric acid via L-phenylalanine biosynthesis pathway. PubMed. Available at: [Link]

  • Metabolic engineering of Escherichia coli for enhanced production of p-coumaric acid via L-phenylalanine biosynthesis pathway. KAIST (Korea Advanced Institute of Science and Technology). Available at: [Link]

  • High-Density Escherichia Coli Fed-Batch Fermentation Using The SciVario® Twin Bioreactor Control System. Bioprocess Online. Available at: [Link]

  • Production of p-amino-l-phenylalanine (l-PAPA) from glycerol by metabolic grafting of Escherichia coli. PubMed Central. Available at: [Link]

  • Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems. Profacgen. Available at: [Link]

  • Ion Exchange Chromatography. GE Healthcare. Available at: [Link]

  • Fed-batch fermentation : a practical guide to scalable recombinant protein production in escherichia coli / Garner G. Moulton. - University of California Los Angeles. Available at: [Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. PMC. Available at: [Link]

  • Efficient incorporation of unnatural amino acids into proteins in Escherichia coli. ResearchGate. Available at: [Link]

  • The shikimate pathway: gateway to metabolic diversity. PMC. Available at: [Link]

  • Unnatural Amino Acid Produced by Engineered E. Coli That Can Aid Immunotherapies. GEN - Genetic Engineering and Biotechnology News. Available at: [Link]

  • The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. Available at: [Link]

  • The shikimate pathway: gateway to metabolic diversity. RSC Publishing. Available at: [Link]

  • Construction of Recombinant Escherichia coli with a High L-Phenylalanine Production Yield from Glucose. MDPI. Available at: [Link]

  • Production of L-phenylalanine from glycerol by a recombinant Escherichia coli. PubMed. Available at: [Link]

  • US4584399A - Purification of L-phenylalanine - Google Patents.
  • Production of tyrosine and other aromatic compounds from phenylalanine by rumen microorganisms. PubMed. Available at: [Link]

  • The biosynthesis of L-phenylalanine-derived compounds by engineered microbes. PubMed. Available at: [Link]

  • Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives. PubMed Central. Available at: [Link]

  • Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate. PMC. Available at: [Link]

  • Microbial Phenylalanine Ammonia Lyase: Recent Advances and Emerging Applications. ACS Publications. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to N-Methylated Amino Acid Synthesis via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Magic Methyl" Effect in Modern Drug Development

In the landscape of peptide-based therapeutics and drug discovery, subtle molecular modifications can elicit profound changes in pharmacological properties. The N-methylation of amino acids, often referred to as the "magic methyl" effect, represents one of the simplest yet most powerful of these modifications.[1] The introduction of a single methyl group to the alpha-amino nitrogen of an amino acid can dramatically improve a drug candidate's profile by:

  • Enhancing Metabolic Stability: N-methylation sterically hinders the amide bond, conferring significant resistance to proteolytic degradation by enzymes.[2][3]

  • Improving Bioavailability: The increased lipophilicity and reduced hydrogen bonding capacity of N-methylated peptides can lead to better membrane permeability and oral absorption.[3][4]

  • Modulating Conformation: N-methylation restricts the conformational freedom of the peptide backbone, which can be used to lock in a bioactive conformation, improving receptor affinity and selectivity.

Given these advantages, the demand for efficient and scalable methods to produce optically pure N-methylated amino acids is substantial.[2][3] Among the various synthetic strategies, reductive amination stands out as a robust, versatile, and widely adopted method for this purpose. This guide provides an in-depth exploration of the reaction, a comparison of key methodologies, and detailed, field-proven protocols for researchers in medicinal chemistry and drug development.

The Core Mechanism: A Three-Step Cascade

Reductive amination is a one-pot reaction that converts a primary or secondary amine into a more substituted amine by reaction with a carbonyl compound in the presence of a reducing agent.[5] For N-methylation of a primary amino acid, the carbonyl source is formaldehyde. The reaction proceeds through a well-understood cascade:

  • Hemiaminal Formation: The nucleophilic amino group of the amino acid attacks the electrophilic carbonyl carbon of formaldehyde to form an unstable hemiaminal intermediate.

  • Iminium Ion Formation: The hemiaminal rapidly dehydrates, particularly under weakly acidic conditions, to form a protonated imine, known as an iminium ion. This electrophilic species is the key intermediate for reduction.

  • Hydride Reduction: A selective reducing agent introduces a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final N-methylated amino acid.[6]

The overall process is driven to completion by the irreversible nature of the final reduction step.

Reductive_Amination_Mechanism cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Hydride Reduction Amino_Acid R-NH₂ (Amino Acid) Hemiaminal R-NH-CH₂-OH (Hemiaminal) Amino_Acid->Hemiaminal + CH₂O Hemiaminal_2 R-NH-CH₂-OH Formaldehyde CH₂O (Formaldehyde) Iminium [R-N⁺H=CH₂] (Iminium Ion) Iminium_2 [R-N⁺H=CH₂] Hemiaminal_2->Iminium - H₂O Product R-NH-CH₃ (N-Methylated Amino Acid) Iminium_2->Product + [H⁻] (Hydride Source) Workflow_Comparison cluster_STAB Protocol 1: STAB Method (Preferred) cluster_EC Protocol 2: Eschweiler-Clarke Method STAB1 1. Dissolve Amino Acid & Formaldehyde in DCE STAB2 2. Stir at Room Temp (Imine Formation) STAB1->STAB2 STAB3 3. Add STAB Portion-wise (Exothermic Control) STAB2->STAB3 STAB4 4. Monitor by TLC/LC-MS (2-16 hours) STAB3->STAB4 STAB5 5. Quench with NaHCO₃ (aq) STAB4->STAB5 STAB6 6. Extract with Organic Solvent STAB5->STAB6 STAB7 7. Purify (Chromatography) STAB6->STAB7 EC1 1. Combine Amino Acid, Formaldehyde & Formic Acid EC2 2. Heat to 80-100 °C (Reflux) EC1->EC2 EC3 3. Monitor by TLC/LC-MS (4-18 hours) EC2->EC3 EC4 4. Cool to Room Temp EC3->EC4 EC5 5. Basify with NaOH (aq) to pH >10 EC4->EC5 EC6 6. Extract with Organic Solvent EC5->EC6 EC7 7. Purify (Chromatography/Distillation) EC6->EC7

Figure 2: Comparative workflow for STAB and Eschweiler-Clarke protocols.

Protocol 1: N-Methylation using Sodium Triacetoxyborohydride (STAB)

This protocol is optimized for the mono-N-methylation of a generic amino acid ester, a common strategy to improve solubility in organic solvents and prevent side reactions at the carboxyl group.

Materials and Reagents:

  • Amino acid methyl ester hydrochloride (1.0 eq)

  • Aqueous formaldehyde (37% w/w, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Triethylamine (TEA, 1.0 eq, if starting from hydrochloride salt)

  • Standard laboratory glassware, magnetic stirrer, and TLC/LC-MS equipment.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the amino acid methyl ester hydrochloride (1.0 eq) and DCE (or DCM) to make a ~0.1 M solution.

  • Neutralization: If using the hydrochloride salt, add triethylamine (1.0 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Imine Formation: Add aqueous formaldehyde (1.1 eq) to the mixture. Stir at room temperature for 1 hour. The solution may remain a suspension. This pre-formation of the imine can improve selectivity for mono-alkylation. [7]4. Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in small portions over 15-20 minutes. Causality Note: STAB can react with residual water, and the reaction can be mildly exothermic. Portion-wise addition helps control the reaction rate and temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent (DCE or DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-methylated amino acid ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: N,N-Dimethylation using Eschweiler-Clarke Reaction

This protocol is adapted from literature for the exhaustive methylation of a primary amine. [8] Materials and Reagents:

  • Primary amino acid (1.0 eq)

  • Aqueous formaldehyde (37% w/w, ~3.0 eq)

  • Formic acid (98%, ~3.0 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reflux apparatus, magnetic stirrer.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine the amino acid (1.0 eq), aqueous formaldehyde (~3.0 eq), and formic acid (~3.0 eq). Expertise Note: Using an excess of both reagents ensures the reaction goes to completion to the tertiary amine.[9]

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-18 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot, basifying it, and extracting it for analysis.

  • Cooling and Basification: After completion, cool the reaction mixture to room temperature in an ice bath. Carefully basify the acidic solution by the slow addition of NaOH solution until the pH is >10. This step neutralizes the formic acid and deprotonates the amine product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with DCM or another suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N,N-dimethylated amino acid may be purified by column chromatography, distillation, or recrystallization, depending on its physical properties.

Conclusion and Outlook

Reductive amination is a cornerstone technique for the synthesis of N-methylated amino acids, providing a reliable and scalable route to these valuable building blocks. While the classic Eschweiler-Clarke reaction remains a viable option for robust substrates, the adoption of mild borohydride reagents, particularly sodium triacetoxyborohydride, has revolutionized the field. The STAB methodology offers superior chemoselectivity, operational simplicity, and safety, making it the preferred choice for complex and sensitive molecules encountered in modern drug discovery. By understanding the underlying mechanisms and the rationale behind specific reagent choices, researchers can effectively leverage this powerful transformation to accelerate the development of next-generation peptide therapeutics.

References

  • NROChemistry. Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16, 683-690. Available from: [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Organic Chemistry Portal. Available from: [Link]

  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthes. Seton Hall University Dissertations and Theses (ETDs). Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific. Available from: [Link]

  • Zhou, X., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6241. Available from: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Available from: [Link]

  • Biron, E., et al. (2008). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 73(21), 8452-8459. Available from: [Link]

  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Chemistry Steps. Available from: [Link]

  • Macreadie, I. G., & Varrasso, A. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. Biochemical Journal, 203(1), 331-334. Available from: [Link]

  • Singh, Y., et al. (2017). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 8(3), 262-290. Available from: [Link]

  • Richardson, J. L., et al. (2018). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Enzymology, 605, 79-95. Available from: [Link]

  • Macreadie, I. G., & Varrasso, A. (1982). Reductive methylation of protein amino groups with sodium cyanoborohydride is shown to give up to 25% yield of N-cyanomethyl (-CH2CN) product... ResearchGate. Available from: [Link]

  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. R Discovery. Available from: [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available from: [Link]

  • Wikipedia. Reductive amination. Wikipedia. Available from: [Link]

  • Macreadie, I. G., & Varrasso, A. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. PubMed. Available from: [Link]

  • Phan, T. H. T., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Molecules, 25(13), 3073. Available from: [Link]

  • da Silva, J. F. M., et al. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. ResearchGate. Available from: [Link]

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]

  • da Silva, J. F. M., et al. (2007). Reductive methylation by aqueous formaldehyde and zinc. ResearchGate. Available from: [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Organic Chemistry Portal. Available from: [Link]

  • Merck Millipore. N-Methylated Amino Acids. MilliporeSigma. Available from: [Link]

  • Naoum, J., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules, 26(11), 3290. Available from: [Link]

Sources

Application Notes and Protocols: Cinchona Alkaloids as Asymmetric Phase-Transfer Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Chiral Phase-Transfer Catalysis with Cinchona Alkaloids

Phase-transfer catalysis (PTC) is a powerful and environmentally benign technique in organic synthesis, facilitating reactions between reactants in immiscible phases through the use of a catalyst that transfers one reactant across the phase boundary.[1] When a chiral, non-racemic phase-transfer catalyst is employed, the door opens to asymmetric synthesis, allowing for the selective formation of one enantiomer over the other. Among the most successful and widely utilized chiral phase-transfer catalysts are the quaternary ammonium salts derived from cinchona alkaloids.[1][2]

These naturally occurring, inexpensive, and readily available compounds, such as quinine, quinidine, cinchonine, and cinchonidine, possess a unique and rigid chiral scaffold.[1] This structural framework, when appropriately modified, creates a well-defined chiral environment around the positively charged nitrogen atom, enabling effective enantio-recognition of the anionic nucleophile being transported into the organic phase. This guide provides an in-depth exploration of the application of cinchona alkaloid-derived phase-transfer catalysts in asymmetric synthesis, complete with detailed protocols for key transformations.

Mechanism of Action: A Chiral Ion Pair at the Interface

The prevailing mechanism for phase-transfer catalysis under basic conditions is the interfacial mechanism. In this model, the deprotonation of the pro-nucleophile occurs at the interface between the aqueous and organic phases by an inorganic base (e.g., KOH, NaOH).[1] The resulting anion then forms a chiral ion pair with the quaternary ammonium cation of the cinchona alkaloid-derived catalyst. This lipophilic ion pair is then shuttled into the organic phase, where the anion reacts with the electrophile. The stereochemical outcome of the reaction is determined by the specific interactions within this transient chiral ion pair, where the catalyst shields one face of the nucleophile, directing the electrophile to the other.

Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base M⁺OH⁻ Nuc_aq Nuc⁻ Base->Nuc_aq CatOH_aq Q⁺OH⁻ Base->CatOH_aq ProNuc_aq H-Nuc ProNuc_aq->Nuc_aq Deprotonation CatX_aq Q⁺X⁻ CatX_aq->CatOH_aq Anion Exchange MX M⁺X⁻ Nuc_org Q⁺Nuc⁻ CatOH_aq->Nuc_org Phase Transfer ProNuc_org H-Nuc Product E-Nuc Nuc_org->Product Reaction Elec E-Y Elec->Product CatX_org Q⁺X⁻ Product->CatX_org CatX_org->CatX_aq Phase Transfer

Figure 1: General mechanism of phase-transfer catalysis.

Generations of Cinchona Alkaloid-Derived Catalysts

The development of cinchona-based phase-transfer catalysts has progressed through several "generations," each aimed at improving enantioselectivity by modifying the steric and electronic environment around the chiral pocket.

  • First Generation: These are simple N-benzyl derivatives of the native cinchona alkaloids. While pioneering, they generally afford moderate enantioselectivities.[1]

  • Second Generation: O-alkylation of the C9 hydroxyl group with groups like allyl or benzyl ethers led to a significant improvement in enantioselectivity.[1]

  • Third Generation (Corey-Lygo Catalysts): The introduction of a bulky N-(9-anthracenylmethyl) group dramatically enhances enantioselectivity by effectively shielding one face of the catalyst, creating a more defined chiral pocket.[1]

Application Note 1: Asymmetric Alkylation of Glycine Imines for the Synthesis of α-Amino Acids

The asymmetric alkylation of N-protected glycine derivatives is a cornerstone method for the synthesis of non-proteinogenic α-amino acids. The use of cinchona alkaloid-derived phase-transfer catalysts in this transformation, pioneered by O'Donnell, has become a benchmark for evaluating new asymmetric PTC methods.[3]

Protocol 1: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This protocol details the asymmetric benzylation of a glycine imine using a third-generation cinchona alkaloid-derived catalyst.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • (8S,9R)-N-(9-Anthracenylmethyl)-O-allyl-cinchonidinium bromide (Corey's Catalyst)

  • Toluene

  • 50% aqueous potassium hydroxide (KOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), the chiral phase-transfer catalyst (0.01-0.1 mol%), and toluene.

  • Addition of Reagents: Cool the mixture to 0 °C in an ice-water bath. With vigorous stirring, add benzyl bromide (1.1-1.5 equiv.) followed by the dropwise addition of pre-cooled 50% aqueous KOH solution.

  • Reaction: Continue to stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with toluene and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired α-alkylated product.

  • Characterization: Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation:

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
100188592
50248291
1-20487595

Note: The optimal conditions may vary depending on the specific substrate and catalyst used.

Application Note 2: Asymmetric Michael Addition to Nitroolefins

The asymmetric Michael addition of carbon nucleophiles to nitroolefins is a powerful C-C bond-forming reaction that generates highly functionalized products with up to two new stereocenters. Cinchona alkaloid-derived catalysts, particularly bifunctional variants like thioureas and squaramides, have proven to be highly effective in this transformation.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

This protocol describes the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a cinchona-derived thiourea catalyst.

Materials:

  • trans-β-Nitrostyrene

  • Diethyl malonate

  • Cinchona-derived thiourea catalyst (e.g., from quinine or quinidine)

  • Toluene or dichloromethane (DCM)

  • Molecular sieves (4 Å), activated

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask or vial with a screw cap

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a vial containing a magnetic stir bar, add the cinchona-derived thiourea catalyst (1-10 mol%) and activated 4 Å molecular sieves.

  • Addition of Reagents: Add the solvent (toluene or DCM), followed by trans-β-nitrostyrene (1.0 equiv.) and diethyl malonate (1.2-2.0 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) until the starting nitroolefin is consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the Michael adduct by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Data Presentation:

CatalystSolventTemperature (°C)Time (h)Yield (%)dr (syn/anti)ee (syn) (%)
Quinine-thioureaToluene252495>95:598
Quinidine-thioureaDCM04892>95:597 (opposite enantiomer)

Application Note 3: Asymmetric Epoxidation of α,β-Unsaturated Ketones

The asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones (chalcones), provides a direct route to chiral epoxides, which are versatile synthetic intermediates. Cinchona alkaloid-derived phase-transfer catalysts are highly effective for this transformation, often using inexpensive and environmentally friendly oxidants like sodium hypochlorite or hydrogen peroxide.[4][5]

Protocol 3: Asymmetric Epoxidation of trans-Chalcone

This protocol details the asymmetric epoxidation of trans-chalcone using a modified cinchona alkaloid catalyst under phase-transfer conditions.[4]

Materials:

  • trans-Chalcone

  • Amide-based cinchonidinium catalyst[4]

  • Toluene

  • Diethyl ether

  • 30% Hydrogen peroxide (H₂O₂)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve trans-chalcone (1.0 equiv.) and the amide-based cinchonidinium catalyst (0.5-1 mol%) in a mixture of toluene and diethyl ether.[4]

  • Addition of Reagents: Cool the mixture to -10 °C to -20 °C using an ice-salt bath. With vigorous stirring, slowly add 30% H₂O₂ followed by the dropwise addition of 50% aqueous NaOH solution.

  • Reaction: Stir the reaction mixture vigorously at the low temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

  • Isolation and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the chiral epoxide.

  • Characterization: Determine the yield and enantiomeric excess (ee) of the epoxide product by chiral HPLC or GC analysis.

Data Presentation:

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
1-15298>99
0.5-15495>99

Experimental Workflow and Logic

The success of these asymmetric transformations hinges on the careful selection of the catalyst, solvent, base, and temperature. The following diagram illustrates the general workflow for setting up and optimizing a cinchona alkaloid-catalyzed phase-transfer reaction.

Experimental Workflow cluster_planning Planning and Setup cluster_execution Execution and Analysis cluster_optimization Optimization select_reaction Select Reaction Type (Alkylation, Michael, etc.) select_catalyst Choose Catalyst Generation and Alkaloid (e.g., Corey's Cinchonidinium) select_reaction->select_catalyst select_conditions Select Initial Conditions (Solvent, Base, Temperature) select_catalyst->select_conditions run_reaction Perform Reaction select_conditions->run_reaction workup Work-up and Purification run_reaction->workup analyze Analyze Product (Yield, ee, dr) workup->analyze evaluate Evaluate Results analyze->evaluate modify_catalyst Modify Catalyst evaluate->modify_catalyst Low ee modify_conditions Modify Conditions evaluate->modify_conditions Low Yield/ee Final Protocol Final Protocol evaluate->Final Protocol modify_catalyst->select_catalyst modify_conditions->select_conditions

Figure 2: General workflow for a cinchona-catalyzed reaction.

Conclusion

Cinchona alkaloid-derived phase-transfer catalysts represent a mature and highly effective technology for asymmetric synthesis. Their low cost, ready availability, and the modularity of their design allow for fine-tuning to achieve exceptional levels of enantioselectivity in a wide range of important organic transformations. The protocols provided herein serve as a starting point for researchers to explore the vast potential of these remarkable catalysts in their own synthetic endeavors.

References

  • Majdecki, M., Tyszka-Gumkowska, A., & Jurczak, J. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 22(21), 8687–8691. [Link]

  • Malik, A., Sharma, P. R., & Sharma, R. K. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry, 88(11), 7333–7342. [Link]

  • Lv, J., et al. (2011). Catalytic Asymmetric Epoxidation of Chalcones under Poly(ethylene glycol)-Supported Cinchona Ammonium Salt Catalyzed Conditions. Chinese Journal of Chemistry, 29(1), 129-134. [Link]

  • Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. [Link]

  • Lygo, B., et al. (2002). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Tetrahedron Letters, 43(45), 8015-8018. [Link]

  • Connon, S. J., et al. (2008). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 13(9), 2299-2311. [Link]

  • Wang, J., et al. (2011). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Darzens Reaction. Austin Journal of Organic & Inorganic Chemistry, 1(1). [Link]

  • Jew, S. S., et al. (2010). Synthesis of (αR,βS)-epoxyketones by asymmetric epoxidation of chalcones with cinchona phase-transfer catalysts. Tetrahedron Letters, 51(42), 5599-5602. [Link]

  • Park, H. G., & Jew, S. S. (2011). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, 47(44), 12117-12128. [Link]

  • Park, H. G., & Jew, S. S. (2015). Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2 (pp. 427-463). Royal Society of Chemistry.
  • Sharma, R. K., et al. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry. [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]

  • Maruoka, K., et al. (2018). Counter-rotatable dual cinchona quinuclidinium salts and their phase transfer catalysis in enantioselective alkylation of glycine imines. Chemical Communications, 54(76), 10732-10735. [Link]

  • Kim, D. Y., et al. (2014). Enantioselective Michael Addition of 3-Hydroxy-2-pyridone to Nitroolefins using Cinchona-derived Bifunctional Organocatalysts. Bulletin of the Korean Chemical Society, 35(1), 214-218. [Link]

  • Lygo, B., et al. (2002). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Tetrahedron Letters, 43(45), 8015-8018. [Link]

  • O'Donnell, M. J. (2004). The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • MacMillan, D. W. C. (2003). Cinchona Alkaloids in Asymmetric Catalysis. MacMillan Group Meeting. [Link]

  • Soós, T., et al. (2017). A Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts. Organic Process Research & Development, 21(3), 425-432. [Link]

  • Liu, J.-T., et al. (2014). Highly enantioselective direct Michael addition of 1,3-dicarbonyl compounds to β-fluoroalkyl-α-nitroalkenes. Tetrahedron, 70(15), 2523-2528. [Link]

  • Buchler GmbH. Michael Addition catalyzed by Dihydroquinine Derivative. [Link]

  • Halpern, M., & Crick, D. (2003). Chiral Phase-Transfer Catalysis. PTC Organics Inc.. [Link]

  • Jew, S. S., & Park, H. G. (2011). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, 47(44), 12117-12128. [Link]

  • Takemoto, Y., et al. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119-125. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Methylated Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered couplings. As Senior Application Scientists, we've compiled our field-proven insights and troubleshooting strategies to help you navigate these complex syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is coupling to an N-methylated amino acid so challenging?

The primary reason for the difficulty in coupling to an N-methylated amino acid lies in steric hindrance. The methyl group on the amide nitrogen acts as a bulky substituent, physically obstructing the approach of the activated carboxyl group of the incoming amino acid. This steric clash makes the formation of the peptide bond significantly more challenging compared to coupling with a primary amine, often resulting in incomplete reactions, lower yields, and the formation of deletion sequences.[1][2][3][4] The problem is particularly pronounced when attempting to couple two consecutive N-methylated amino acids.[1][2]

Q2: What are the initial signs of a difficult coupling reaction involving an N-methylated residue?

Several indicators can signal poor coupling efficiency during the synthesis of N-methylated peptides:

  • Positive Qualitative Monitoring Tests: For couplings to a secondary amine, the Kaiser test is not applicable. Instead, a positive bromophenol blue test (indicated by a blue or green color) suggests the presence of unreacted free amine on the resin. A complete reaction is typically indicated by a yellow color.[1][2]

  • Low Final Peptide Yield: The overall yield of the desired peptide is significantly lower than anticipated.[1][2]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product often reveals the presence of peptides missing the N-methylated amino acid or subsequent residues.[1][2]

  • Multiple Peaks in HPLC: The high-performance liquid chromatography (HPLC) profile of the crude product will likely show multiple peaks, corresponding to the target peptide as well as various deletion sequences and other impurities.[1][2]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?

Standard coupling reagents are often inefficient when dealing with the steric hindrance of N-methylated residues. More potent reagents are required to drive the reaction to completion. Uronium/aminium and phosphonium salt-based reagents are generally preferred.[5]

Coupling Reagent ClassExamplesEfficacy in N-Methylated CouplingReference
Uronium/Aminium HATU, HBTU, HCTU, COMUHighly effective. HATU, in particular, is often the reagent of choice due to its rapid activation and ability to suppress epimerization.[6][7] COMU has also shown high efficiency, sometimes outperforming HATU.[8][9][6][7][8][9]
Phosphonium PyAOP, PyBOP, PyBrOPVery effective, especially for coupling N-protected N-methyl amino acids.[6] PyBrOP is a more reactive option for particularly difficult couplings.[6][10][6][10]
Other BEP, Piv₂O2-Bromo-1-ethyl pyridinium tetrafluoroborate (BEP) has been reported as a powerful reagent for N-methylated peptide synthesis.[11] In situ generation of pivaloyl mixed anhydrides using pivaloyl anhydride (Piv₂O) is a newer, cost-effective method with excellent racemization suppression.[12][11][12]

It's important to note that additives like 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) can help suppress epimerization, with HOAt often being superior.[5]

Q4: My coupling reaction is still incomplete, even with a strong coupling reagent. What should I do?

If a single coupling proves insufficient, the first and most straightforward troubleshooting step is to perform a "double coupling."[2] This involves re-exposing the resin to a fresh solution of the activated amino acid and coupling reagents and allowing the reaction to proceed for an equal or extended duration.[2] It is crucial to monitor the reaction's completion using a suitable qualitative test, such as the bromophenol blue test.[2] For extremely difficult sequences, such as the coupling of four consecutive N-methylated amino acids, repeating the coupling step three times may be necessary.[13]

Q5: How do solvent and temperature affect the coupling efficiency for N-methylated peptides?

Solvent: The choice of solvent is critical for successful solid-phase peptide synthesis (SPPS) as it impacts the solvation of both the resin and the growing peptide chain.[14][15]

  • N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents in SPPS.[15][16] While NMP is a good solvent for the resin, DMF often provides superior solvation for the peptide-resin complex, leading to higher coupling yields.[14] However, DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[15]

  • For particularly difficult couplings, solvent mixtures or alternative "greener" solvents like 2-methyltetrahydrofuran (2-MeTHF) are being explored.[17]

Temperature:

  • Elevated Temperatures: Increasing the reaction temperature can enhance the reaction rate and help overcome the energy barrier of sterically hindered couplings. Microwave-assisted peptide synthesis (MAPS) is a common technique for this purpose.[8][18] However, higher temperatures can also increase the risk of side reactions, such as epimerization and the formation of byproducts like lactams with certain residues (e.g., Arginine).[5][8]

  • Low Temperatures: Conversely, performing the coupling at a lower temperature (e.g., 0 °C) can help to minimize epimerization, although this may require significantly longer reaction times.[5][19]

Q6: I'm observing significant epimerization at the N-methylated residue. How can I minimize this?

Epimerization, the change in the stereochemistry of the α-carbon, is a significant concern in N-methylated peptide synthesis. The absence of a proton on the nitrogen atom increases the acidity of the α-proton, making it more susceptible to abstraction by a base.[5]

To suppress epimerization:

  • Choose the Right Coupling Reagent and Additive: Use uronium/aminium or phosphonium reagents with an additive like HOAt, which is known to be superior to HOBt in preventing epimerization.[5][19]

  • Use a Weaker, Sterically Hindered Base: Opt for bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) over stronger alternatives.[5][9]

  • Minimize Pre-activation Time: The longer the amino acid is in its activated form before coupling, the greater the risk of epimerization. A pre-activation time of 1-2 minutes is generally recommended.[5]

  • Control the Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) if epimerization is a persistent issue.[5]

  • Consider Solvent Polarity: Polar aprotic solvents like DMF can promote epimerization. If solubility allows, using a less polar solvent may be beneficial.[5][19]

Troubleshooting Workflows & Protocols

Troubleshooting Incomplete Coupling

G start Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) double_couple Perform Double Coupling start->double_couple re_test Re-run Qualitative Test double_couple->re_test proceed Proceed with Synthesis re_test->proceed Negative troubleshoot Further Troubleshooting re_test->troubleshoot Positive change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) troubleshoot->change_reagent increase_temp Increase Reaction Temperature (Conventional or Microwave) troubleshoot->increase_temp change_solvent Optimize Solvent System (e.g., DMF, NMP) troubleshoot->change_solvent on_resin_meth Consider On-Resin N-Methylation Strategy troubleshoot->on_resin_meth

Protocol: Standard HATU Coupling for an N-Methylated Residue
  • Resin Preparation: Swell the resin in DMF or NMP for 30 minutes.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate 4 equivalents of the Fmoc-N-methyl-amino acid with 3.9 equivalents of HATU and 8 equivalents of DIEA in DMF for 2 minutes.[1]

  • Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a bromophenol blue test to check for reaction completion.

Alternative Strategy: On-Resin N-Methylation

When incorporating a pre-synthesized N-methylated amino acid building block proves difficult, an alternative is to perform the methylation on-resin.[1] This involves synthesizing the peptide with standard amino acids and then selectively methylating the nitrogen of a specific residue. A common approach is the Fukuyama-Mitsunobu reaction or a sulfonylation-methylation-desulfonylation sequence.[1][20][21]

G start Peptide on Resin with Free Amine sulfonylation Sulfonylation (e.g., o-NBS-Cl, DMAP) start->sulfonylation methylation Methylation (e.g., Dimethylsulfate, DBU) sulfonylation->methylation desulfonylation Desulfonylation (e.g., β-mercaptoethanol, DBU) methylation->desulfonylation end N-Methylated Peptide on Resin desulfonylation->end

This on-resin approach can sometimes be more efficient than coupling a pre-methylated building block, especially for sequences that are prone to aggregation.[1][22]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994).
  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204–205.
  • Govindappa, N., Sureshbabu, V. V., Tantry, S. J., & Gundala, C. (2009). Total Synthesis of Cyclosporin O: Exploring the Utility of Bsmoc-NMe- Amino Acid Fluorides and KOAt.
  • ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]

  • ResearchGate. (2025). Microwave Heating in the Solid-Phase Synthesis of N-Methylated Peptides: When Is Room Temperature Better? Retrieved from [Link]

  • PubMed. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • Springer Nature Experiments. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-methylated cyclic peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]

  • National Institutes of Health. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • ACS Publications. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • PNAS. (2015). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Retrieved from [Link]

  • National Institutes of Health. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • ResearchGate. (2015). Amide temperature coefficient measurements for N-methylated peptides. Retrieved from [Link]

  • ACS Publications. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. Retrieved from [Link]

  • National Institutes of Health. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from [Link]

  • Lund University Publications. (2020). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • OUCI. (2022). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

  • Waseda University. (n.d.). Epimerization of Peptide. Retrieved from [Link]

Sources

Technical Support Center: Improving Yield in the Synthesis of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. N-methylation of amino acids is a critical modification in peptide-based drug design, enhancing metabolic stability, cell permeability, and conformational rigidity.[1][2][3] However, the synthesis of N-methylated amino acids (NMAAs) is often challenging, plagued by issues such as low yields, side reactions, and racemization.[2][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and improve your synthetic outcomes.

Section 1: Understanding the Core Synthetic Strategies

Before delving into troubleshooting, it's essential to understand the primary methods for N-methylation. Each has its own set of advantages and potential pitfalls. The three most common approaches are:

  • Reductive Amination: Typically involving the reaction of an amino acid with formaldehyde and a reducing agent. The Eschweiler-Clarke reaction is a classic example.[6][7][8]

  • Alkylation of N-Protected Amino Acids: This method involves the direct alkylation of an amino acid derivative where the amino group is protected to prevent over-methylation.[4][][10]

  • Reduction of 5-Oxazolidinones: A milder approach that involves the formation of a cyclized intermediate from an N-protected amino acid and formaldehyde, which is then reduced.[11][12]

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of N-methylated amino acids.

Reductive Amination (e.g., Eschweiler-Clarke Reaction)

Q1: My Eschweiler-Clarke reaction is resulting in a low yield of the desired N-methylated amino acid. What are the likely causes and how can I improve it?

A1: Low yields in the Eschweiler-Clarke reaction can stem from several factors. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Imine Formation: The initial step is the formation of an iminium ion from the amino acid and formaldehyde.[6][8] If this equilibrium is unfavorable, the subsequent reduction step will be inefficient.

    • Troubleshooting:

      • pH Control: The reaction is typically performed in an aqueous solution near boiling.[6] Ensure the pH is appropriate to facilitate both imine formation and the activity of the reducing agent. For some reductive amination procedures, adjusting the pH can be crucial for achieving selective methylation.[13]

      • Excess Reagents: Use an excess of both formaldehyde and formic acid to drive the reaction forward.[6][8] The loss of carbon dioxide from the formic acid reduction step makes the reaction irreversible.[6]

  • Inefficient Reduction: The hydride transfer from formic acid to the iminium ion is the key reduction step.

    • Troubleshooting:

      • Reaction Temperature and Time: The reaction is often heated to 80-100°C for several hours.[8] Insufficient heating or reaction time can lead to incomplete conversion. An experimental procedure suggests heating at 80°C for 18 hours.[8]

      • Alternative Reducing Agents: While formic acid is classic, other reducing agents like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, often under milder conditions.[6][11][14] These reagents can sometimes offer better yields and selectivity.

  • Side Reactions: Formaldehyde can react with the side chains of certain amino acids.[15][16][17]

    • Troubleshooting:

      • Side-Chain Protection: For amino acids with nucleophilic side chains (e.g., Lysine, Cysteine, Arginine), consider protecting the side-chain functionality prior to N-methylation to prevent unwanted reactions.[11] For instance, NMR studies have shown that formaldehyde reacts efficiently with the thiol group of cysteine to form a stable thiazolidine.[15][16]

Workflow for Optimizing Reductive Amination:

Caption: Troubleshooting workflow for low yield in reductive amination.

Alkylation of N-Protected Amino Acids

Q2: I am attempting to N-methylate a Boc-protected amino acid with methyl iodide and sodium hydride, but I am getting a mixture of starting material, mono-methylated, and di-methylated products. How can I achieve selective mono-methylation?

A2: Achieving selective mono-methylation is a common challenge in this approach. Over-methylation occurs when the newly formed secondary amine is further alkylated.

  • Steric Hindrance and Protecting Groups: The choice of the N-protecting group is critical. Bulky protecting groups can sterically hinder the second methylation. However, the primary role of the protecting group is to make the N-H proton more acidic for deprotonation by the base.

    • Troubleshooting:

      • Use of a Suitable Base: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate the N-H of the protected amine.[10][18] The selective N-methylation of BOC-protected valine with MeI and NaH has been attributed to the protection of the carboxylate by chelation with Na+.[19]

      • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Using a slight excess of the base and methylating agent can drive the reaction to completion, but a large excess of the methylating agent can promote di-methylation. Some protocols recommend using 3 moles of sodium hydride and 8 moles of methyl iodide.[18]

      • Reaction Conditions: Perform the reaction at a controlled temperature. Low temperatures can help to control the reaction rate and improve selectivity.

  • Alternative Protecting Group Strategy: The Fukuyama-Mitsunobu reaction is an effective method that utilizes an o-nitrobenzenesulfonyl (o-NBS) protecting group.[20] The o-NBS group renders the remaining NH group acidic, facilitating methylation.[20] This group can then be cleanly removed.

Q3: My N-methylation reaction with methyl iodide is leading to racemization of the chiral center. How can I prevent this?

A3: Racemization can occur under basic conditions, especially with prolonged reaction times or elevated temperatures. The abstraction of the α-proton by the base can lead to the loss of stereochemical integrity.

  • Troubleshooting:

    • Milder Conditions: Use the mildest possible base and the lowest effective temperature. The Mitsunobu protocol for N-methylating N-sulfonylamino acids is an effective racemization-free method.[4]

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

    • Alternative Methods: Consider methods known to be less prone to racemization, such as the reduction of 5-oxazolidinones.[12] The Eschweiler-Clarke reaction is also known to typically not cause racemization in chiral amines.[6]

Comparative Table of Common N-Methylation Methods:

MethodTypical ReagentsAdvantagesCommon Issues & Disadvantages
Eschweiler-Clarke Formaldehyde, Formic AcidInexpensive, avoids quaternary salts, generally no racemization.[6][7]High temperatures, not suitable for all side chains without protection.
Alkylation (NaH/MeI) N-protected amino acid, NaH, CH₃IBroadly applicable.[10]Over-methylation, potential for racemization, requires protection/deprotection steps.[5][10]
Fukuyama-Mitsunobu o-NBS protected amino acid, alcohol, DEAD/DIAD, PPh₃Mild conditions, high yields, racemization-free.[4]Use of hazardous azodicarboxylate reagents.[11]
5-Oxazolidinone Reduction N-protected amino acid, paraformaldehyde, Et₃SiH, TFA/Lewis AcidMild, good yields, low racemization.[12]Requires formation of the oxazolidinone intermediate.
Purification and Side-Chain Issues

Q4: I am struggling to purify my N-methylated amino acid from the reaction mixture. What are some effective purification strategies?

A4: Purification can be challenging due to the polar nature of amino acids.

  • Troubleshooting:

    • Extraction: After the reaction, a standard workup often involves an aqueous wash to remove inorganic salts and water-soluble reagents. If your product is an ester, it can be extracted into an organic solvent. If it is a free acid, you may need to acidify the aqueous layer and extract, or use a different strategy.

    • Column Chromatography: Silica gel chromatography is often necessary. A polar mobile phase (e.g., DCM/MeOH or EtOAc/Hexane with acetic acid) is typically required. Subsequent separation and purification by column chromatography may be necessary.[]

    • Ion-Exchange Chromatography: For free amino acids, ion-exchange chromatography can be a very effective purification method.

    • Crystallization: If your product is a solid, crystallization can be an excellent final purification step.

Q5: I am trying to N-methylate an amino acid with a reactive side chain (e.g., Met, Cys, Asp, Ser), and the reaction is failing or giving complex mixtures.

A5: Amino acids with nucleophilic or sensitive side chains require special consideration.

  • Troubleshooting:

    • Methionine (Met): The sulfur atom can be alkylated by methyl iodide to form a sulfonium salt.[18] To avoid this, use a limited amount of methyl iodide (e.g., 1 equivalent).[18]

    • Cysteine (Cys): The thiol group is highly nucleophilic and can react with both formaldehyde and alkylating agents.[15][16] Side-chain protection is essential.

    • Aspartic Acid (Asp) / Glutamic Acid (Glu): The side-chain carboxyl group can interfere with reactions. Esterification of the side chain is a common protective strategy.[18] In some solid-phase methods, prolonged exposure to base (like DBU) during N-methylation of Asp can lead to side reactions like aspartimide formation.[21][22]

    • Serine (Ser) / Threonine (Thr): The hydroxyl group can be alkylated under certain conditions. Protection of the hydroxyl group (e.g., as a t-butyl ether) is recommended.[18]

Mechanism of a Key Synthetic Route: The Eschweiler-Clarke Reaction

Eschweiler_Clarke cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reductive Methylation cluster_2 Step 3: Repeat for Primary Amines Amine R-NH2 Iminium [R-N+=CH2] Amine->Iminium + CH2O, - H2O Formaldehyde CH2O MethylatedAmine R-NH-CH3 Iminium->MethylatedAmine + HCOOH FormicAcid HCOOH CO2 CO2 MethylatedAmine->CO2 releases TertiaryAmine R-N(CH3)2 MethylatedAmine->TertiaryAmine + CH2O, HCOOH

Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation.

Section 3: Detailed Experimental Protocols

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization for specific amino acids.

  • Dissolution: Dissolve the starting amino acid (1.0 eq) in water.

  • Reagent Addition: Add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[8]

  • Heating: Heat the reaction mixture to 80-90°C for 18-24 hours. The reaction should be monitored by TLC or LC-MS.[8]

  • Cooling and Workup: Cool the reaction to room temperature. Add water and 1M HCl, then extract with an organic solvent like dichloromethane (DCM) to remove any non-polar impurities.[8]

  • Basification and Extraction: Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH or Na₂CO₃) and extract the N-methylated product with DCM.[8]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography or crystallization.[8]

Protocol 2: N-Methylation of an o-NBS Protected Amino Acid Ester

This method is adapted from procedures known to provide high yields with minimal racemization.[23]

  • o-NBS Protection: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in dry DCM. Add triethylamine (2.2 eq) and cool to 0°C. Add o-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise and stir at room temperature until completion. Perform an aqueous workup to isolate the Nα-o-NBS amino acid methyl ester. Yields are typically 92-99%.[23]

  • N-Methylation: Dissolve the dried Nα-o-NBS amino acid methyl ester (1.0 eq) in dry DMF and cool to 0°C. Add DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) followed by dimethyl sulfate (1.5 eq). Stir at 0°C for 15-30 minutes. Quench the reaction and perform an extractive workup. Yields are typically 92-99%.[23]

  • Ester Cleavage (Demethylation): Dissolve the Nα-methyl-Nα-o-NBS amino acid methyl ester (1.0 eq) in ethyl acetate. Add lithium iodide (LiI) (5.0 eq) and reflux the mixture for 16 hours, protecting from light.[23]

  • Workup and Isolation: After cooling, add water and acidify with 0.1 M HCl. Extract with ethyl acetate. The product can then be extracted from the organic phase into an aqueous 0.1 M NaOH solution. Re-acidification of the aqueous layer and subsequent extraction will yield the final Nα-methyl-Nα-o-NBS amino acid. Yields are typically 83-99%.[23]

References

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). N-Methylated Peptides and Peptidomimetics. Chemical Reviews, 104(12), 5823-5846. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Current Medicinal Chemistry, 9(18), 1733-1763. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]

  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction. [Link]

  • Kaljuste, K., & Undén, A. (1993). A new method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International journal of peptide and protein research, 42(2), 118–124. [Link]

  • Al-Sha'er, M. A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Apodaca, R., & Xiao, W. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Tetrahedron Letters, 48(1), 123-126. [Link]

  • Hopkinson, R. J., et al. (2019). How formaldehyde reacts with amino acids. Communications Chemistry, 2(1), 1-10. [Link]

  • Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Al-Sha'er, M., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Román, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(11), 1915-1916. [Link]

  • Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids. ResearchGate. [Link]

  • Poverenny, A. M., et al. (1975). [Amino acids as catalysts of the binding reaction of formaldehyde with adenine residue in polyadenylic acid]. Molekuliarnaia biologiia, 9(4), 565–570. [Link]

  • Hughes, A. B. (Ed.). (2011). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 4: Protection, Reactions, Synthesis. Wiley-VCH. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Aurelio, L., Box, J. S., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2004). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 69(2), 569–572. [Link]

  • Román, T., et al. (2023). N-methylation of amino acid and peptide chain in SPPS. ResearchGate. [Link]

  • Hoffart, E., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Metabolic engineering, 65, 100–111. [Link]

  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 27(6), 1144–1152. [Link]

  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. National Institutes of Health. [Link]

  • Hansen, M. B., et al. (2007). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 72(12), 4615–4618. [Link]

Sources

preventing racemization during N-methylation of amino acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Enemy: The Racemization Problem

Q1: Why are N-methylated amino acids so susceptible to racemization during peptide coupling?

A1: N-methylated amino acids exhibit a heightened propensity for racemization due to a combination of electronic and steric factors. The presence of the N-methyl group introduces significant steric hindrance around the alpha-carbon, which can decelerate the desired coupling reaction.[1] This extended exposure to activation and basic conditions provides a greater opportunity for the primary racemization mechanism to occur: the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[1] Slower coupling reactions under basic conditions have been observed to cause partial epimerization.

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The principal pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate.[1][2] The activated carboxyl group cyclizes, and the resulting oxazolone possesses an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can then occur from either face of this intermediate, yielding a mixture of L- and D-isomers in the final peptide product.[1] A less common secondary pathway is direct enolization, where a base directly abstracts the proton from the activated amino acid.[1][2]

Racemization_Mechanism cluster_0 Primary Pathway: Oxazolone Formation cluster_1 Secondary Pathway Activated_AA Activated N-Protected Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Enolate Planar, Achiral Enolate Oxazolone->Enolate + Base - H+ Racemic_Product Racemic Peptide (L- and D-isomers) Enolate->Racemic_Product + Amine Nucleophile Direct_Enolization Direct Enolization Activated_AA_2 Activated N-Protected Amino Acid Activated_AA_2->Direct_Enolization + Base - H+ Troubleshooting_Racemization Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additive Start->Step1 Step2 Step 2: Assess Base and Reaction Conditions Step1->Step2 If racemization persists Step3 Step 3: Refine Coupling Protocol Step2->Step3 If racemization persists End Racemization Minimized Step3->End

Caption: A logical workflow for troubleshooting high racemization levels.

Detailed Steps:

  • Step 1: Evaluate Coupling Reagent & Additive:

    • Insight: The choice of coupling reagent and the use of anti-racemization additives are paramount. [1] * Recommendation: If you are using a carbodiimide reagent like DIC or DCC, the addition of a racemization suppressant is crucial. Additives such as 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure are more effective at suppressing racemization than HOBt. [1]For particularly challenging couplings, switching to a more potent phosphonium-based reagent (e.g., PyAOP) or a uronium/aminium-based reagent (e.g., HATU) is highly recommended. [1]

  • Step 2: Assess Base and Reaction Conditions:

    • Insight: The choice of base and reaction temperature significantly impacts the rate of epimerization. The presence of tertiary amine salts can also increase racemization. [1] * Recommendation: Replace strong, non-hindered bases like DIPEA or TEA with weaker, sterically hindered alternatives such as N-methylmorpholine (NMM) or sym-collidine. [1]Performing the coupling reaction at a lower temperature, for instance at 0°C, can slow down the rate of epimerization. [1]

  • Step 3: Refine Coupling Protocol:

    • Insight: The longer the activated amino acid is exposed to the reaction conditions before coupling, the higher the risk of racemization.

    • Recommendation: Minimize the pre-activation time of the amino acid before adding it to the resin. [3]Do not exceed 5 minutes to reduce the opportunity for oxazolone formation. [1]Consider employing in situ neutralization protocols where the free amine is generated in the presence of the activated acid, thereby minimizing its exposure to basic conditions. [1]

      Reagent/Condition Recommendation for Minimizing Racemization Rationale
      Coupling Reagent Switch from Carbodiimides (DIC/DCC) to Onium Salts (HATU, PyAOP) Onium salt reagents are more potent and can accelerate the coupling reaction, reducing the time for racemization to occur. [2]
      Additive Use HOAt or OxymaPure instead of HOBt HOAt and OxymaPure are more effective at suppressing the formation of the oxazolone intermediate. [1][4]
      Base Replace DIPEA/TEA with NMM or sym-collidine Weaker, sterically hindered bases are less likely to abstract the alpha-proton, thus reducing the rate of racemization. [1][4]
      Temperature Lower the reaction temperature (e.g., to 0°C) Lower temperatures slow down the rate of both the desired coupling and the undesired epimerization, but often favor the former. [1]

      | Pre-activation Time | Keep to a minimum (e.g., < 5 minutes) | Reduces the time the activated amino acid is susceptible to racemization before coupling. [1][3]|

Issue 2: Racemization during Saponification of N-Methyl Amino Acid Esters

Hydrolysis of methyl esters of N-protected, N-methylated amino acids using strong bases like lithium hydroxide (LiOH) can lead to significant racemization. [5] Troubleshooting and Prevention:

  • Insight: Nα-protected-Nα-methylamino acid methyl esters are more prone to racemization during saponification than their non-methylated counterparts. [5]* Recommendation: Employ a milder, SN2-type dealkylation method for ester cleavage. Using lithium iodide (LiI) in a solvent like pyridine can effectively cleave the methyl ester with minimal racemization. [5]This method proceeds via a nucleophilic displacement of the carboxylate, avoiding the strongly basic conditions that promote proton abstraction and racemization. [5]

Section 3: Frequently Asked Questions (FAQs)

  • Q3: Are there any coupling reagents that are inherently "racemization-free"?

    • A3: While no reagent can guarantee zero racemization under all conditions, some are specifically designed to minimize it. For instance, the recently developed tetrafluorophthalonitrile (TFPN) reagent has shown excellent results in promoting amide and peptide bond formation with no detectable racemization, even for challenging N-methylated and sterically hindered amino acids. [6]Reagents like T3P (n-propylphosphonic anhydride) in combination with pyridine have also been shown to provide high yields and high enantiopurity. [7]

  • Q4: How can I accurately quantify the level of racemization in my sample?

    • A4: A reliable method is to use chiral chromatography (HPLC or CE) or mass spectrometry-based techniques. [8][9]A common approach involves hydrolyzing the peptide, derivatizing the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDAA), and then separating the resulting diastereomers by reverse-phase HPLC. [1][2]The percentage of the D-isomer can be calculated from the peak areas of the L-L and L-D diastereomers. [1]It is crucial to run standards of both diastereomers to confirm peak identities. [1]

  • Q5: Does the protecting group on the N-methylated amino acid influence the extent of racemization?

    • A5: Yes, the nature of the N-protecting group can play a role. While the primary mechanism involves the activated carboxyl group, the protecting group can influence the rate of oxazolone formation and the acidity of the alpha-proton. For Fmoc-based solid-phase peptide synthesis, the standard protecting groups are generally compatible with the troubleshooting strategies outlined above.

Section 4: Experimental Protocols

Protocol 1: Racemization-Suppressed Coupling of Fmoc-N-Methyl-Amino Acids using HATU
  • Resin Preparation: Swell the resin with the free N-terminal amine in DMF for 30 minutes.

  • Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.), HATU (4 eq.), and NMM (8 eq.) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Crucially, do not exceed 5 minutes to minimize potential side reactions and racemization. [1]4. Coupling: Add the activation mixture to the swelled resin and agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: To monitor reaction completion, remove a small sample of resin beads, wash thoroughly with DMF and methanol, and perform a bromophenol blue test. [1]

Protocol 2: Chiral Analysis via Derivatization with Marfey's Reagent
  • Hydrolysis: Place a dried sample of the peptide or amino acid derivative in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After cooling, evaporate the HCl to complete dryness. [1]2. Derivatization: Redissolve the amino acid hydrolysate in 50 µL of water. Add 100 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone, followed by 20 µL of 1 M NaHCO₃. Incubate the mixture at 40°C for 1 hour. [1][2]3. Quenching and Preparation: Stop the reaction by adding 10 µL of 2 M HCl. Evaporate the sample to dryness and redissolve it in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water). [2]4. HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the diastereomeric derivatives. The L-L diastereomer typically elutes before the L-D diastereomer. Calculate the percentage of racemization based on the integrated peak areas. [2]

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Ounier, R., et al. (2003). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 68(11), 4352-4359. [Link]

  • Gaus, H. J., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

  • Li, J., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(15), 4131-4137. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919. [Link]

  • Ghosh, D., et al. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids. Chemical Science, 7(7), 4405-4411. [Link]

  • Naoum, J., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 7(40), 35999–36006. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Henderson, J. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Klink, A., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. Analytical Chemistry, 93(2), 878–885. [Link]

Sources

Technical Support Center: Purification of Chiral Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of chiral amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating stereoisomers. Here, you will find in-depth, field-proven insights structured in a practical question-and-answer format to directly address common experimental challenges.

General FAQs: Choosing Your Purification Strategy

Q1: I have a racemic mixture of a novel amino acid derivative. Where do I start with purification?

The initial choice between chromatographic separation and diastereomeric crystallization depends on several factors: the quantity of material, required purity, available resources, and the physicochemical properties of your derivative.

  • For small-scale (<1 g), analytical, or methods development, chiral chromatography (HPLC or SFC) is typically the most efficient starting point. It allows for rapid screening of conditions and direct separation of enantiomers.[1]

  • For large-scale (>10 g) or process chemistry applications, diastereomeric salt crystallization is often more cost-effective and scalable.[2] However, it requires a suitable chiral resolving agent and significant process optimization.[]

  • If your derivative lacks suitable acidic or basic handles for salt formation, chromatography is the most viable path.

Below is a decision-making workflow to guide your initial strategy.

G start Racemic Amino Acid Derivative scale What is the scale? start->scale small_scale < 1 gram (Analytical / R&D) scale->small_scale Small large_scale > 10 grams (Process / Scale-up) scale->large_scale Large handles Does the molecule have ionizable groups (acid/base)? crystallization Primary Strategy: Diastereomeric Salt Crystallization handles->crystallization Yes chrom_only Strategy: Chiral Chromatography handles->chrom_only No chromatography Primary Strategy: Chiral HPLC / SFC small_scale->chromatography large_scale->handles

Caption: Initial decision tree for selecting a purification strategy.

Section 1: Chiral Chromatography (HPLC & SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of chiral separations in the lab.[1] They rely on a Chiral Stationary Phase (CSP) to form transient, diastereomeric complexes with each enantiomer, leading to different retention times.[4] SFC offers advantages in speed and reduced organic solvent consumption, making it a "greener" and often faster alternative to HPLC.[5][6]

Chromatography FAQs

Q1: How do I select the right chiral stationary phase (CSP) for my amino acid derivative?

CSP selection is the most critical factor. While there are no universal rules, certain CSP types are known to be effective for specific classes of amino acids.

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are the most versatile and widely used CSPs. They are particularly effective for N-protected amino acids (Fmoc, Boc, Cbz) and their esters.[7][8][9] Immobilized versions (e.g., CHIRALPAK IA, IB) offer greater solvent compatibility, allowing for a wider range of mobile phases.[10]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are excellent for separating underivatized, free amino acids because their ionic and hydrogen-bonding sites interact well with the zwitterionic nature of the analytes.[8][11][12] They are highly valuable as they can often eliminate the need for a derivatization step.[4]

  • Crown Ether CSPs: These phases are specifically designed and exceptionally well-suited for the separation of primary amino acids and compounds containing a primary amine group near the chiral center.[13][14][15]

  • Zwitterionic CSPs (e.g., cinchona alkaloid-based): These are also highly effective for underivatized amino acids and small peptides, operating via a double ion-pairing mechanism.[16]

Table 1: Comparison of Common Chiral Stationary Phases (CSPs)

CSP Type Chiral Selector Example Best Suited For Common Mobile Phase Modes
Polysaccharide Amylose/Cellulose Phenylcarbamates N-Protected (Fmoc, Boc) amino acids, esters[7][8] Normal Phase, Polar Organic, Reversed Phase
Macrocyclic Glycopeptide Teicoplanin (CHIROBIOTIC T) Free, underivatized amino acids[8][12] Polar Ionic Mode (PIM), Reversed Phase
Crown Ether (18-Crown-6) Tetracarboxylic Acid Free primary amino acids[15] Reversed Phase (acidified aqueous/organic)

| Zwitterionic Ion-Exchanger | Quinine/Quinidine derivatives | Free amino acids, ampholytes, small peptides[16] | Polar Organic, LC-MS compatible |

Q2: My amino acid is not retained or resolved. Should I derivatize it?

Yes, derivatization is a common strategy to enhance interaction with the CSP and improve chromatographic behavior.

  • For GC analysis, derivatization is mandatory to make the amino acids volatile.[17] A common two-step method is conversion to N-trifluoroacetyl-O-alkyl esters.[17]

  • For HPLC, derivatization can improve peak shape and retention. N-protection with Fmoc or Boc groups is common for polysaccharide columns.[7][8] Alternatively, using a chiral derivatizing agent like Marfey's reagent (FDAA) converts your enantiomers into diastereomers, which can then be separated on a standard achiral C18 column.[18][19] This is an "indirect" method.

Q3: What is the role of acidic and basic additives in the mobile phase?

Additives are crucial for controlling the ionization state of both the analyte and the CSP, which directly impacts retention and selectivity.[16]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): Used for acidic or zwitterionic analytes to suppress the deprotonation of the carboxylic acid group, reducing peak tailing and improving peak shape.[5] For basic compounds, an acid ensures they are in their protonated, ionic form to interact with the CSP.

  • Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): Used for basic analytes to keep them in a neutral state, which can be favorable on certain CSPs. More importantly, they act as competing agents for active silanol sites on the silica support, significantly reducing peak tailing for basic compounds.[20]

Troubleshooting Guide: Chiral Chromatography

Q: I have poor or no enantiomeric resolution (Resolution < 1.5). What should I do?

This is the most common issue. Follow a systematic approach to diagnose and solve the problem.

G cluster_0 Troubleshooting Workflow start Poor or No Resolution (Rs < 1.5) csp 1. Is the CSP appropriate for the analyte? start->csp mobile_phase 2. Optimize Mobile Phase csp->mobile_phase Yes screen_csp Screen different CSPs (Polysaccharide, Glycopeptide, etc.) csp->screen_csp No/Unsure temperature 3. Optimize Temperature mobile_phase->temperature Partial Improvement success Resolution Achieved mobile_phase->success Significant Improvement column_health 4. Check Column Health temperature->column_health Partial Improvement temperature->success Significant Improvement column_health->success Problem Solved screen_csp->mobile_phase optimize_mp Adjust organic modifier % Change modifier (e.g., EtOH to IPA) Vary additive concentration (TFA/DEA) optimize_temp Decrease temperature in 5°C increments. (e.g., 25°C -> 20°C -> 15°C) Lower T often increases selectivity. check_col Test with QC standard. Flush or regenerate column per manufacturer instructions.

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • CSP Appropriateness: Re-evaluate your column choice based on Table 1. If you are separating a free amino acid on a polysaccharide column with poor results, consider switching to a macrocyclic glycopeptide CSP.[8][12]

  • Mobile Phase Optimization: This has the largest impact after CSP selection.

    • Modifier Strength: In normal phase, vary the percentage of the alcohol co-solvent. In reversed phase, vary the acetonitrile or methanol content.

    • Modifier Type: Switching from methanol to ethanol or isopropanol can dramatically alter selectivity.

    • Additives: Systematically vary the concentration of your acidic or basic additive (e.g., 0.05%, 0.1%, 0.2% TFA).[16]

  • Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process.[20]

    • Generally, lower temperatures (e.g., 10-20°C) enhance the stability of the transient diastereomeric complexes, increasing resolution. [20] Start at ambient temperature and decrease in 5°C increments.

    • In some cases, higher temperatures can improve peak efficiency and may be beneficial, so this parameter should be explored in both directions.[20]

  • Column Health: A contaminated or degraded column will show poor performance.[10]

    • Test the column with the manufacturer's recommended quality control (QC) standard to see if it meets specifications.

    • If performance is poor, flush the column with a strong solvent (for immobilized phases) or follow the manufacturer's regeneration protocol.[10] Adsorbed impurities from previous samples can act as stationary phase modifiers, altering selectivity.[10]

Q: My peaks are tailing badly. How can I fix this?

Peak tailing reduces resolution and makes accurate integration difficult.[20]

  • Cause: Secondary interactions, often between a basic analyte and acidic residual silanols on the silica support.[20]

  • Solution 1 (Add a Competitor): For basic compounds, add a basic modifier like 0.1% DEA to the mobile phase.[20] The DEA will interact more strongly with the silanols, freeing up your analyte to engage primarily with the CSP.

  • Solution 2 (Control pH): For acidic compounds, ensure the mobile phase pH is low enough (e.g., by adding 0.1% TFA) to keep the analyte fully protonated and less likely to engage in unwanted ionic interactions.[20]

  • Solution 3 (Check for Overload): Injecting too much sample can overload the column, causing tailing.[20] Dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

Section 2: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting a racemic amino acid derivative (e.g., an N-protected acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts.[] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[][21]

Crystallization FAQs

Q1: How do I choose a chiral resolving agent?

The resolving agent must be enantiomerically pure, readily available, and inexpensive (especially for large-scale work). It should form a stable, crystalline salt with your compound.

  • For acidic amino acid derivatives: Use chiral bases like (R/S)-α-methylbenzylamine, cinchonidine, or quinine.

  • For basic amino acid derivatives: Use chiral acids like (R/S)-tartaric acid, (R/S)-mandelic acid, or dibenzoyl-tartaric acid.[21]

Q2: What is the most critical factor for successful crystallization?

Solvent selection is paramount. The ideal solvent system should meet two criteria:

  • Both diastereomeric salts should be reasonably soluble in the hot solvent.

  • One diastereomer should be significantly less soluble than the other at a lower temperature, allowing it to crystallize selectively while the other remains in solution.

A solvent screen using small vials is the best approach. Test a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their mixtures with water) to find the system that provides the best differential solubility.

Troubleshooting Guide: Crystallization

Q: I'm not getting any crystals; my mixture is "oiling out." What's wrong?

"Oiling out" occurs when the salt comes out of solution as a liquid phase instead of a solid crystal lattice. This is a common problem.

  • Cause: The solubility of the salt is too high in the chosen solvent, or the solution is too concentrated, leading to precipitation before lattice formation can occur.

  • Solution 1 (Change Solvent): The solvent is likely too good. Switch to a solvent in which the salt is less soluble. Alternatively, add an anti-solvent (a solvent in which the salt is insoluble) dropwise to the warm solution to induce crystallization.

  • Solution 2 (Reduce Concentration): Dilute the solution with more hot solvent before allowing it to cool. Slower cooling rates also favor crystal growth over oiling.

  • Solution 3 (Temperature): Ensure you are not cooling the solution too rapidly. A gradual decrease in temperature is essential for ordered crystal growth.[22]

Q: My crystals have low diastereomeric excess (d.e.). How can I improve the purity?

  • Cause: The solubilities of the two diastereomers are too similar in your chosen solvent system, leading to co-precipitation.

  • Solution 1 (Re-crystallization): The most straightforward approach. Dissolve the enriched crystals in fresh hot solvent and cool slowly. Each re-crystallization step should improve the d.e.

  • Solution 2 (Optimize Solvent): Re-visit your solvent screen. A different solvent or solvent/anti-solvent ratio may provide better selectivity.

  • Solution 3 (Kinetic vs. Thermodynamic Control): Sometimes, the unwanted diastereomer crystallizes faster (kinetic product), while the desired one is more stable but slower to form (thermodynamic product). Varying the crystallization time and temperature can exploit these differences.[22]

Protocol: General Procedure for Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve 1 equivalent of the racemic amino acid derivative in a suitable solvent. Add 0.5-1.0 equivalents of the chiral resolving agent. Heat the mixture gently to ensure complete dissolution.

  • Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer. Further cooling in an ice bath or refrigerator may be required.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the soluble diastereomer.

  • Purity Check: Dry the crystals and determine the diastereomeric excess (d.e.) using an appropriate analytical method (e.g., NMR with a chiral shift reagent or achiral HPLC).

  • Re-crystallization (if needed): If the d.e. is insufficient, repeat steps 1-4 with the enriched crystalline material.

  • Liberation of the Enantiomer: Once the desired diastereomer is pure, dissolve it in a water/organic solvent mixture (e.g., water/ethyl acetate). Adjust the pH with acid (if using a basic resolving agent) or base (if using an acidic resolving agent) to break the salt. The free enantiomer will move into the organic layer, which can then be separated, dried, and concentrated.

Section 3: Removal of Common Synthesis-Related Impurities

Beyond chiral purity, you must also consider achiral impurities from the synthesis process.

  • Deletion Sequences: In solid-phase peptide synthesis, incomplete coupling can lead to peptides missing one or more amino acids.[23][24][25] These are often very difficult to separate from the target compound. Preparative HPLC is usually required.

  • Protecting Group Residues: Incomplete deprotection can leave residual Fmoc, Boc, or side-chain protecting groups.[24] These are typically more non-polar and can often be separated by reversed-phase HPLC.

  • Reagents and Scavengers: Excess coupling reagents or scavengers from cleavage (e.g., triisopropylsilane) must be removed. A simple workup or precipitation can often remove the bulk of these before final purification.

References
  • Šturala, J., Chrenková, L., & Kačer, P. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • D'Hondt, M., G строго, I., & De Spiegeleer, B. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Aponte, J. C., & Dworkin, J. P. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. National Institutes of Health. [Link]

  • Imai, K., Mita, M., & Konishi, T. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. [Link]

  • (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Šturala, J., Chrenková, L., & Kačer, P. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. [Link]

  • Shcherbakova, E. G., Minami, T., Brega, V., James, T. D., & Anzenbacher, P. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. University of Bath's research portal. [Link]

  • (n.d.). Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • (2021). My column isn't working properly. How do I obtain the right performance?. Daicel Chiral Technologies. [Link]

  • Ghasemi, J., & Niazi, A. (2018). Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. PubMed. [Link]

  • Svidrnoch, M., Borovcová, J., & Havlík, M. (2015). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in... ResearchGate. [Link]

  • Weatherly, S. C., & Lavin, J. M. (2016). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. National Institutes of Health. [Link]

  • (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • (2024). Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc. [Link]

  • (n.d.). Chiral separation of amino acids and derivatives by CE. ResearchGate. [Link]

  • Gubitosi, M., & Fan, C. (1999). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]

  • Franco, P. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. SlidePlayer. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • S, S., & S, A. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. National Institutes of Health. [Link]

  • (n.d.). Preparative HPLC Troubleshooting Guide. Agilent. [Link]

  • (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]

  • Teshima, N., & Funatsu, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]

  • Ali, I., & Al-Othman, Z. A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Schmid, D., & Fritz, C. (2018). Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • Papastavros, E., & Voelkel, A. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health. [Link]

  • (2014). Salts of amino acids: Crystallization, Structure and Properties. u:cris-Portal. [Link]

  • Schmid, D., & Fritz, C. (2018). Investigation of Impurities in Peptide Pools. ResearchGate. [Link]

  • (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Fleischhacker, A., & Wurst, K. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. [Link]

  • Nagy, Z. K., & Szilágyi, B. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]

  • Faigl, F., & Fogassy, E. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

Sources

Technical Support Center: Troubleshooting Difficult Couplings in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate one of the most common and frustrating hurdles in SPPS: difficult coupling reactions. My goal is to provide not just procedural solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your synthetic strategy.

Understanding the Challenge: Why Do Couplings Fail?

In an ideal SPPS cycle, the activated carboxyl group of an incoming amino acid reacts completely with the free N-terminal amine of the growing peptide chain on the solid support. However, several factors can impede this crucial step, leading to incomplete reactions and the generation of deletion sequences, which are often challenging to separate from the target peptide.[1] Difficult couplings are broadly categorized as sequence-dependent phenomena.[2][3][4][5][6]

Frequently Asked Question: What are the primary causes of incomplete coupling?

Several factors can contribute to incomplete or failed coupling reactions. Understanding these root causes is the first step toward effective troubleshooting.

  • Steric Hindrance: This is a major contributor to difficult couplings.[7][8][9]

    • β-branched amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr) have bulky side chains close to the peptide backbone, physically obstructing the incoming activated amino acid.[2][3][7]

    • N-methylated and α,α-disubstituted amino acids also present significant steric challenges.[8][9]

    • The N-terminal amino acid of the growing peptide chain can also sterically hinder the reaction.

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can fold into secondary structures like β-sheets.[2][3][7][10][11] These structures can cause the peptide chains to aggregate on the resin, blocking reactive sites and making the N-terminus inaccessible.[7][12] This is a significant issue, especially for sequences containing a high number of non-polar amino acids.[2][3][10] A sign of aggregation can be the failure of the peptide-resin to swell properly.[12]

  • Poor Resin Swelling: The solid support must be well-solvated for reagents to access the growing peptide chains. Poor swelling limits this accessibility and can lead to incomplete reactions.[7]

  • Reagent-Related Issues:

    • Inadequate Activation: The incoming amino acid may not be fully activated, or the activated species might be unstable.[7]

    • Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough for a particularly difficult sequence.

  • Reaction Conditions: Insufficient reaction time or suboptimal temperature can negatively impact coupling efficiency.[7]

Proactive and Reactive Troubleshooting Guide

This section is structured to address specific problems you might be observing in your synthesis.

Q1: My Kaiser test is positive after a standard coupling time. What should I do first?

A positive Kaiser test (which detects primary amines) indicates the presence of unreacted N-terminal amines on your peptide-resin.[13]

Initial Response Workflow:

G start Positive Kaiser Test recouple Recouple with fresh reagents start->recouple kaiser2 Perform another Kaiser test recouple->kaiser2 capping Cap unreacted amines kaiser2->capping Test still positive proceed Proceed to next deprotection kaiser2->proceed Test is negative capping->proceed investigate Investigate underlying cause proceed->investigate If issue persists in subsequent cycles

Detailed Steps & Rationale:

  • Recouple Immediately: The most straightforward first step is to perform a second coupling (a "double couple").[14][15] Use freshly prepared amino acid and coupling reagent solutions. This can often drive the reaction to completion, especially if the initial issue was related to reagent degradation or insufficient reaction time.

  • Perform a Second Kaiser Test: After the recoupling, test the resin again. If the test is now negative (beads are yellow), the coupling is complete, and you can proceed.[13]

  • Cap the Unreacted Amines: If the Kaiser test remains positive, it's crucial to cap the unreacted N-terminal amines to prevent the formation of deletion peptides in subsequent cycles.[16] This is typically done using acetic anhydride. After capping, a final Kaiser test should be negative, confirming that all free amines have been acetylated.

Q2: I'm synthesizing a peptide with several consecutive hydrophobic/β-branched residues and am seeing consistently poor coupling. How can I improve this?

This is a classic "difficult sequence" scenario, likely caused by on-resin aggregation.[2][3][10]

Strategies for Overcoming Aggregation:

  • Solvent Modification: Standard solvents like DMF may not be sufficient to disrupt secondary structures.

    • Switching to N-methylpyrrolidone (NMP) , which is a stronger solvent, can improve solvation.[12][17]

    • Adding chaotropic salts like LiCl to the coupling mixture can help break up hydrogen bonds.[12][18]

    • Using a "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[17][18]

  • Resin Selection: The choice of resin is critical. For hydrophobic peptides, polyethylene glycol (PEG)-grafted resins (e.g., TentaGel) are often preferred over standard polystyrene resins because they improve solvation of the peptide chain and reduce aggregation.[17]

  • Incorporate "Structure-Breaking" Residues:

    • Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue is reversibly protected as an oxazolidine.[12][18] Incorporating these at regular intervals (every 5-6 residues is optimal) disrupts the formation of interchain hydrogen bonds that lead to β-sheet structures.[18] The native sequence is regenerated during the final TFA cleavage.[12][18]

    • Backbone Protection (Hmb/Dmb): Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to the backbone amide nitrogen of a residue can effectively disrupt aggregation.[18]

  • Elevated Temperature/Microwave Synthesis: Increasing the reaction temperature can provide the energy needed to overcome activation barriers and disrupt secondary structures. Microwave-assisted SPPS is particularly effective for driving difficult couplings of bulky amino acids to completion quickly.[8][12][19]

Q3: Which coupling reagent should I use for a sterically hindered amino acid?

The choice of coupling reagent is a critical factor in the success of difficult couplings.[7] While carbodiimides like DIC are common, more potent reagents are often necessary for challenging sequences.[20][21][22][23][24]

Comparison of Common Coupling Reagents:

Reagent FamilyExamplesPotencyKey Characteristics & Causality
Carbodiimides DIC, DCCModerateEconomical and widely used. Activation can be slower, and they require an additive like HOBt or Oxyma to form an active ester, which then reacts with the amine. This two-step process can be less efficient for hindered couplings.[20][21][22][23][24]
Aminium/Uronium HBTU, TBTU, HCTUHighThese reagents rapidly form HOBt or HOAt active esters in situ. The resulting activated species is highly reactive, making them very effective for most couplings. HCTU, with its 6-Cl-HOBt moiety, offers even higher reaction rates.[22]
Aminium/Uronium (HOAt-based) HATU, HDMCVery HighBased on 1-hydroxy-7-azabenzotriazole (HOAt), these are among the most powerful coupling reagents.[7][22] The HOAt ester is more reactive than the HOBt ester, making HATU exceptionally efficient for sterically hindered and N-methylated amino acids with low racemization.[7][22]
Phosphonium PyBOP, PyAOPHighSimilar to aminium salts, these form active esters. PyBOP is a non-toxic alternative to the older BOP reagent. They are very effective, especially for hindered couplings.[22][23]

Recommendation: For sterically demanding couplings, upgrading to an aminium/uronium reagent like HATU or HCTU is a highly effective strategy.[7][14][25]

Q4: I am observing a side product with the same mass as my target peptide, especially after a coupling involving an Aspartic Acid (Asp) residue. What is happening?

This is a classic sign of aspartimide formation . This side reaction is particularly prevalent in Fmoc-based SPPS when an Asp residue is followed by a sterically non-hindered amino acid like Glycine (Gly).[26][27] The piperidine used for Fmoc deprotection can catalyze the cyclization of the Asp side chain, forming a five-membered succinimide ring (aspartimide).[26][27] This ring can then be opened by piperidine, leading to a mixture of the desired α-peptide and the undesired β-peptide, as well as racemization at the Asp residue.[27]

G Peptide Peptide-Asp(OtBu)-Gly-Resin Aspartimide Aspartimide Intermediate Peptide->Aspartimide Piperidine Alpha α-Peptide (Correct) Aspartimide->Alpha Piperidine Attack Beta β-Peptide (Side Product) Aspartimide->Beta Piperidine Attack Racemized Racemized Peptide Aspartimide->Racemized Piperidine Attack

Prevention Strategies:

  • Protecting Group Modification: Using bulkier protecting groups on the Asp side chain than the standard tert-butyl (OtBu) can sterically hinder the cyclization.[26] Newer trialkylcarbinol-based protecting groups have shown to almost completely reduce aspartimide formation.[28]

  • Backbone Protection: Incorporating a backbone-protecting group on the residue following Asp can prevent the nucleophilic attack that initiates cyclization.[26]

  • Modified Deprotection Conditions: Adding a small amount of an organic acid to the piperidine deprotection solution can suppress base-mediated aspartimide formation.[29]

Q5: My couplings seem to be getting progressively worse as the peptide gets longer. Why?

This is often a cumulative effect of peptide aggregation. As the chain grows, especially beyond 6-7 residues, the propensity for self-association via hydrogen bonding increases.[12] This leads to a gradual decrease in resin swelling and accessibility of the N-terminus, making each subsequent coupling more difficult than the last.[4][5][6][7][12]

Long-Term Strategy:

  • Sequence Analysis: Before synthesis, analyze your peptide sequence for hydrophobic stretches or regions prone to forming secondary structures.

  • Proactive Measures: For long peptides (>30 amino acids), it's wise to proactively incorporate structure-disrupting elements like pseudoproline dipeptides from the start, rather than waiting for problems to arise.[12][16][18]

  • Consider Segmented Synthesis: For very long peptides or proteins, synthesizing shorter fragments and then ligating them together in solution (a process known as fragment condensation) can be a more viable approach.[30]

Essential Experimental Protocols

Protocol 1: On-Resin Coupling Monitoring (Kaiser Test)

The Kaiser test is a qualitative method to detect free primary amines on the resin.[13]

  • Sample Preparation: Carefully remove a small sample of peptide-resin (a few beads) from your reaction vessel.

  • Reagent Addition: In a small test tube, add the resin sample and 2-3 drops each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heating: Heat the tube at 100°C for 5 minutes.

  • Observation:

    • Intense Blue Beads/Solution: Positive result, indicating incomplete coupling (free primary amines are present).[13]

    • Yellow/Colorless Beads/Solution: Negative result, indicating a complete coupling.[13]

    • Note: The Kaiser test gives a red-brown color for N-terminal proline.[13] An alternative like the chloranil test is recommended for confirming proline coupling.

Protocol 2: Capping of Unreacted Amines

This protocol acetylates any free amines that failed to couple, preventing them from reacting in subsequent cycles.

  • Wash: Wash the peptide-resin thoroughly with DMF to remove residual coupling reagents.

  • Capping Solution: Prepare a capping solution (e.g., Acetic Anhydride/DIEA/DMF).

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash: Wash the resin thoroughly with DMF and then DCM.

  • Verification: Perform a Kaiser test to ensure the capping was successful (the test should be negative).[7]

Conclusion: A Systematic Approach to Success

Troubleshooting difficult couplings in SPPS is rarely about a single "magic bullet." It requires a systematic approach grounded in an understanding of the underlying chemical and physical principles at play. By carefully observing your synthesis, using appropriate monitoring techniques like the Kaiser test, and being prepared to modify your strategy—whether by changing solvents, upgrading coupling reagents, or incorporating structure-disrupting elements—you can successfully navigate even the most challenging peptide sequences.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020-03-04). National Center for Biotechnology Information. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2021). Wiley Online Library. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-03). MDPI. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. ACS Publications. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024-07-11). GenScript. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011-05-01). PharmaInfo. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]

  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. PubMed. [Link]

  • Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. Semantic Scholar. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). AmbioPharm. [Link]

  • Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024-05-10). RSC Publishing. [Link]

  • Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. [Link]

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2025-08-07). ResearchGate. [Link]

  • Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. University of Arizona. [Link]

  • Racemization in peptide synthesis. Slideshare. [Link]

  • Conductance measurements in solid phase peptide synthesis. I. Monitoring coupling and deprotection in Fmoc chemistry. PubMed. [Link]

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025-08-07). Scienmag. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023-01-30). Biotage. [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Taming Aggregation. (2025-12-18). American Peptide Society. [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020-11-04). Gyros Protein Technologies. [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [Link]

  • Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. Semantic Scholar. [Link]

  • (PDF) Procedures to Improve Difficult Couplings. (2025-08-10). ResearchGate. [Link]

  • Solid Phase Synthesis-- What are the major problems in the lab?. (2018-07-14). Reddit. [Link]

  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Watasen. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

Sources

Navigating the Challenges of Asymmetric α-Alkylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As Senior Application Scientists with extensive field experience, we understand that the pursuit of enantiomerically pure compounds via asymmetric α-alkylation is a cornerstone of modern chemical synthesis, particularly in drug discovery and development. However, this powerful transformation is often fraught with challenges that can impede progress and consume valuable resources. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting guides and frequently asked questions to navigate the complexities of optimizing these critical reactions.

Our approach is rooted in a deep understanding of the underlying mechanistic principles. We aim not just to provide solutions, but to empower you with the knowledge to rationally design and troubleshoot your own experimental setups. Every recommendation is grounded in established scientific literature and our collective experience in overcoming the common hurdles of this reaction class.

Frequently Asked Questions (FAQs): Quick Solutions to Common Problems

Here, we address the most frequent issues encountered during asymmetric α-alkylation in a straightforward question-and-answer format.

Q1: My reaction is suffering from low enantioselectivity (ee) or diastereoselectivity (dr). What are the primary factors to investigate?

A1: Low stereoselectivity is a multifaceted problem that often requires a systematic optimization of several reaction parameters. The chiral catalyst or auxiliary is the primary determinant of stereoselectivity.[1][2][3][4] Beyond the catalyst, key areas to investigate include:

  • Temperature: Lowering the reaction temperature is often the first and most effective step to enhance stereoselectivity.[1] This increases the energy difference between the diastereomeric transition states, favoring the formation of the desired stereoisomer.

  • Solvent: The solvent plays a crucial role in the solvation of the enolate and the transition state assembly.[1] A solvent screen, exploring a range of polarities and coordinating abilities, is highly recommended.[1][5]

  • Base: The choice of base is critical for efficient enolate formation and can significantly influence stereoselectivity.[1] For instance, in certain systems, sodium hexamethyldisilazide (NaHMDS) has been shown to be superior to lithium-based counterparts like LiHMDS and LDA.[1]

Q2: I'm observing significant O-alkylation as a side product. How can I promote the desired C-alkylation?

A2: The competition between C- and O-alkylation of enolates is a classic challenge.[1] Several factors can be manipulated to favor C-alkylation:

  • Counterion: The nature of the metal counterion of the enolate can influence the reaction's regioselectivity.

  • Solvent: The choice of solvent can also direct the alkylation towards the carbon atom.[1]

  • Electrophile: The reactivity and nature of the electrophile can also play a role. In some cases, single-electron transfer (SET) mechanisms with specific electrophiles can favor C-alkylation.[1]

Q3: My reaction is producing a mixture of regioisomers with my unsymmetrical ketone. How can I improve regioselectivity?

A3: Achieving high regioselectivity with unsymmetrical ketones can be challenging.[1] The formation of either the kinetic or thermodynamic enolate needs to be controlled. Treatment with LDA in THF at -78°C typically favors the less substituted kinetic enolate, while conditions like sodium ethoxide in ethanol at room temperature favor the more substituted thermodynamic enolate.[6] If organocatalytic methods lead to poor regioselectivity, exploring different catalyst scaffolds or substrate modifications may be necessary to direct the alkylation to a specific position.[1]

Q4: I'm working with a sterically hindered substrate, and the reaction conversion is very low. What can I do to improve the yield?

A4: Steric hindrance can dramatically reduce reaction rates.[1] To improve conversion, consider the following:

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but this may come at the cost of reduced stereoselectivity.[1]

  • Reagent Choice: If possible, using a less sterically demanding nucleophile or electrophile can be beneficial.[1]

  • Leaving Group: Employing a better leaving group on the electrophile can increase its reactivity and improve conversion rates.[1]

In-Depth Troubleshooting Guides

For more persistent issues, a more detailed and systematic approach is often required. These guides provide a structured framework for troubleshooting complex problems.

Guide 1: Systematically Improving Low Stereoselectivity

Low enantiomeric or diastereomeric excess is a common roadblock. This guide provides a logical workflow to identify and address the root cause.

Troubleshooting Workflow for Low Stereoselectivity

start Low ee or dr Observed catalyst Step 1: Catalyst/Auxiliary Integrity - Purity Check (NMR, HPLC) - Proper Handling & Storage - Correct Loading start->catalyst temp Step 2: Temperature Optimization - Screen lower temperatures (-20°C, -40°C, -78°C) - Monitor kinetics vs. selectivity catalyst->temp If catalyst is fine solvent Step 3: Solvent Screening - Test a range of polarities (e.g., THF, Toluene, CH2Cl2, Ethers) - Consider coordinating vs. non-coordinating temp->solvent If temp change is insufficient base Step 4: Base Evaluation - Screen different bases (e.g., LDA, NaHMDS, KHMDS) - Evaluate impact of counterion (Li+, Na+, K+) solvent->base If solvent screen is inconclusive concentration Step 5: Concentration Effects - Vary substrate/reagent concentrations - Check for aggregation effects base->concentration If base change is ineffective success Problem Resolved concentration->success If optimization is successful start Undesired Regioisomer or Side Product identify Identify the impurity (O-alkylation, wrong regioisomer, etc.) start->identify o_alkylation O-Alkylation Issue identify->o_alkylation O-Alkylation regioisomer Regioisomer Issue identify->regioisomer Regioisomer other Other Side Product identify->other Other o_solvent Screen Solvents (e.g., less polar, non-coordinating) o_alkylation->o_solvent r_enolate Control Enolate Formation - Kinetic (LDA, -78°C) - Thermodynamic (NaOR, RT) regioisomer->r_enolate o_counterion Change Counterion (e.g., from Li+ to Na+ or K+) o_solvent->o_counterion If ineffective o_electrophile Modify Electrophile (e.g., harder electrophile) o_counterion->o_electrophile If ineffective r_catalyst Change Catalyst/Ligand - Explore different steric/electronic properties r_enolate->r_catalyst If insufficient r_substrate Substrate Modification - Introduce blocking groups r_catalyst->r_substrate If needed

Caption: A decision-making tool for tackling regioselectivity and side product issues.

Causality and Rationale:

  • C- vs. O-Alkylation: This is governed by Hard-Soft Acid-Base (HSAB) theory. C-alkylation is favored by softer electrophiles and conditions that promote a "looser" ion pair (e.g., more polar, coordinating solvents), while O-alkylation is favored by harder electrophiles and "tighter" ion pairs.

  • Regioisomer Formation: For unsymmetrical ketones, the regioselectivity of alkylation depends on whether the kinetic or thermodynamic enolate is formed and trapped. [6]Kinetic enolates are formed faster at low temperatures with sterically hindered bases at the less substituted α-position. [7]Thermodynamic enolates are more stable and are favored under equilibrating conditions (higher temperatures, weaker bases). [7]

Experimental Protocols

To provide a practical starting point, here are generalized, step-by-step protocols for common asymmetric α-alkylation reactions.

Protocol 1: Chiral Auxiliary-Mediated Alkylation (Evans' Oxazolidinone)

This protocol is a classic and reliable method for achieving high diastereoselectivity. [8][9]

  • Imide Formation: To a solution of the chiral oxazolidinone (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., n-BuLi, 1.05 equiv.) at low temperature (e.g., -78 °C). After stirring for 15-30 minutes, add the acyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature.

  • Enolate Formation: Cool the solution of the N-acyl imide to -78 °C and add a strong base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv.) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.2 equiv.) to the enolate solution at -78 °C. The reaction temperature and time will depend on the reactivity of the electrophile and should be monitored by TLC or LC-MS.

  • Work-up and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and concentrate. The chiral auxiliary can then be cleaved under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid. [8]

Protocol 2: Catalytic Asymmetric Alkylation using a Phase-Transfer Catalyst

This method is attractive for its operational simplicity and often milder reaction conditions. [10]

  • Reaction Setup: To a biphasic mixture of an organic solvent (e.g., toluene) and an aqueous base (e.g., 50% KOH), add the glycine Schiff base substrate (1.0 equiv.), the alkylating agent (1.1 equiv.), and the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative, 1-10 mol%).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 0 °C to room temperature). Vigorous stirring is crucial to ensure efficient transfer of the reactants between the two phases.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired enantiomerically enriched product.

Data Presentation: Parameter Optimization Summary

The following table summarizes the typical effects of key reaction parameters on the outcome of asymmetric α-alkylation reactions. This serves as a quick reference guide during your optimization studies.

ParameterGeneral Effect on YieldGeneral Effect on StereoselectivityKey Considerations
Temperature Varies; may decrease at very low TGenerally increases as temperature decreases [1]Balance between reaction rate and selectivity.
Solvent Can be significantHighly dependent on the system; often crucial [5][11]Screen a range of polarities and coordinating abilities.
Base Crucial for enolate formationCan have a large impact [1]Choice of counterion (Li+, Na+, K+) is important.
Catalyst/Auxiliary Loading Optimal loading needs to be determinedCan affect selectivity if too lowHigher loading may not always be better and increases cost.
Concentration Can affect reaction rateMay influence aggregation and selectivityVery high or low concentrations can be detrimental.

Conclusion

Optimizing asymmetric α-alkylation reactions is a systematic process that requires careful consideration of multiple interacting parameters. By understanding the fundamental principles that govern stereoselectivity, regioselectivity, and reactivity, researchers can more effectively troubleshoot and refine their experimental conditions. This guide provides a framework for this process, combining established knowledge with practical, actionable steps. We are confident that this resource will be a valuable tool in your efforts to synthesize complex chiral molecules with high efficiency and stereocontrol.

References

  • Asymmetric α-Alkylation of Aldehydes, Ketones, and Carboxylic Acids. ResearchGate. Available at: [Link]

  • Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University. Available at: [Link]

  • Catalytic Asymmetric α-Alkylation of Ketones and Aldehydes with N-Benzylic Sulfonamides through Carbon–Nitrogen Bond Cleavage. ACS Publications. Available at: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. PMC - NIH. Available at: [Link]

  • Alkylation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids. Journal of the American Chemical Society. Available at: [Link]

  • Direct Asymmetric Alkylation of Ketones: Still Unconquered. PMC - NIH. Available at: [Link]

  • Asymmetric induction. Wikipedia. Available at: [Link]

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters - ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC - PubMed Central. Available at: [Link]

  • Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. NIH. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. PMC - NIH. Available at: [Link]

  • Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. TU Wien's reposiTUm. Available at: [Link]

  • Enantioselective Alkylation of Acyclic α,α‐Disubstituted Tributyltin Enolates Catalyzed by a {Cr(salen)} Complex. The Doyle Group. Available at: [Link]

  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. Available at: [Link]

  • Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates. ACS Catalysis - ACS Publications. Available at: [Link]

  • Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers. NIH. Available at: [Link]

  • Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • The Pd-catalysed asymmetric allylic alkylation reactions of sulfamidate imines. Chemical Science (RSC Publishing). Available at: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]

  • Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch. PMC - PubMed Central. Available at: [Link]

  • Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews - ACS Publications. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • Asymmetric Synthesis. University of York. Available at: [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available at: [Link]

  • Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Available at: [Link]

  • Asymmetric alkylation of nitroalkanes. ResearchGate. Available at: [Link]

  • Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. YouTube. Available at: [Link]

  • Asymmetric Alkylation. Buchler GmbH. Available at: [Link]

  • Asymmetric reactions_synthesis. Available at: [Link]

  • Asymmetric Synthesis. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of these valuable but often complex molecules. N-methylation of peptides is a key strategy to enhance their pharmacokinetic properties, including metabolic stability and membrane permeability.[1][2] However, the introduction of a methyl group on the amide backbone presents unique synthetic hurdles. This guide offers expert insights and field-proven protocols to help you navigate these challenges and achieve successful synthesis outcomes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of N-methylated peptides. For more detailed explanations and protocols, please refer to the Troubleshooting Guides.

Q1: Why is the coupling of N-methylated amino acids so difficult?

A1: The primary challenge lies in the increased steric hindrance imparted by the N-methyl group.[2][3] This bulkiness slows down the coupling reaction, often leading to incomplete acylation and the formation of deletion sequences.[3] The secondary amine of an N-methylated residue is also less nucleophilic than a primary amine, further reducing reaction rates.

Q2: What are the most common side reactions specific to N-methylated peptide synthesis?

A2: Beyond the general side reactions in solid-phase peptide synthesis (SPPS), the synthesis of N-methylated peptides is particularly prone to:

  • Low Coupling Efficiency: Resulting in deletion sequences.[3]

  • Epimerization/Racemization: Loss of stereochemical integrity at the α-carbon, especially with prolonged reaction times or strong bases.[3][4]

  • Diketopiperazine (DKP) Formation: Particularly problematic at the dipeptide stage, leading to chain termination.[3][5][6]

  • Fragmentation: Cleavage between consecutive N-methylated amino acids can occur during trifluoroacetic acid (TFA) cleavage from the resin.[7]

Q3: Which coupling reagents are most effective for N-methylated amino acids?

A3: Due to the sluggish nature of the coupling reaction, more potent activating reagents are generally required. Phosphonium and aminium/uronium salts are often the reagents of choice.[8]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)) and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole) are highly recommended, especially for coupling an N-methylated amino acid to another N-methylated residue.[3][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is also a successful and commonly used reagent.[2]

  • Carbodiimides like DIC, when used with an additive such as OxymaPure, can also be effective, helping to suppress racemization.[9]

Q4: How can I monitor the completion of a coupling reaction involving an N-methylated amino acid?

A4: Traditional monitoring methods like the Kaiser test are not reliable for N-methylated amino acids because they do not react with ninhydrin to produce the characteristic blue color. The Bromophenol Blue test is a recommended alternative.[2] A color change from blue/green to yellow indicates a complete coupling reaction.[2]

Q5: Are there alternatives to incorporating pre-synthesized Fmoc-N-methyl-amino acids?

A5: Yes, on-resin N-methylation is a viable alternative. This involves synthesizing the peptide with standard amino acids and then performing the N-methylation reaction directly on the solid support.[1][10] This can be a cost-effective and efficient way to create libraries of N-methylated peptide analogs.[11] Common methods involve a three-step procedure of sulfonylation, methylation, and desulfonylation.[12][13]

II. Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to troubleshoot specific side reactions and challenges you may encounter during your experiments.

Guide 1: Low Coupling Efficiency and Deletion Sequences

Problem: "My final peptide product shows significant deletion sequences, particularly at the positions where N-methylated amino acids were incorporated. How can I improve the coupling efficiency?"

Underlying Cause: The steric hindrance of the N-methyl group significantly slows the kinetics of the coupling reaction. Standard coupling protocols are often insufficient to drive the reaction to completion, leading to a portion of the peptide chains on the resin remaining unacylated. These unreacted N-termini will then couple with the subsequent amino acid, resulting in a peptide with a missing residue (a deletion sequence).

Solutions & Protocols

1. Optimize Your Coupling Reagent and Conditions:

  • Rationale: More powerful coupling reagents are needed to overcome the activation energy barrier for sterically hindered couplings.

  • Recommendation: Switch to phosphonium-based reagents like PyAOP or PyBOP/HOAt , or aminium-based reagents like HATU .[2][3][7] These have consistently shown superior performance for difficult couplings.

  • Protocol: HATU Coupling for N-Methyl Amino Acids [2]

    • Pre-activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents relative to resin substitution) and HATU (4 equivalents) in DMF or NMP. Add DIEA (8 equivalents).

    • Mix the solution at room temperature for 5 minutes to allow for pre-activation of the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for at least 1-2 hours. For particularly difficult couplings (e.g., N-Me-AA to N-Me-AA), extend the reaction time or perform a double coupling.

    • Monitor the reaction completion using the Bromophenol Blue test.

2. Increase Reagent Concentration and Perform Double Coupling:

  • Rationale: Increasing the concentration of reactants can help drive the reaction forward.[14] A second coupling step ensures that any unreacted sites from the first coupling have another opportunity to react.

  • Recommendation: Increase the concentration of your amino acid and coupling reagent solutions to 0.5 M.[14] After the initial coupling reaction, drain the reaction vessel and add a fresh solution of activated amino acid for a second coupling cycle.

3. Utilize Microwave-Assisted Peptide Synthesis (MAPS):

  • Rationale: Microwave energy can significantly accelerate both deprotection and coupling reactions, often leading to higher yields and purities, especially for difficult sequences.[15][16]

  • Recommendation: If available, use a microwave peptide synthesizer. Be mindful that elevated temperatures can increase the risk of racemization for sensitive amino acids like Cys and His.[15] It may be beneficial to couple these residues at a lower temperature (e.g., 50°C) or conventionally.[15]

Guide 2: Diketopiperazine (DKP) Formation

Problem: "I am observing a significant loss of my dipeptide from the resin, or my final product yield is very low when Proline or an N-methylated amino acid is in the second position. What is happening and how can I prevent it?"

Underlying Cause: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage.[5] The deprotected N-terminal amine of the second amino acid attacks the ester linkage connecting the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic byproduct.[5][6] This is particularly prevalent with sequences containing Proline or other secondary amino acids (like N-methylated residues) in the C-terminal position of the dipeptide.[4][5]

DKP_Formation

Solutions & Protocols

1. Use a Sterically Hindered Resin:

  • Rationale: Resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, sterically inhibit the "backbiting" cyclization reaction that leads to DKP formation.[4][6]

  • Recommendation: When synthesizing peptides where Proline, pipecolic acid, or an N-methylated amino acid is the C-terminal residue or the second residue in the sequence, start the synthesis on a 2-CTC resin.

2. Modify the Deprotection and Coupling Procedure:

  • Rationale: The standard piperidine-based Fmoc deprotection provides the basic conditions that catalyze DKP formation.[5] By modifying this step, the formation of the reactive dipeptide amine can be controlled.

  • Recommendation:

    • In situ neutralization: Couple the third amino acid immediately after Fmoc deprotection without a separate neutralization step. This minimizes the time the free dipeptide amine is exposed to basic conditions.

    • Use a milder deprotection cocktail: A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[6]

  • Protocol: Simultaneous Deprotection-Coupling [17][18]

    • After coupling the second amino acid, wash the resin thoroughly.

    • Instead of a standard Fmoc deprotection step, add the pre-activated third amino acid directly to the resin along with the deprotection reagent. This allows the incoming amino acid to "trap" the newly formed free amine before it can cyclize.

Guide 3: Racemization

Problem: "My final peptide product shows a diastereomeric impurity by HPLC/MS, indicating racemization has occurred. How can I minimize this?"

Underlying Cause: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid.[19] It can be promoted by the basic conditions of Fmoc deprotection or during the carboxyl group activation step of coupling, especially for sensitive residues like Cysteine and Histidine.[4][20] The steric bulk of N-methylated amino acids can sometimes necessitate longer activation or coupling times, increasing the window for racemization to occur.

Racemization_Mechanism

Solutions & Protocols

1. Use Additives with Carbodiimide Coupling:

  • Rationale: Additives like 1-hydroxybenzotriazole (HOBt) and its aza-derivatives (e.g., HOAt) or OxymaPure react with the activated O-acylisourea intermediate to form a more stable active ester.[9] This intermediate is less prone to racemization via oxazolone formation.[9][19]

  • Recommendation: When using carbodiimide coupling reagents (e.g., DIC, EDC), always include an equimolar amount of an additive like HOBt or OxymaPure.[9][21]

2. Optimize the Base Used During Coupling:

  • Rationale: The choice and amount of base used during coupling can significantly impact racemization. Highly basic and sterically unhindered bases can promote proton abstraction from the α-carbon.

  • Recommendation: For sensitive amino acids, consider replacing N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) with a more hindered base like 2,4,6-collidine.[22]

3. Control the Temperature:

  • Rationale: Higher temperatures accelerate reaction rates but can also increase the rate of racemization.

  • Recommendation: For sensitive couplings, especially when using microwave assistance, consider reducing the coupling temperature.[15] While this may require longer reaction times, it can preserve the stereochemical integrity of the peptide.

IV. Data Summary Tables

Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids
Coupling ReagentClassKey AdvantagesConsiderations
PyAOP / PyBOP Phosphonium SaltHigh efficiency for sterically hindered couplings, especially N-Me to N-Me.[3]Byproducts can be hazardous (PyBOP).[21]
HATU / HBTU Aminium/Uronium SaltVery effective and fast-acting.[2] Can cause guanidinylation of the N-terminus if not pre-activated.[4]
DIC / OxymaPure Carbodiimide / AdditiveCost-effective; Oxyma suppresses racemization effectively.[9]Generally less potent than phosphonium/aminium salts for the most difficult couplings.
BOP-Cl Phosphonium SaltUseful for couplings of highly hindered N-methylated amino acids.[23]Can be less stable than other reagents.
Table 2: Troubleshooting Summary for Common Side Reactions
Side ReactionPrimary CauseKey IndicatorsRecommended Solution(s)
Deletion Sequences Incomplete coupling due to steric hindrance.MS shows peaks corresponding to (M - mass of missing residue).Use potent coupling reagents (HATU, PyAOP); double couple; increase reagent concentration.[3][14]
DKP Formation Intramolecular cyclization at the dipeptide stage.Low yield; loss of peptide from resin.Use 2-CTC resin; use milder deprotection (e.g., DBU/piperazine); in situ neutralization.[4][6]
Racemization Loss of stereochemical purity.Diastereomeric peaks in HPLC.Use additives (HOBt, Oxyma); use hindered bases (collidine); control temperature.[9][15][22]
Guanidinylation Reaction of aminium/uronium reagents with N-terminus.MS shows mass addition of guanidinium group, terminating the chain.Pre-activate the amino acid before adding to the resin.[4]

V. References

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. Available from: [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available from: [Link]

  • Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of Reactive Nucleophilic Species by in situ Acylation. RSC Publishing. Available from: [Link]

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. ResearchGate. Available from: [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC - NIH. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • SPPS for N Methylated Peptides. Reddit. Available from: [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available from: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available from: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available from: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. ResearchGate. Available from: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. Available from: [Link]

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC - NIH. Available from: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available from: [Link]

  • Synthesis of N-methylated cyclic peptides. PubMed. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Anaspec. Available from: [Link]

  • Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Available from: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. Available from: [Link]

  • Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. Available from: [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Available from: [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. Available from: [Link]

  • Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate. Available from: [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. Available from: [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. Available from: [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available from: [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available from: [Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PMC. Available from: [Link]

  • Side reactions in the SPPS of Cys-containing peptides. Semantic Scholar. Available from: [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. Available from: [Link]

Sources

Technical Support Center: Selection of Potent Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sterically hindered amino acids in their synthetic workflows. Here, we provide in-depth technical guidance, troubleshooting strategies, and validated protocols to empower you to overcome even the most difficult coupling reactions.

The Challenge of Steric Hindrance in Peptide Synthesis

Steric hindrance in peptide synthesis arises from the bulky side chains of certain amino acids, which physically obstruct the formation of the peptide bond. This common issue can lead to low yields, incomplete reactions, and epimerization.[1] Standard coupling protocols that are effective for simpler amino acids often fail when a hindered residue is introduced. The conformational rigidity of some residues, like proline, can further compound this issue.[2]

This guide will navigate the complexities of selecting and utilizing potent coupling reagents to drive these challenging reactions to completion, ensuring the integrity and purity of your synthetic peptides.

Visualizing the Coupling Challenge

Below is a generalized workflow for troubleshooting inefficient coupling reactions, a common starting point when dealing with hindered systems.

G cluster_0 Troubleshooting Inefficient Coupling start Low Coupling Efficiency Detected (e.g., positive Kaiser test) q1 Is the coupling reagent potent enough? start->q1 q2 Are reaction conditions optimal? q1->q2 Yes sol1 Switch to a more potent reagent (e.g., HATU, COMU, PyAOP) q1->sol1 No q3 Is peptide aggregation a factor? q2->q3 Yes sol2 Optimize reaction conditions: - Increase reaction time - Elevate temperature (cautiously) - Consider microwave synthesis q2->sol2 No sol3 Improve solvation: - Use NMP instead of DMF - Employ solvent mixtures q3->sol3 Yes end Successful Coupling sol1->end sol2->end sol3->end

Caption: A decision-making workflow for troubleshooting low coupling efficiency with hindered amino acids.

Comparative Analysis of Potent Coupling Reagents

The choice of coupling reagent is critical for the success of peptide synthesis, especially with challenging sequences.[3] While older reagents like DCC and DIC are often insufficient for sterically demanding couplings, modern in-situ activating reagents have revolutionized the field.[2][4] Below is a comparative table of commonly used potent coupling reagents.

Reagent ClassReagent NameKey AdvantagesPotential DrawbacksBest For
Aminium/Uronium Salts HATU High reactivity, fast kinetics, low racemization.[5][6] Considered a gold standard for difficult couplings.[2]Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[6][7]Sterically hindered amino acids (e.g., Aib), N-methyl amino acids, and rapid coupling protocols.[1][8]
HBTU Effective and less expensive than HATU.[9]Less reactive than HATU, may require longer reaction times or double coupling for hindered residues.[1] Can also cause guanidinylation.[6]Routine peptide synthesis and as a cost-effective alternative to HATU for less demanding couplings.
HCTU Higher reaction rates than HBTU due to the 6-chloro-HOBt moiety.[3][7]Potential for guanidinylation.Difficult couplings where speed is a factor.
COMU Coupling efficiency comparable to HATU.[3][10] Better safety profile as it's not based on potentially explosive HOBt or HOAt derivatives.[2] Good solubility.[10]Can have limited solution stability.General and difficult couplings, especially in contexts where safety is a primary concern. Ideal for microwave-assisted SPPS.[3]
Phosphonium Salts PyBOP High coupling efficiency with low racemization. Byproducts are less hazardous than those of its predecessor, BOP.[6][9]More expensive than many uronium salts.Routine and difficult couplings, offering clean reactions.[7]
PyAOP Highly effective, similar to HATU in reactivity due to the HOAt moiety.[7][9] Does not cause guanidinylation.[7]High cost.[9]Extremely hindered couplings, fragment condensation, and peptide cyclization where avoiding side reactions is critical.[7][8]
Other TFFH Generates amino acid fluorides in situ, which are highly reactive.[3]Requires careful handling.Exceptionally hindered α,α-disubstituted amino acids like Aib where other reagents may fail.[3][4]

Mechanism of Action: Aminium vs. Phosphonium Reagents

Understanding the mechanism of your chosen reagent is key to troubleshooting and optimization.

G cluster_aminium Aminium Salt (e.g., HATU) Activation cluster_phosphonium Phosphonium Salt (e.g., PyBOP) Activation AA1 R-COOH + Base AA_anion R-COO⁻ AA1->AA_anion -H⁺ ActiveEster Highly Reactive OAt-Active Ester AA_anion->ActiveEster HATU HATU HATU->ActiveEster Peptide1 Peptide Bond ActiveEster->Peptide1 Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Amine H₂N-R' Amine->Peptide1 AA2 R-COOH + Base AA_anion2 R-COO⁻ AA2->AA_anion2 -H⁺ Acyloxyphosphonium Acyloxyphosphonium Cation AA_anion2->Acyloxyphosphonium PyBOP PyBOP PyBOP->Acyloxyphosphonium Peptide2 Peptide Bond Acyloxyphosphonium->Peptide2 Byproduct2 HMPA (from BOP) or Pyrrolidide analog (from PyBOP) Acyloxyphosphonium->Byproduct2 Amine2 H₂N-R' Amine2->Peptide2

Caption: Generalized activation pathways for aminium (HATU) and phosphonium (PyBOP) coupling reagents.

Aminium reagents like HATU, in the presence of a base, react with the carboxylic acid to form a highly reactive OAt-active ester.[5] The presence of the HOAt moiety is crucial for accelerating the coupling and minimizing epimerization.[5] Phosphonium reagents such as PyBOP also activate the carboxylic acid under basic conditions, forming an acyloxyphosphonium cation intermediate.

Troubleshooting Guide & FAQs

Q1: My coupling reaction with a hindered amino acid is incomplete, as indicated by a positive Kaiser or chloranil test. What is the first thing I should change?

A1: The most impactful first step is to switch to a more potent coupling reagent. If you are using a carbodiimide like DCC or DIC, it is likely not powerful enough.[4] Upgrade to an aminium/uronium salt like HATU or COMU, or a phosphonium salt like PyAOP.[2][4] These reagents form more reactive intermediates capable of overcoming the high activation energy associated with steric hindrance.[4] Experimental evidence consistently demonstrates the superiority of HATU over HBTU for coupling sterically hindered amino acids.[1]

Q2: I'm already using HATU, but my coupling is still sluggish. What are my next steps?

A2: If a potent reagent is already in use, optimizing the reaction conditions is the next logical step:

  • Increase Reaction Time: Steric hindrance slows down reaction kinetics.[4] Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[2][4]

  • Elevate the Temperature: Gently heating the reaction to 40-60°C can provide the necessary activation energy.[2] However, this should be done with caution as excessive heat can increase the risk of racemization.[4]

  • Microwave-Assisted Synthesis: Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective technique for difficult couplings.[4] The use of microwave energy can significantly accelerate reaction rates and improve yields for hindered couplings.[2]

Q3: Could my choice of solvent be inhibiting the coupling reaction?

A3: Absolutely. The solvent's role in solvating the growing peptide chain attached to the resin is crucial.[4] Poor solvation can lead to peptide aggregation, which further obstructs the reaction site.[4]

  • NMP vs. DMF: N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[4]

  • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial in preventing aggregation.[4]

Q4: I'm concerned about racemization with these highly reactive reagents. How can I minimize this risk?

A4: While potent reagents are necessary, racemization is a valid concern. Here are some strategies to mitigate it:

  • Choice of Reagent: Reagents containing the HOAt moiety, like HATU and PyAOP, are designed to suppress racemization more effectively than their HOBt-based counterparts (e.g., HBTU, PyBOP).[5][7] COMU, which incorporates OxymaPure, also offers low levels of racemization.[10]

  • Base Selection: The choice and amount of base can influence racemization. In cases with a high risk of racemization, a weaker base like sym-collidine may be preferable to DIPEA or NMM.[3] Using the minimum necessary amount of base is also recommended.

  • Temperature Control: Avoid excessive heating, as higher temperatures can promote epimerization.[4]

Q5: What is guanidinylation, and how can I avoid it?

A5: Guanidinylation is a side reaction specific to aminium/uronium reagents (like HATU, HBTU) where excess reagent can react with the free N-terminal amine of the peptide chain, capping it and preventing further elongation.[6][7] This is particularly problematic when the activation of the carboxylic acid is slow.[7][11]

  • Avoid Excess Reagent: Use the coupling reagent in near-equimolar amounts relative to the amino acid.[6]

  • Pre-activation: Allow the amino acid, coupling reagent, and base to pre-activate for a few minutes before adding the mixture to the resin. This ensures the highly reactive species is formed and ready to react with the N-terminal amine in the desired manner.[2]

  • Use Phosphonium Reagents: Phosphonium reagents like PyBOP and PyAOP do not cause this side reaction, making them a safer choice for slow reactions like fragment condensations or cyclizations.[7]

Validated Experimental Protocols

Protocol 1: HATU-Mediated Coupling of a Hindered Amino Acid (e.g., Fmoc-Aib-OH) in SPPS

This protocol is a robust starting point for incorporating sterically demanding residues.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for at least 30 minutes in a suitable reaction vessel.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve the hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[4] Allow this solution to stand for 1-5 minutes to pre-activate the carboxylic acid.[2][4]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for at least 45-60 minutes. For extremely hindered couplings, this time may be extended up to 4 hours or more.[4][12]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[2]

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.

  • Second Coupling (If Necessary): Repeat steps 4 through 6 with a fresh solution of activated amino acid to drive the reaction to completion.[4]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is reserved for cases where even potent aminium or phosphonium reagents fail.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable non-nucleophilic base.[3][4] Stir under an inert atmosphere.

  • Coupling Reaction: Add the solution containing the newly formed acyl fluoride directly to the vessel containing the deprotected, resin-bound amine.

  • Reaction Time: Allow the reaction to proceed. Reaction times can be significantly longer than with other methods, potentially requiring overnight agitation.[13]

  • Monitoring and Washing: Monitor the reaction for completeness. Once complete, wash the resin thoroughly with DMF and DCM.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. Available at: [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26). Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. (2025-08-28). Available at: [Link]

  • Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent. Scribd. Available at: [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. (2021-01-18). Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011-05-01). Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. (2025-08-06). Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. (2017-10-30). Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Comparative study of methods to couple hindered peptides. PubMed. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014-06-13). Available at: [Link]

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. (2025-08-09). Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007-12-13). Available at: [Link]

  • Methods and protocols of modern solid phase Peptide synthesis. PubMed. Available at: [Link]

Sources

Navigating the Labyrinth of N-Methylated Amino Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: Technical Support Center for Challenges in the Synthesis of N-Methylated Amino Acids

The incorporation of N-methylated amino acids into peptides is a cornerstone strategy in modern drug discovery, offering enhanced metabolic stability, improved cell permeability, and conformational control.[1][2][3][4][5] However, the synthetic path to these valuable building blocks and their subsequent integration into peptide sequences is fraught with challenges that can impede research progress.[2][6] This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles with confidence and precision.

Part 1: Core Challenges in N-Methylation

The primary difficulties in synthesizing and utilizing N-methylated amino acids stem from a few key chemical principles. Understanding these root causes is the first step toward effective troubleshooting.

Steric Hindrance and Reduced Nucleophilicity

The addition of a methyl group to the alpha-amino nitrogen creates significant steric bulk.[7][8] This steric hindrance impedes the approach of reagents, particularly during peptide coupling steps, leading to slower reaction rates and incomplete conversions.[7][8] Furthermore, the secondary amine of an N-methylated amino acid is less nucleophilic than a primary amine, further contributing to sluggish coupling reactions.[7]

Side Reactions and Protecting Group Strategies

The choice of protecting groups is critical and can be a source of numerous side reactions.[6] Inadequate protection of the amino group can lead to over-methylation, while harsh deprotection conditions can cause racemization or cleavage of the peptide backbone.[6][9] Common side reactions include the formation of deletion sequences during solid-phase peptide synthesis (SPPS) due to incomplete coupling and aspartimide formation, particularly with aspartic acid residues.[7][10][11]

Purification and Analytical Characterization Hurdles

The increased lipophilicity of N-methylated peptides can complicate purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] Co-elution of closely related impurities, such as deletion sequences, is a common issue. Moreover, standard analytical techniques may require adaptation. For instance, the ninhydrin test, commonly used to monitor coupling completion in SPPS, is ineffective for secondary amines.[7]

Part 2: Troubleshooting Guides in Q&A Format

This section provides direct answers and actionable protocols for specific problems you may encounter during your experiments.

Q1: My coupling reaction to an N-methylated residue is failing or giving very low yields. What's the first thing I should change?

A1: Re-evaluate Your Coupling Reagent.

Standard uronium-based coupling reagents like HBTU and HCTU are often inefficient for sterically hindered N-methylated amino acids.[7][12] You will likely see a significant improvement by switching to a more potent phosphonium-based reagent or a specialized uronium/aminium reagent.

Recommended Coupling Reagents for N-Methylated Amino Acids:

ReagentClassKey Advantages
HATU AminiumHighly effective, even for difficult couplings.[12]
PyAOP PhosphoniumExcellent for sterically hindered residues.
PyBOP/HOAt PhosphoniumA powerful combination for challenging couplings.[7]
BOP-Cl PhosphoniumA classic reagent for N-methylated amino acids.[12]
PyBroP PhosphoniumEffective, particularly when used at low temperatures.[12]

Troubleshooting Workflow: Incomplete Coupling

G start Incomplete Coupling Detected (e.g., positive bromophenol blue test) reagent Switch to a more potent coupling reagent (e.g., HATU, PyAOP) start->reagent double_couple Perform a double or triple coupling start->double_couple Initial step reagent->double_couple If still incomplete monitor Monitor completion with bromophenol blue test double_couple->monitor monitor->double_couple Positive test (blue/green) proceed Proceed with synthesis monitor->proceed Negative test (yellow) analyze Analyze for deletion sequences via Mass Spectrometry proceed->analyze

Caption: Decision workflow for troubleshooting incomplete coupling reactions.

Q2: I'm synthesizing the Fmoc-N-Me-amino acid building block and experiencing racemization. How can I prevent this?

A2: Optimize Your Methylation and Deprotection Conditions.

Racemization is a significant risk, particularly during the hydrolysis of methyl esters or under harsh basic conditions.[9][13] Several methods have been developed to mitigate this.

Recommended Racemization-Free Protocols:

  • The o-NBS (o-nitrobenzenesulfonyl) Method with LiI Cleavage: This is a robust method that involves protection of the amino acid as an o-NBS sulfonamide, followed by methylation.[4][9] Crucially, using lithium iodide (LiI) in boiling ethyl acetate for the final methyl ester cleavage proceeds via an SN2 mechanism, which avoids racemization.[9]

  • Reduction of 5-Oxazolidinones with Lewis Acids: This mild and efficient method involves forming a 5-oxazolidinone from the N-protected amino acid and paraformaldehyde, followed by reduction.[13] Using a Lewis acid like AlCl₃ instead of TFA for the reductive opening of the oxazolidinone ring offers excellent yields and minimizes racemization.[13]

Experimental Protocol: o-NBS Synthesis with Racemization-Free Cleavage [9]

  • o-NBS Protection: React the amino acid methyl ester with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base.

  • N-Methylation: Treat the resulting N-(o-NBS)-amino acid methyl ester with dimethyl sulfate and a non-nucleophilic base like DBU.

  • Methyl Ester Cleavage (Racemization-Free): Dissolve the N-methyl-N-(o-NBS)-amino acid methyl ester and lithium iodide (LiI) in ethyl acetate. Reflux the mixture for approximately 16 hours, protecting it from light.

  • Workup: After cooling, add water and acidify with 0.1 M HCl. Extract the product with ethyl acetate.

Q3: My crude N-methylated peptide is showing a high number of deletion sequences by mass spectrometry. What are the likely causes and solutions?

A3: This is a classic symptom of incomplete coupling during SPPS. [7]

The steric hindrance of the N-methyl group is the primary culprit.[7][8]

Mitigation Strategies for Deletion Sequences:

  • Double/Triple Coupling: For particularly difficult couplings (e.g., N(Me)-Val or N(Me)-Ile), performing the coupling step two or three times is highly recommended.[7]

  • Extended Reaction Times: Allow more time for the coupling reaction to go to completion.

  • Use of Potent Reagents: As mentioned in Q1, employ reagents like HATU or PyAOP.[7]

  • Monitoring Coupling Completion: Do not rely on the ninhydrin test. Use the bromophenol blue test to accurately assess the presence of unreacted secondary amines.[7][12] A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.[12]

Bromophenol Blue Test Protocol [12]

  • Take a small sample of the resin and wash it with methanol.

  • Add a few drops of a 0.5% solution of bromophenol blue in DMF.

  • Observe the color:

    • Blue/Green: Incomplete coupling. Recouple the amino acid.

    • Yellow: Complete coupling. Proceed to the next step.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the best general method for synthesizing Fmoc-N-methyl-amino acids?

    • A: While no single method is perfect for all amino acids, the formation and subsequent reduction of 5-oxazolidinones is a widely used and generally mild procedure.[13] The use of Lewis acids in the reduction step has further improved yields and reaction times.[13] Another highly efficient route is the o-NBS protection method, especially when paired with racemization-free ester cleavage.[9]

  • Q: Can I perform the N-methylation directly on the solid-phase resin?

    • A: Yes, on-resin N-methylation is a common and effective strategy.[4][10][14] A popular method involves protecting the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation, and then deprotection of the o-NBS group to reveal the N-methylated amine for the next coupling step.[4][10]

  • Q: Are there any amino acids that are particularly problematic for N-methylation?

    • A: Yes, amino acids with bulky side chains like Valine and Isoleucine can be especially challenging due to increased steric hindrance.[7] Aspartic acid can also be problematic, as it is prone to aspartimide formation as a side reaction, especially in the presence of bases like DBU used during some methylation procedures.[10][11]

  • Q: How do I confirm the stereochemical integrity of my synthesized N-methylated amino acid?

    • A: Chiral HPLC is a common method. Another approach involves derivatization with a chiral agent to form diastereomers that can be distinguished by NMR spectroscopy.[15] For example, reaction with methyl (S)-(+)-mandelate can create diastereoisomers that show distinct signals in the ¹H NMR spectrum.[15]

  • Q: What are the best analytical techniques to characterize the final N-methylated peptide?

    • A: A combination of techniques is essential. Mass spectrometry (MS and MS/MS) is crucial for confirming the molecular weight and amino acid sequence.[1] Analytical RP-HPLC is used to determine purity.[1] For structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and conformation in solution.[1]

Workflow for N-Methylated Amino Acid Synthesis & Peptide Incorporation

G cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Analysis & Purification start Start with Nα-protected amino acid oxazolidinone Form 5-Oxazolidinone (with Paraformaldehyde) start->oxazolidinone reduction Lewis Acid-mediated Reduction (e.g., AlCl3, Et3SiH) oxazolidinone->reduction final_product Fmoc-N-Me-AA-OH reduction->final_product coupling Couple Fmoc-N-Me-AA-OH (Use HATU/PyAOP) final_product->coupling spps_start Deprotect N-terminus on resin spps_start->coupling monitor Monitor with Bromophenol Blue Test coupling->monitor monitor->coupling Incomplete (Recouple) wash Wash Resin monitor->wash Complete repeat Repeat Cycle wash->repeat cleavage Cleave from Resin repeat->cleavage hplc Purify via RP-HPLC cleavage->hplc ms Characterize by MS/MS hplc->ms nmr Structural Analysis (NMR) ms->nmr

Caption: Overview of the synthesis and incorporation workflow.

References

  • Biron, E., et al. (2008). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research. Available at: [Link]

  • Hansen, M. B., et al. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine. BenchChem.
  • Albericio, F., & Kruger, H. G. (2018).
  • Govender, T., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. Available at: [Link]

  • Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. Monash University.
  • BenchChem. (2025).
  • Wołczański, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec.
  • Di Gioia, M. L., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Román, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available at: [Link]

  • Jackson, W. R., & Raphael, R. A. (1991). Studies on the Stereochemical Characterization of N-Methylated Amino Acids. Australian Journal of Chemistry.
  • LifeTein. (2025).
  • BOC Sciences. (n.d.).
  • Gilon, C., et al. (2009). N-Methylation of amino acids.
  • Jackson, R. F. W., et al. (2002). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry.
  • Albericio, F., & Giralt, E. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Clayden, J., & O'Donnell, M. J. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • BenchChem. (2025).
  • Albericio, F., et al. (2023). N-methylation of amino acid and peptide chain in SPPS.
  • O'Donoghue, P., & Zhang, W. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P.
  • BenchChem. (2025). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. BenchChem.
  • Wołczański, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Wikipedia. (n.d.).
  • Gilon, C., et al. (2009). Alpha-N-methylation of amino acids.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to NMR Spectroscopy for Stereochemical Assignment of Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of amino acid stereochemistry is a critical step in peptide synthesis, drug discovery, and structural biology. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile suite of non-destructive techniques to unambiguously assign the absolute and relative configuration of chiral centers. This guide provides an in-depth comparison of the principal NMR methods, offering field-proven insights into their application, supported by experimental data and detailed protocols.

The Foundational Choice: Indirect vs. Direct Enantiodiscrimination

The strategy for stereochemical assignment by NMR hinges on a fundamental principle: converting enantiomers, which are spectroscopically indistinguishable in an achiral environment, into diastereomers. This is because diastereomers possess different physical properties and, crucially, distinct NMR spectra. The methods to achieve this can be broadly categorized as indirect, requiring covalent derivatization, or direct, involving non-covalent interactions.

Diagram: Core Strategies for NMR-based Stereochemical Assignment

NMR_Stereochemistry_Strategies cluster_main Stereochemical Assignment of Amino Acids via NMR Start Chiral Amino Acid Sample (Enantiomers) Indirect Indirect Methods (Covalent Derivatization) Start->Indirect React with Chiral Derivatizing Agent (CDA) Direct Direct Methods (Non-covalent Interaction) Start->Direct Add Chiral Solvating Agent (CSA) Analysis NMR Spectral Analysis (Chemical Shift Differences, NOE, etc.) Indirect->Analysis Formation of Diastereomers Direct->Analysis Formation of Diastereomeric Complexes Assignment Stereochemical Assignment Analysis->Assignment

Caption: Workflow for NMR stereochemical assignment of amino acids.

Comparison of Key NMR Methodologies

The choice of method depends on the nature of the amino acid, the complexity of the molecule it resides in, sample availability, and the specific stereochemical question being addressed.

Method Principle Advantages Disadvantages Best Suited For
Chiral Derivatizing Agents (CDAs) Covalent reaction of the amino acid with a chiral reagent (e.g., Mosher's acid) to form a mixture of diastereomers with distinct NMR signals.[1]Robust and often produces large, easily quantifiable chemical shift differences (Δδ). Well-established methodology.[1]Requires chemical modification, which can be difficult to reverse and may not be suitable for precious samples. Reaction conditions must be carefully controlled to avoid racemization.[2][3]Determining the absolute configuration and enantiomeric excess of isolated amino acids or small peptides.
Chiral Solvating Agents (CSAs) Non-covalent interaction of the amino acid with a chiral auxiliary in solution, forming transient diastereomeric complexes.[2][4][5]Non-destructive and requires no sample modification. The experiment is often as simple as adding the CSA to the NMR tube.[4][5][6]The induced chemical shift differences can be small and are sensitive to solvent, temperature, and concentration.[7] May not be effective for all substrates.Rapid determination of enantiomeric excess and for samples that cannot be chemically modified.[3][8]
Nuclear Overhauser Effect (NOE) Spectroscopy Measures through-space dipolar couplings between protons that are close in proximity (< 5 Å).[9] The intensity of the NOE is inversely proportional to the sixth power of the distance between nuclei.[10]Provides direct information about the 3D structure and relative stereochemistry of amino acids within a larger peptide or protein.[9][11]Requires careful analysis to distinguish between intra- and inter-residue NOEs. Can be ambiguous in flexible molecules.[9][10]Determining the relative configuration of stereocenters in peptides and proteins by establishing distance restraints.[11][12]
J-Coupling Analysis Measures through-bond scalar couplings between nuclei. The magnitude of three-bond couplings (³J) is dependent on the dihedral angle between the coupled nuclei (Karplus relationship).Provides precise information about dihedral angles, which can define the relative stereochemistry of adjacent chiral centers.[13][14]Requires well-resolved signals to accurately measure coupling constants. Interpretation can be complex if multiple conformers are present.[13]Determining the relative stereochemistry of adjacent stereocenters in acyclic systems and conformationally restricted peptides.[13][15]
Residual Dipolar Couplings (RDCs) Measures the orientation of bond vectors relative to the external magnetic field in a partially aligned medium.[16][17][18]Provides long-range structural information, complementing short-range NOE data.[17][18] Highly sensitive to the overall molecular shape.Requires the use of an alignment medium, which can be challenging to prepare and may interact with the analyte. Data analysis is computationally intensive.[16][18]Determining the relative stereochemistry of distant stereocenters and refining the global fold of peptides and small proteins.[16][19]

Experimental Protocols and Data Interpretation

Method in Focus: Mosher's Acid Derivatization for Absolute Configuration

Mosher's method remains a cornerstone for determining the absolute configuration of chiral amines and alcohols, including amino acids. It utilizes the formation of diastereomeric amides with the chiral reagents (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][3]

Causality Behind Experimental Choices: The key to this method is the anisotropic effect of the phenyl ring of the MTPA moiety. In the preferred conformation of the resulting diastereomers, protons on one side of the MTPA plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges, which can be used to assign the absolute configuration of the amino acid's stereocenter.[20]

Mosher_Method_Workflow cluster_protocol Protocol for Mosher's Amide Analysis Start Amino Acid Ester Sample Split Split Sample into Two Aliquots Start->Split React_R React with (R)-MTPA-Cl Split->React_R Aliquot 1 React_S React with (S)-MTPA-Cl Split->React_S Aliquot 2 Purify_R Purify (R)-MTPA Amide React_R->Purify_R Purify_S Purify (S)-MTPA Amide React_S->Purify_S NMR_R Acquire ¹H NMR Spectrum Purify_R->NMR_R NMR_S Acquire ¹H NMR Spectrum Purify_S->NMR_S Analyze Calculate Δδ (δS - δR) for Protons Near the Stereocenter NMR_R->Analyze NMR_S->Analyze Assign Assign Absolute Configuration Based on Mosher's Model Analyze->Assign

Caption: Step-by-step workflow for Mosher's acid derivatization.

  • Preparation of Amino Acid Ester: Protect the carboxylic acid group of the amino acid (e.g., as a methyl or benzyl ester) to prevent side reactions.

  • Derivatization: Divide the amino acid ester into two equal portions.

    • To one portion, add (R)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous aprotic solvent (e.g., CDCl₃ or CH₂Cl₂).

    • To the second portion, react with (S)-MTPA chloride under identical conditions.

  • Reaction Monitoring and Purification: Allow the reactions to proceed to completion (monitor by TLC or LC-MS). Purify the resulting diastereomeric amides, typically by flash chromatography.

  • NMR Acquisition: Dissolve each purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃) and acquire high-resolution ¹H NMR spectra.

  • Data Analysis:

    • Assign the proton signals for both diastereomers, focusing on the protons near the stereocenter (Hα, Hβ, etc.).

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Apply Mosher's model: Protons with a positive Δδ are on one side of the MTPA phenyl ring, and those with a negative Δδ are on the other. This spatial arrangement directly correlates with the absolute configuration of the original amino acid.

Method in Focus: Chiral Solvating Agents for Rapid Enantiomeric Excess Determination

CSAs offer a non-destructive alternative to CDAs. The principle lies in the formation of transient, weak diastereomeric complexes in solution, which are in fast exchange on the NMR timescale. This results in observable, albeit often small, chemical shift non-equivalence for the enantiomers.

CSA_Analysis_Workflow cluster_protocol_csa Protocol for CSA Analysis Start Racemic or Enantioenriched Amino Acid Sample Prepare Dissolve Amino Acid in Appropriate Deuterated Solvent Start->Prepare Add_CSA Add Chiral Solvating Agent (CSA) to NMR Tube Prepare->Add_CSA Acquire_NMR Acquire ¹H or Multinuclear NMR Spectrum Add_CSA->Acquire_NMR Analyze Observe Signal Splitting for Enantiomers Acquire_NMR->Analyze Quantify Integrate Separated Signals to Determine Enantiomeric Ratio (er) or Enantiomeric Excess (ee) Analyze->Quantify

Caption: A streamlined workflow for stereochemical analysis using CSAs.

  • Sample Preparation: Dissolve the amino acid derivative (often requiring N-protection, e.g., with a 3,5-dinitrobenzoyl group to enhance intermolecular interactions) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the substrate alone.

  • Addition of CSA: Add a specific amount of the chosen CSA (e.g., a bis-thiourea based agent or a derivative of an isohexide) to the NMR tube.[2][4] The optimal substrate-to-CSA ratio often needs to be determined empirically, but a 1:1 molar ratio is a good starting point.[2]

  • NMR Acquisition: Re-acquire the ¹H NMR spectrum. If enantiodiscrimination is successful, you will observe splitting of one or more signals into two distinct resonances, corresponding to the two enantiomers.

  • Quantification: Integrate the well-resolved, split signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Method in Focus: NOE for Relative Stereochemistry in Peptides

For amino acids incorporated into peptides, NOE-based experiments are invaluable for determining the relative stereochemistry and local conformation.[11] The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another through space.[9]

Causality Behind Experimental Choices: The strength of an NOE signal is highly dependent on the distance between two protons (proportional to 1/r⁶).[10] This "spectroscopic ruler" allows for the determination of which protons are close to each other in the 3D structure. For stereochemical assignment, key NOEs between protons on adjacent residues or between side-chain and backbone protons can define the relative orientation of chiral centers.

  • Intra-residue NOEs: Establish the conformation of individual amino acid side chains.

  • Sequential NOEs (i to i+1): NOEs between the α-proton of residue i (Hα(i)) and the amide proton of residue i+1 (HN(i+1)), or between side-chain protons of residue i and backbone protons of residue i+1, are critical for defining the peptide backbone conformation and the relative arrangement of side chains.[21]

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the standard method for observing these interactions.[12] Cross-peaks in a NOESY spectrum indicate that the two corresponding protons are close in space.[22]

Trustworthiness and Self-Validation

To ensure the reliability of your stereochemical assignment, consider the following self-validating steps:

  • For Mosher's Method: The pattern of Δδ values should be consistent for multiple protons within the molecule. An inconsistent or random pattern may indicate an incorrect conformational model or experimental artifact.

  • For CSAs: The use of both enantiomers of a CSA, where available, should produce mirror-image spectral effects, providing a robust confirmation of the assignment.[2]

  • For NOE/RDC/J-Coupling: The structural model derived from the NMR data should be chemically reasonable and have low energy. The data should be self-consistent; for example, a distance restraint from an NOE should not contradict a dihedral angle determined from J-coupling.[13][23]

  • Orthogonal Methods: Whenever possible, confirm the assignment using an independent analytical technique, such as chiral HPLC or X-ray crystallography.

Conclusion

NMR spectroscopy provides a powerful and multifaceted toolkit for the stereochemical assignment of amino acids. The choice of technique is dictated by the specific scientific question and the nature of the sample. Derivatization methods like the Mosher analysis offer a robust, albeit destructive, means of determining absolute configuration. In contrast, non-covalent methods using chiral solvating agents provide a rapid and non-destructive approach, ideal for determining enantiomeric excess. For amino acids within larger structures, through-bond (J-coupling) and through-space (NOE, RDC) correlations are essential for elucidating the intricate details of relative stereochemistry and three-dimensional structure. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and execute the appropriate experiments to achieve unambiguous stereochemical assignment.

References

  • Butts, C. P., Jones, C., & A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Güntert, P., & Protein NMR structure determination with automated NOE-identification in the NOESY spectra using the new software ATNOS. PubMed. [Link]

  • Determination of relative stereochemistry. NMR Wiki. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. Wiley Online Library. [Link]

  • Chiral sensors for determining the absolute configurations of α-amino acid derivatives. PubMed. [Link]

  • Nemes, A., Csóka, T., Béni, S., Garádi, Z., Szabó, D., & Rábaia, J. (2018). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ResearchGate. [Link]

  • Cavanagh, J. (2008). Local knowledge helps determine protein structures. PNAS. [Link]

  • NMR-Based Methods for Protein Analysis. ACS Publications. [Link]

  • Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Publishing. [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library. [Link]

  • Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Purdue University. [Link]

  • Bolchi, C., Pallavicini, M., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. [Link]

  • Residual dipolar couplings in short peptides reveal systematic conformational preferences of individual amino acids. PubMed. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PMC - PubMed Central. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]

  • Residual Dipolar Couplings in Structure Determination of Natural Products. PMC. [Link]

  • Stereochemical assignment of a C-C bond using the J-based method. ResearchGate. [Link]

  • Allen, D. A., Tomaso Jr, A. E., et al. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications. [Link]

  • Lauro, G., Das, P., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. NIH. [Link]

  • Anderson, Z. J., Hobson, C., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Request PDF - ResearchGate. [Link]

  • NMR-Based Configurational Assignments of Natural Products: How Floating Chirality Distance Geometry Calculations Simplify Gambling with 2N–1 Diastereomers. ACS Publications - American Chemical Society. [Link]

  • Yong, K. W. L., De Voss, J. J., & Garson, M. J. (2011). Using NMR-based methods to assign the stereochemistry of natural products. UQ eSpace. [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis. Download Table - ResearchGate. [Link]

  • Residual dipolar coupling. Wikipedia. [Link]

  • Assigning the Stereochemistry of Natural Products by Machine Learning. ResearchGate. [Link]

  • Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]

  • NMR of Natural Products as Potential Drugs. PMC - PubMed Central. [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. NIH. [Link]

  • Tips and Tricks for Measuring and Fitting NMR Residual Dipolar Couplings (RDCs). ACD/Labs. [Link]

  • Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar. [Link]

  • NMR Spectroscopy. Hans Reich NMR Collection - University of Wisconsin. [Link]

  • Structure determination of a 20 amino acid peptide by NMR. University of Wisconsin-Madison. [Link]

  • NMR analysis of a chiral amine through derivatization with Mosher acid. ResearchGate. [Link]

  • The very basics of NMR of proteins. University of Colorado Boulder. [Link]

  • Structural and Dynamic Analysis of Residual Dipolar Coupling Data for Proteins. ACS Publications. [Link]

Sources

A Comparative Guide to the Biological Activity of (R)- and (S)-Amino Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Biological Systems

In the molecular machinery of life, shape is paramount. Amino acids, the fundamental building blocks of proteins, exist as chiral molecules, meaning they are non-superimposable mirror images of each other. These stereoisomers are designated as (S)- and (R)-enantiomers (or the more historically common, though not perfectly equivalent, L- and D-forms, respectively, for most proteinogenic amino acids). While chemically identical in an achiral environment, their three-dimensional arrangement dictates profoundly different interactions within the chiral landscape of biological systems.[1][2][3]

Life, as we know it, exhibits a remarkable homochirality: proteins are almost exclusively constructed from L-amino acids.[1][4] This stereochemical preference is enforced by the highly specific active sites of enzymes involved in protein synthesis.[5][6] For decades, D-amino acids were considered "unnatural" artifacts, primarily found in the cell walls of bacteria.[4][7] However, research has unveiled that D-amino acids are not mere curiosities but are present in various organisms, including mammals, where they serve as critical signaling molecules and regulators of physiological processes.[1][7][8]

This guide provides an in-depth comparison of the biological activities of (R)- and (S)-amino acid enantiomers, exploring the molecular basis for their differential recognition and detailing the experimental methodologies used to quantify these differences. We will delve into key examples from neuroscience, microbiology, and pharmacology to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this fundamental aspect of stereochemistry in biology.

The Molecular Basis of Stereoselectivity: Ogston's Three-Point Attachment Model

The ability of a biological receptor or enzyme to distinguish between two enantiomers is not magical; it is a direct consequence of its own chiral structure. The most widely accepted model to explain this phenomenon is the "three-point attachment" model, first proposed by Ogston in 1948.[9][10] The model posits that for a receptor to differentiate between two enantiomers, there must be at least three points of interaction (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) between the substrate and the receptor.

As illustrated below, one enantiomer can achieve a perfect three-point fit with the complementary sites on the receptor. Its mirror image, however, will be unable to align all three corresponding groups simultaneously, resulting in a weaker or non-existent interaction.[9][11][12] This simple yet powerful concept underpins the high degree of stereospecificity observed in virtually all biological processes.[10]

ThreePointAttachment cluster_EnantiomerS (S)-Enantiomer Binding cluster_Receptor Receptor Site cluster_EnantiomerR (R)-Enantiomer Mismatch cluster_Receptor2 Receptor Site S_C S_A A S_C->S_A S_B B S_C->S_B S_D D S_C->S_D R_A A S_A->R_A Match R_B B S_B->R_B Match R_D D S_D->R_D Match R_A->R_A_2 Match R_B->R_B_2 Match R_D->R_D_2 Mismatch R_C R_C->R_A R_C->R_B R_C->R_D

Caption: Ogston's three-point attachment model for enantiomer recognition.

Comparative Biological Activities: Case Studies

The differential activities of (R)- and (S)-amino acids are not subtle laboratory curiosities; they manifest in profoundly different physiological effects.

Neurotransmission: The Crucial Role of D-Serine and D-Aspartate

Perhaps the most striking example of D-amino acid function in mammals is in the central nervous system (CNS).[1][7] While L-glutamate is the principal excitatory neurotransmitter, its action at the N-methyl-D-aspartate receptor (NMDAR) requires a co-agonist. For years, glycine was thought to be the sole endogenous co-agonist. However, it is now firmly established that D-serine, synthesized from L-serine by the enzyme serine racemase in the brain, is a potent and physiologically critical co-agonist of synaptic NMDARs.[4][13][14][15]

  • (S)-Serine (L-Serine): Primarily serves as a building block for proteins and a precursor for various metabolites, including D-serine.

  • (R)-Serine (D-Serine): Acts as a powerful neuromodulator by binding to the "glycine site" (GluN1 subunit) of the NMDAR, enabling its activation by glutamate.[8][13] This function is essential for synaptic plasticity, learning, and memory.[4][8][16] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[13][14]

Similarly, D-aspartate is found in nervous and endocrine tissues and functions as an agonist at the NMDAR glutamate-binding site, playing roles in neuronal development and hormone regulation.[1][17][18][19]

Microbiology: The Bacterial Armor of D-Amino Acids

Bacterial cell walls are constructed from peptidoglycan, a polymer that provides structural integrity and protection from osmotic lysis.[20][21] A key feature of peptidoglycan is the presence of D-amino acids, most commonly D-alanine and D-glutamate.[7][20][22]

  • (S)-Amino Acids (L-forms): These are the targets of most proteases, enzymes designed to break down proteins.

  • (R)-Amino Acids (D-forms): Their incorporation into the peptide side chains of peptidoglycan renders the bacterial cell wall resistant to degradation by host proteases.[20][22][23] This stereochemical shield is a fundamental defense mechanism for bacteria. Furthermore, free D-amino acids released by bacteria can act as signaling molecules to remodel the cell wall in response to environmental changes.[7][21][24]

Gustatory Sensation: The Taste of Chirality

The perception of taste is mediated by specific G-protein coupled receptors on the tongue. The interaction of molecules with these receptors is highly stereospecific, leading to dramatic differences in the taste of amino acid enantiomers.[25][26]

  • (S)-Amino Acids (L-forms): Often elicit umami (savory) or bitter tastes. L-glutamate, for example, is the canonical stimulus for the umami taste.

  • (R)-Amino Acids (D-forms): Many D-amino acids are perceived as sweet.[27][28] For example, D-serine is sweet, while L-serine has a combination of sweet and minor umami tastes.[13][25] This difference highlights how a subtle change in 3D structure can activate entirely different taste receptor pathways.

Amino Acid Enantiomer PairPredominant Taste of (S)-EnantiomerPredominant Taste of (R)-Enantiomer
Serine Sweet with minor umami[25]Sweet[13][25]
Alanine Sweet[27]Sweet[27]
Tryptophan Bitter[26]Sweet (significantly sweeter than sucrose)[26]
Leucine BitterSweet
Aspartic Acid Sour/Slightly UmamiSlightly Sweet/Tasteless
Proline Sweet component[27]Bitter[27]

Table 1: Comparative taste profiles of selected (S)- and (R)-amino acid enantiomers. Data compiled from multiple sensory studies.

Pharmacology: Enhancing Peptide Therapeutics

Peptide-based drugs offer high specificity and potency but are often limited by their poor in vivo stability due to rapid degradation by proteases.[23][29] The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design.

  • (S)-Peptides (All L-amino acids): Susceptible to cleavage by endogenous proteases, leading to a short plasma half-life.[2]

  • (R)-Containing Peptides (D-amino acid substituted): The presence of a D-amino acid at or near a cleavage site sterically hinders the binding of proteases, which are stereospecific for L-amino acids.[2][23][29] This "proteolytic shield" significantly increases the peptide's stability and bioavailability, allowing for less frequent dosing and improved therapeutic efficacy.[30][31]

Experimental Guide: Methodologies for Comparing Enantiomer Activity

Objectively comparing the biological activity of (R)- and (S)-enantiomers requires robust, quantitative assays. The choice of methodology depends on the biological question, whether it involves interaction with a receptor, modulation of enzyme activity, or a cellular response.

ExperimentalWorkflow cluster_planning Phase 1: Assay Selection & Preparation cluster_execution Phase 2: In Vitro Characterization cluster_analysis Phase 3: Data Analysis & Comparison Target Identify Biological Target (e.g., Receptor, Enzyme) AssayDev Select & Optimize Assay (Binding, Functional, etc.) Target->AssayDev Enantiomers Synthesize/Acquire Pure (R)- and (S)-Enantiomers Enantiomers->AssayDev Binding Receptor Binding Assay (Determine Ki) AssayDev->Binding Functional Functional Assay (Determine EC50/IC50, Emax) AssayDev->Functional Data Analyze Dose-Response Curves Binding->Data Functional->Data Compare Calculate Potency & Efficacy Ratios (e.g., Ki(R) / Ki(S)) Data->Compare Conclusion Determine Stereoselectivity & Biological Impact Compare->Conclusion

Caption: General experimental workflow for comparing enantiomer bioactivity.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of each enantiomer for a specific receptor, providing a direct measure of stereoselective binding.

Objective: To quantify and compare the binding affinities of (R)- and (S)-amino acid enantiomers to a target receptor.

Materials:

  • Membrane preparation from cells or tissue expressing the target receptor.

  • A high-affinity radioligand ([³H]- or [¹²⁵I]-labeled) known to bind to the target receptor.

  • Pure (>99%) samples of the (R)- and (S)-enantiomers to be tested.

  • A non-labeled ligand for determining non-specific binding (e.g., a high concentration of the natural ligand).

  • Assay buffer (e.g., Tris-HCl with appropriate ions like MgCl₂).[32]

  • Glass fiber filters and a cell harvester/filtration manifold.

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers (competitors) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of either the (R)- or (S)-enantiomer. Include control tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled ligand).[32]

  • Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[32]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.[32]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration for each enantiomer.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[32]

Interpreting the Results: A significant difference between the Ki values for the (R)- and (S)-enantiomers indicates stereoselective binding at the receptor. The ratio of Ki values (e.g., Ki(R)/Ki(S)) provides a quantitative measure of this selectivity.

Protocol 2: Cell-Based Functional Assay

This protocol measures the functional consequence of receptor binding, such as the activation (agonist) or inhibition (antagonist) of a cellular signaling pathway.

Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy (Emax) of (R)- and (S)-amino acid enantiomers in a cell-based functional assay.

Materials:

  • A cell line engineered to express the target receptor and a reporter system (e.g., a calcium-sensitive dye for GPCRs coupled to Gq, or a luciferase reporter for transcription-based assays).

  • Pure (>99%) samples of the (R)- and (S)-enantiomers.

  • Cell culture medium and reagents.

  • A plate reader capable of detecting the reporter signal (e.g., fluorescence or luminescence).

Step-by-Step Methodology:

  • Cell Plating: Plate the cells in a multi-well plate (e.g., 96- or 384-well) at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers in assay buffer or cell culture medium.

  • Stimulation: Add the diluted enantiomers to the cells. If testing for antagonist activity, pre-incubate the cells with the enantiomers before adding a fixed concentration of a known agonist.

  • Incubation: Incubate for a period sufficient to elicit a measurable response (this can range from seconds for calcium flux to hours for gene expression).

  • Signal Detection: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data (e.g., to a baseline or a maximal agonist response).

    • Plot the normalized response against the logarithm of the enantiomer concentration.

    • Fit the data to a sigmoidal dose-response curve to determine:

      • EC₅₀ (for agonists): The concentration that produces 50% of the maximal response.

      • IC₅₀ (for antagonists): The concentration that inhibits 50% of the agonist response.

      • Emax: The maximum response elicited by the compound.

Interpreting the Results: Comparing the EC₅₀/IC₅₀ and Emax values for the two enantiomers reveals differences in their functional potency and efficacy. For example, one enantiomer might be a potent agonist while the other is inactive or acts as an antagonist.

Conclusion

The biological distinction between (R)- and (S)-amino acid enantiomers is a fundamental principle rooted in the chiral nature of life itself. While (S)-amino acids form the near-universal basis of proteins, their (R)-counterparts are now recognized as vital players in a diverse range of biological processes, from neurotransmission in the human brain to the structural integrity of bacteria. This stereoselectivity is not an academic footnote but a critical factor in physiology, disease, and pharmacology. For researchers in drug development, understanding and quantifying the differential activities of enantiomers is essential for designing safer, more effective, and more stable therapeutics. The experimental frameworks provided here offer a robust starting point for dissecting these fascinating and vital molecular interactions.

References
  • Wikipedia. Serine. [Link]

  • Wikipedia. D-Amino acid. [Link]

  • Pilone, M. S. (2013). Physiological functions of D-amino acid oxidases: from yeast to humans. PubMed. [Link]

  • Kirimura, J., et al. (2004). Gustatory sensation of (L)- and (D)-amino acids in humans. PubMed. [Link]

  • Stereochemistry. (2018). Ogston's 'Three Point Attachment' Model. Blogs@NTU. [Link]

  • Errico, F., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. MDPI. [Link]

  • Xu, C., et al. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. [Link]

  • Open Educational Resources. Bacteria: Cell Walls – General Microbiology. [Link]

  • Lam, H., et al. (2009). D-amino acids govern stationary phase cell wall remodeling in bacteria. PubMed - NIH. [Link]

  • Lam, H., et al. (2009). D-Amino Acids Govern Stationary Phase Cell Wall Remodeling in Bacteria. ResearchGate. [Link]

  • Leiman, S. A., et al. (2019). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]

  • Roshan, Z., et al. (2019). Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. Journal of Food Biochemistry. [Link]

  • Wang, W., et al. (2014). D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems. PubMed Central. [Link]

  • Errico, F., et al. (2015). New insights on the role of free d-aspartate in the mammalian brain. Semantic Scholar. [Link]

  • BioPharmaSpec. L/D-Amino Acids: Differences and Importance. [Link]

  • Kakegawa, W., et al. (2017). Heterogeneity of D-Serine Distribution in the Human Central Nervous System. PubMed Central. [Link]

  • Schiffman, S. S., et al. (1981). Comparison of taste qualities and thresholds of D- and L-amino acids. ResearchGate. [Link]

  • Bioibérica Plant Health. (2009). Biological activity of L- and D- amino acids. [Link]

  • Quora. Why is the L-form of amino acids bitter and the D-form of amino acids sweet? [Link]

  • Bardaweel, S. K. (2014). D-Serine in Neurobiology: CNS Neurotransmission and Neuromodulation. Cambridge University Press & Assessment. [Link]

  • O'Donovan, D. H., & D'Arcy, C. (2019). Aspartate in the Brain: A Review. PubMed. [Link]

  • Henneberger, C., et al. (2013). D-Serine: A key to synaptic plasticity? PubMed Central. [Link]

  • Kimura, R., et al. (2016). D-Amino Acids in the Nervous and Endocrine Systems. PubMed Central. [Link]

  • Healthy Directions. D-Amino Acid: Benefits & Dosage. [Link]

  • Wolosker, H., & Balu, D. T. (2015). D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers in Molecular Neuroscience. [Link]

  • Bassoli, A., et al. (2014). The taste of D- and L-amino acids: In vitro binding assays with cloned human bitter (TAS2Rs) and sweet (TAS1R2/TAS1R3) receptors. PubMed. [Link]

  • ACN Newswire. (2026). The Critical Role of D-Amino Acids in Modern Peptide Therapeutics. [Link]

  • Rosini, E., et al. (2020). The Symmetric Active Site of Enantiospecific Enzymes. MDPI. [Link]

  • Vidyasankar, S., & Ruud, K. (2005). Towards a general model for protein–substrate stereoselectivity. PubMed Central - NIH. [Link]

  • StudySmarter. L vs D Amino Acids: Differences & Roles. [Link]

  • Pollegioni, L., & Piubelli, L. (2008). D-amino acid oxidase: physiological role and applications. PubMed. [Link]

  • Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central. [Link]

  • D'yakov, Y. T., et al. (2018). D-amino acids in nature, agriculture and biomedicine. Taylor & Francis Online. [Link]

  • Frederix, P. W. J. M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]

  • Mehta, A., & Majhi, B. (2022). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. PubMed Central. [Link]

  • Stereochemistry. (2018). Enzymes & Receptors : Seeking out the perfect one. Blogs@NTU. [Link]

  • Quora. Why are enzymes stereospecific? [Link]

  • Tormena, C. F., et al. (2020). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. PubMed Central - NIH. [Link]

  • Golas, E. I. (2010). Stereoselective and Stereospecific Interactions with Amino Acids. University of Toronto. [Link]

  • ResearchGate. The three-point interaction model. Enantiomer ( a ) presents three... | Download Scientific Diagram. [Link]

  • Tan, Y., et al. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. PubMed Central. [Link]

  • ResearchGate. (2025). Bioequivalence of Chiral Drugs: Stereospecific versus Non-Stereospecific Methods. [Link]

  • Nguyen, L. A., et al. (2003). Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. Journal of Chemical Education - ACS Publications. [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of N-methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise characterization of N-methylated peptides is a critical yet often challenging analytical task. This post-translational modification (PTM), involving the addition of one or more methyl groups to the nitrogen atoms of amino acid residues, profoundly influences the physicochemical properties of peptides, including their conformation, stability, and receptor-binding affinity. As such, accurate and confident identification and site-localization of N-methylation are paramount for understanding its biological role and for the development of novel peptide-based therapeutics.

This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the analysis of N-methylated peptides. Drawing upon field-proven insights and experimental data, we will navigate the common challenges, compare the leading fragmentation techniques, and outline robust experimental and data analysis workflows.

The Analytical Challenge: Unmasking the Methyl Group

The analysis of N-methylated peptides by mass spectrometry presents a unique set of challenges. The small mass shift of 14.01565 Da for a single methylation can be easily overlooked or misassigned. Furthermore, the lability of the methyl group, particularly under certain fragmentation conditions, can lead to neutral losses, complicating spectral interpretation and hindering confident site localization.

A significant hurdle is the presence of isobaric modifications, most notably the near-identical mass of trimethylation (+42.04695 Da) and acetylation (+42.01056 Da).[1][2][3][4] Distinguishing between these two functionally distinct PTMs requires high-resolution mass spectrometry and careful data analysis.

A Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique is arguably the most critical parameter in the successful analysis of N-methylated peptides. Here, we compare the performance of the most common methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Fragmentation TechniqueIon TypesKey AdvantagesKey DisadvantagesBest Suited For
CID b, yWidely available, robust for general peptide sequencing.Prone to neutral loss of labile modifications, can result in poor fragmentation of highly charged peptides.Initial screening and identification of less labile methylation states.
HCD b, yHigher fragmentation efficiency than CID, reduced low-mass cutoff.[5]Can still lead to neutral loss of labile PTMs.Generating rich fragment ion spectra for moderately stable modifications.
ETD c, zPreserves labile PTMs, effective for highly charged peptides.[5]Lower fragmentation efficiency for doubly charged peptides, can be slower than CID/HCD.Confident localization of labile N-methylations and analysis of larger, highly charged peptides.
EThcD b, y, c, zCombines the advantages of ETD and HCD for comprehensive fragmentation.More complex instrumentation and data analysis.Unambiguous site localization and high-confidence identification of complex N-methylated peptides.

Causality Behind the Choices:

Collision-based methods like CID and HCD impart vibrational energy to the peptide backbone, which can lead to the cleavage of the weaker bonds holding the methyl group.[5] In contrast, ETD is a non-ergodic fragmentation method that involves the transfer of an electron to the peptide, inducing fragmentation along the peptide backbone while leaving labile modifications intact.[5] This fundamental difference in mechanism makes ETD and related techniques inherently better suited for the confident localization of N-methyl groups.

While direct quantitative comparisons of these fragmentation methods specifically for a wide range of N-methylated peptides are limited in the literature, the consensus in the field, supported by extensive experience with other labile PTMs, strongly favors ETD-based methods for unambiguous site localization.

Experimental Workflows: From Sample to Spectrum

A well-designed experimental workflow is crucial for the successful analysis of N-methylated peptides, which are often present at low stoichiometry.

Experimental Workflow for N-methylated Peptide Analysis cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_Data Data Analysis ProteinExtraction Protein Extraction & Digestion Enrichment Enrichment of N-methylated Peptides ProteinExtraction->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Enriched Peptides DatabaseSearch Database Search & PTM Localization LC_MSMS->DatabaseSearch MS/MS Spectra Validation Manual Validation & Interpretation DatabaseSearch->Validation

Figure 1: A generalized experimental workflow for the mass spectrometry analysis of N-methylated peptides.

Enrichment Strategies: Isolating the Needles from the Haystack

Given the often low abundance of N-methylated peptides, an enrichment step prior to MS analysis is highly recommended.

1. Immunoaffinity Purification (IAP): This is a highly specific method that utilizes antibodies targeting different methylation states (e.g., mono-, di-, and trimethylated lysine or arginine).[6][7]

2. Chemical and Chromatographic Methods: Techniques such as strong cation exchange (SCX) chromatography can also be employed to enrich for methylated peptides based on their altered chemical properties.

Detailed Protocol: Immunoaffinity Enrichment of N-methylated Peptides

This protocol provides a general framework for the immunoaffinity enrichment of N-methylated peptides. Optimization will be required based on the specific antibody and sample type.

Materials:

  • N-methylation specific antibody (e.g., anti-trimethyl-lysine)

  • Protein A/G agarose beads

  • Digested peptide mixture

  • IAP Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)

  • Wash Buffer (e.g., IAP buffer with increased salt concentration)

  • Elution Buffer (e.g., 0.1% TFA)

  • Microcentrifuge tubes

Procedure:

  • Antibody-Bead Conjugation:

    • Wash Protein A/G agarose beads with IAP buffer.

    • Incubate the beads with the N-methylation specific antibody for 1-2 hours at 4°C with gentle rotation.

    • Wash the antibody-conjugated beads with IAP buffer to remove unbound antibody.

  • Peptide Incubation:

    • Resuspend the lyophilized digested peptide mixture in IAP buffer.

    • Add the peptide solution to the antibody-conjugated beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of the methylated peptides.

  • Washing:

    • Centrifuge the bead-peptide mixture and discard the supernatant.

    • Wash the beads several times with Wash Buffer to remove non-specifically bound peptides.

  • Elution:

    • Elute the enriched N-methylated peptides from the beads using the Elution Buffer.

    • Collect the eluate, which is now ready for desalting and subsequent LC-MS/MS analysis.

Data Analysis: Deciphering the Spectral Code

The analysis of mass spectrometry data for N-methylated peptides requires specialized software and careful consideration of search parameters.

DataAnalysisWorkflow RawData Raw MS/MS Data PeakPicking Peak Picking & Centroiding RawData->PeakPicking DatabaseSearch Database Search PeakPicking->DatabaseSearch PTMLocalization PTM Localization Scoring DatabaseSearch->PTMLocalization FDR False Discovery Rate (FDR) Filtering PTMLocalization->FDR ManualValidation Manual Spectral Validation FDR->ManualValidation

Figure 2: A typical data analysis workflow for identifying and localizing N-methylated peptides.

Database Search Engines:

Several database search engines can be used for the identification of N-methylated peptides. Popular choices include:

  • MaxQuant: A widely used platform for quantitative proteomics that supports the analysis of various PTMs.[8][9][10] When using MaxQuant, it is crucial to define the specific N-methylation modifications as variable modifications in the search parameters.

  • Other Search Engines: Other algorithms such as SEQUEST and Mascot are also capable of identifying methylated peptides, provided the modifications are correctly specified in the search setup.

Key Parameters for Database Searching:

  • Variable Modifications: Specify the potential N-methylation states (mono-, di-, trimethylation) on relevant amino acids (e.g., K, R, N-terminus) as variable modifications.

  • Mass Tolerance: Use a narrow precursor and fragment ion mass tolerance, especially when using high-resolution instruments, to aid in distinguishing isobaric modifications.

  • PTM Localization: Employ algorithms that provide a localization probability score (e.g., PTM Score, Ascore) to assess the confidence of site assignment.

Distinguishing Isobaric Modifications:

As mentioned earlier, differentiating between trimethylation and acetylation is a significant challenge. A multi-pronged approach is recommended:

  • High-Resolution Mass Spectrometry: Instruments with high mass accuracy can often resolve the small mass difference between these two modifications at the MS1 level.[1][2][4]

  • Chromatographic Separation: Acetylated peptides tend to be more hydrophobic and will typically have a longer retention time on a reversed-phase column compared to their trimethylated counterparts.[1] This difference in elution behavior can be a powerful tool for distinguishing between the two.

  • Fragmentation Pattern: While both modifications can be labile, the fragmentation patterns can sometimes provide clues. For example, the presence of an immonium ion at m/z 143.1 can be indicative of an acetylated lysine.

Conclusion: A Path to Confident N-methylated Peptide Analysis

The successful mass spectrometric analysis of N-methylated peptides is an achievable goal with the right combination of experimental design, instrumentation, and data analysis strategies. While challenges such as labile modifications and isobaric interferences exist, they can be overcome through the judicious use of enrichment techniques, appropriate fragmentation methods, and specialized data analysis workflows.

For the highest confidence in site localization, particularly for labile N-methylations, ETD-based fragmentation methods are strongly recommended. When faced with the challenge of distinguishing isobaric modifications, a combination of high-resolution mass spectrometry and chromatographic separation provides a robust solution. By following the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of N-methylated peptide analysis and unlock a deeper understanding of their critical roles in biology and drug discovery.

References

  • Di-On-Ting, J., et al. (2009). Unambiguous Determination of Isobaric Histone Modifications by Reversed-Phase Retention Time and High-Mass Accuracy. Journal of the American Society for Mass Spectrometry, 20(5), 834–843. [Link]

  • Lee, H., et al. (2021). Distinguishing N-Terminal Methylation from Near-Isobaric Modifications by Statistical Analysis of Mass Error Distributions of Fragment Ions. Journal of Proteome Research, 20(11), 5146–5154. [Link]

  • Garcia, B. A., et al. (2007). Validation of Protein Acetylation by Mass Spectrometry. Methods in Molecular Biology, 367, 145–157. [Link]

  • D'Alessio, R., et al. (2021). Lysines Acetylome and Methylome Profiling of H3 and H4 Histones in Trichostatin A—Treated Stem Cells. International Journal of Molecular Sciences, 22(4), 2063. [Link]

  • Frese, C. K., et al. (2011). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(5), 2377–2388. [Link]

  • Lu, B., et al. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of Proteome Research, 10(8), 3439–3451. [Link]

  • Lu, B., et al. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. Journal of Proteome Research, 10(8), 3439-3451. [Link]

  • Guo, A., et al. (2014). Immunoaffinity enrichment and mass spectrometry analysis of protein methylation. Molecular & Cellular Proteomics, 13(1), 372–387. [Link]

  • Zhang, K., et al. (2002). Differentiation of tri-methylation from acetylation of histone H3 lysine 9 by mass spectrometry. Proceedings of the 50th ASMS Conference on Mass Spectrometry and Allied Topics. [Link]

  • JoVE. (2022). Peptide Immunoaffinity Enrichment Coupled With Mass Spectrometry. Journal of Visualized Experiments. [Link]

  • Guo, A., et al. (2014). Immunoaffinity enrichment and mass spectrometry analysis of protein methylation. Molecular & Cellular Proteomics, 13(1), 372-387. [Link]

  • Scheltema, R. A., et al. (2021). MaxQuant.Live Enables Enhanced Selectivity and Identification of Peptides Modified by Endogenous SUMO and Ubiquitin. Journal of Proteome Research, 20(3), 1736–1746. [Link]

  • Whiteaker, J. R., et al. (2011). Peptide Immunoaffinity Enrichment with Targeted Mass Spectrometry: Application to Quantification of ATM Kinase Phospho-signaling. Methods in Molecular Biology, 790, 205–219. [Link]

  • Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications, 1(1), e102. [Link]

  • Frese, C. K., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(5), 2377-2388. [Link]

  • Fu, Y., et al. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Journal of Computer Science and Technology, 25(1), 121–131. [Link]

  • Whiteaker, J. R., et al. (2011). Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification. Analytical Biochemistry, 410(2), 241–250. [Link]

  • Tyanova, S., et al. (2016). The MaxQuant computational platform for mass spectrometry–based shotgun proteomics. Nature Protocols, 11(12), 2301–2319. [Link]

  • Pharmazie - uni-greifswald.de. (n.d.). MaxQuant – Information and Tutorial. [Link]

  • Chen, W., et al. (2020). A Mini-review of the Computational Methods Used in Identifying RNA 5-Methylcytosine Sites. Current Bioinformatics, 15(7), 724–732. [Link]

  • El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. [Link]

  • Waters Corporation. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). [Link]

  • Idea Resource for Proteomics. (2021). How to set up a run in MaxQuant to run a TMT experiment. [Link]

  • Saha, P., et al. (2022). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules, 27(19), 6296. [Link]

  • Labbé, V., et al. (2016). Computational Tools and Strategies to Develop Peptide-Based Inhibitors of Protein-Protein Interactions. Methods in Molecular Biology, 1416, 25–47. [Link]

  • Paulet, C., et al. (2019). Computational approaches to identify sites of phosphorylation. Journal of Proteome Research, 18(1), 29–38. [Link]

  • Alvarez, B., et al. (2018). Computational Tools for the Identification and Interpretation of Sequence Motifs in Immunopeptidomes. Proteomics, 18(1-2), 1700129. [Link]

  • Chen, W., et al. (2020). A Mini-review of the Computational Methods Used in Identifying RNA 5-Methylcytosine Sites. Current Bioinformatics, 15(7), 724-732. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Unnatural amino acids (UAAs) are at the forefront of innovation in drug discovery, protein engineering, and materials science.[1][2][3] Their incorporation into peptides and proteins can enhance stability, modulate biological activity, and introduce novel functionalities.[2][4] However, the synthesis of these complex molecules is often challenging, demanding rigorous validation to ensure the desired structure, purity, and stereochemistry.[3][5] This guide provides an in-depth comparison of synthetic strategies and a comprehensive framework for their validation, grounded in practical, field-proven insights.

Part 1: A Comparative Overview of Synthetic Strategies for Unnatural Amino Acids

The synthesis of UAAs can be broadly categorized into chemical synthesis, enzymatic (or chemoenzymatic) synthesis, and more recently, photoredox-mediated approaches. Each strategy presents a unique set of advantages and challenges.

1. Chemical Synthesis:

Traditional chemical synthesis offers the greatest versatility in accessing a wide array of UAA structures.[2] Common methods include:

  • Alkylation of Glycine Equivalents: This is a widely used technique for producing UAAs.[2]

  • Strecker Synthesis: While a classic method, it often involves toxic cyanide reagents and may not be compatible with all functional groups.[3]

  • Asymmetric Synthesis: This is crucial for obtaining enantiomerically pure UAAs.[6][7] Recent advancements include nickel-catalyzed enantioconvergent cross-coupling reactions that can produce a variety of protected unnatural α-amino acids with high yields and excellent enantioselectivity.[7]

A critical aspect of chemical synthesis is the use of protecting groups to prevent unwanted side reactions.[8][9] The choice of protecting groups for the α-amino and carboxyl groups, as well as any reactive side chains, is crucial for a successful synthesis.[9][10] Common protecting groups include Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) for the amino group.[10][]

2. Enzymatic and Chemoenzymatic Synthesis:

Biocatalysis has emerged as a powerful tool for UAA synthesis, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions.[12]

  • Transaminases: These enzymes are widely used in the production of UAAs.[4]

  • Chemoenzymatic Approaches: Combining the selectivity of enzymes with the versatility of chemical reactions can provide access to complex UAA structures that are difficult to obtain by either method alone.[12][13][14][15] For instance, a one-pot chemoenzymatic process can be used to prepare enantiomerically pure L- and D-amino acids from racemic starting materials with high yields.[14]

3. Photoredox-Mediated Synthesis:

A more recent and innovative approach involves the use of photoredox catalysis. This method can enable the synthesis of UAAs through novel bond formations, such as the activation of C-O bonds in aliphatic alcohols.[1][16] This strategy can be more atom-economical and avoid the use of toxic reagents.[16]

Part 2: The Validation Gauntlet: A Multi-Pronged Approach to Ensuring Quality

Rigorous validation is non-negotiable in the synthesis of unnatural amino acids. A comprehensive validation strategy should confirm the identity, purity, and stereochemistry of the final product. This requires a suite of orthogonal analytical techniques.

Structural Elucidation and Identity Confirmation

The first step in validation is to confirm that the synthesized molecule has the correct chemical structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the cornerstone of structural elucidation for organic molecules.[17] It provides detailed information about the connectivity of atoms and the chemical environment of each nucleus.[18]

  • ¹H NMR: Provides information on the number and types of protons in the molecule.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the amino acid backbone and its side chain.[17][18][19] For peptides containing unnatural amino acids, 2D NMR is crucial for determining the primary and 3D structure.[20]

B. Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy.[21][22][23]

  • High-Resolution Mass Spectrometry (HRMS): Provides a precise molecular weight, which can be used to confirm the elemental composition of the synthesized UAA.[][24]

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and provide information about its structure, further confirming its identity.[22][24]

Purity Assessment

Ensuring the purity of the synthesized UAA is critical for its intended application.

A. High-Performance Liquid Chromatography (HPLC):

HPLC is the workhorse for assessing the purity of non-volatile compounds. A reversed-phase HPLC method is typically used to separate the target UAA from any starting materials, byproducts, or other impurities. The purity is determined by integrating the peak area of the desired compound relative to the total peak area.

B. Elemental Analysis:

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the sample. The experimentally determined values should be within a narrow margin (typically ±0.4%) of the theoretically calculated values for the desired UAA.

Stereochemical Integrity: The Chirality Challenge

For chiral UAAs, confirming the enantiomeric purity is of paramount importance, as different enantiomers can have vastly different biological activities.[25]

A. Chiral High-Performance Liquid Chromatography (Chiral HPLC):

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[26][27] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[26] The ee is calculated from the relative peak areas of the two enantiomers. Direct analysis of underivatized amino acids is possible on certain columns, avoiding the need for derivatization.[26]

B. Chiral Gas Chromatography (Chiral GC):

For volatile UAAs, or those that can be readily derivatized to become volatile, chiral GC is an excellent alternative for determining enantiomeric excess.[28]

C. NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents:

In some cases, NMR can be used to determine enantiomeric excess. The addition of a chiral shift reagent or a chiral solvating agent can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.[29]

Part 3: Comparative Analysis of Validation Techniques

The following table summarizes the key validation techniques and their primary applications in the characterization of unnatural amino acids.

Technique Primary Application Information Provided Strengths Limitations
NMR Spectroscopy Structural ElucidationConnectivity, Chemical EnvironmentDefinitive structural informationRequires relatively pure sample, lower sensitivity than MS
Mass Spectrometry Identity ConfirmationMolecular Weight, Elemental CompositionHigh sensitivity, accurate mass determinationDoes not provide detailed structural information on its own
HPLC Purity AssessmentPurity, Presence of ImpuritiesQuantitative, widely applicableMay not resolve all impurities
Chiral HPLC/GC Stereochemical IntegrityEnantiomeric ExcessGold standard for ee determinationRequires specialized columns and method development
Elemental Analysis Identity ConfirmationElemental CompositionConfirms elemental formulaRequires pure sample, does not provide structural information

Part 4: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key validation experiments.

Protocol 1: Structural Elucidation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified UAA in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): If the structure is complex or assignments are ambiguous, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivity.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign all proton and carbon signals to the corresponding atoms in the proposed structure.

Protocol 2: Molecular Weight Confirmation by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the UAA (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion. Use this mass to calculate the elemental composition and compare it with the theoretical composition of the target UAA.

Protocol 3: Enantiomeric Excess Determination by Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase based on the structure of the UAA. Macrocyclic glycopeptide-based CSPs are often effective for underivatized amino acids.[26]

  • Mobile Phase Optimization: Develop a mobile phase that provides good separation of the two enantiomers. This often involves screening different solvent compositions and additives.

  • Sample Preparation: Dissolve the UAA in the mobile phase.

  • Chromatographic Run: Inject the sample onto the chiral HPLC system and run the separation.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process for a synthesized unnatural amino acid.

Validation_Workflow cluster_synthesis Synthetic Route cluster_validation Validation Gauntlet cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_stereo Stereochemical Integrity Synthesis Synthesized UAA NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight HPLC HPLC Synthesis->HPLC Purity Check Elemental Elemental Analysis Synthesis->Elemental Compositional Analysis Chiral_HPLC Chiral HPLC/GC Synthesis->Chiral_HPLC Enantiomeric Purity Final Validated UAA NMR->Final MS->Final HPLC->Final Elemental->Final Chiral_HPLC->Final

Caption: A comprehensive validation workflow for unnatural amino acids.

Conclusion

The synthesis of unnatural amino acids is a dynamic and evolving field with significant implications for science and medicine.[2][30] A robust and multi-faceted validation strategy is not merely a quality control step but an integral part of the synthetic process itself. By combining powerful analytical techniques such as NMR, mass spectrometry, and chiral chromatography, researchers can confidently establish the identity, purity, and stereochemistry of their novel creations, paving the way for their successful application in downstream research and development.

References

  • Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. (URL: )
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing). (URL: )
  • One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC - NIH. (URL: )
  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Upd
  • Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - Organic Chemistry Portal. (URL: )
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliph
  • Copper(I)-Catalyzed Asymmetric Synthesis of Unnatural α-Amino Acid Derivatives and Related Peptides Containing γ-(aza)
  • Strategies for Incorporating Unnatural Amino Acids into Proteins - BOC Sciences. (URL: )
  • One-pot chemoenzymatic syntheses of non-canonical amino acids - Oxford Academic. (URL: )
  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (URL: )
  • Reprogramming natural proteins using unnatural amino acids - RSC Publishing. (URL: )
  • Unnatural amino acids: production and biotechnological potential - PubMed. (URL: )
  • Chemo-enzymatic synthesis of unnatural amino acids | Request PDF - ResearchG
  • How to Determine the Molecular Weight and Amino Acid Residues of a Protein? Is Experimental Detection Necessary? | MtoZ Biolabs. (URL: )
  • Molecular Weight Determination Service - Cre
  • A Brief on The NMR Spectroscopy of Proteins - Conduct Science. (URL: )
  • Highlights in synthesis - unnatural amino acids - BioAscent | Integr
  • A New Chemical Process To Create “Unnatural” Amino Acids - Technology Networks. (URL: )
  • Recent Advances in Chemoenzymatic Peptide Syntheses - PMC - PubMed Central - NIH. (URL: )
  • NMR Analysis of Unnatural Amino Acids in N
  • 1 H Nuclear Magnetic Resonance (NMR)
  • Protein mass spectrometry - Wikipedia. (URL: )
  • Nuclear magnetic resonance spectroscopy of proteins - Wikipedia. (URL: )
  • (PDF)
  • Introduction to NMR spectroscopy of proteins - Duke Computer Science. (URL: )
  • Protecting Group Strategies in Natural Product Biosynthesis - ACS Public
  • Molecular Weight - University of Birmingham. (URL: )
  • Protecting Groups in Peptide Synthesis - PubMed - NIH. (URL: )
  • Amino Acid Deriv
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
  • Analytical strategies for the determination of amino acids: Past, present and future trends. (URL: )
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chrom
  • Amino Acid and Peptide Chiral Separ
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. (URL: )
  • Amino Acid Analysis Methods - Cre
  • Unnatural Amino Acids: Methods and Protocols | Request PDF - ResearchG
  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach | Analytical Chemistry - ACS Public
  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of #-Amino Acids - ElectronicsAndBooks. (URL: )
  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - PMC - NIH. (URL: )
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (URL: )
  • Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing). (URL: _)
  • Use of mass spectrometric molecular weight information to identify proteins in sequence d
  • Contact Electrification–Based Enantioselective Recognition of Chiral Amino Acids through Stereospecific Interfacial Electron Transfer | Journal of the American Chemical Society. (URL: )
  • Validation of Amino Acid Analysis Methods - ResearchG

Sources

A Senior Application Scientist's Guide to N-Methylation: A Comparative Study of Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic addition of a methyl group to a nitrogen atom—N-methylation—is a cornerstone of molecular design. This seemingly minor modification can profoundly alter a compound's pharmacological profile, enhancing its potency, selectivity, metabolic stability, and bioavailability. The choice of N-methylation method is therefore a critical decision in the synthesis workflow, with implications for yield, purity, scalability, and safety. This guide provides an in-depth comparative analysis of the most common N-methylation strategies, offering experimental insights and data to inform your selection process.

The Enduring Power of Reductive Amination: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[1][2] Its enduring popularity stems from its operational simplicity and the fact that it avoids the common pitfall of over-methylation to form quaternary ammonium salts.[1]

Mechanism of Action

The reaction proceeds through a two-step sequence. First, the amine reacts with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine, releasing carbon dioxide in the process.[2] For primary amines, this sequence occurs twice to yield the tertiary amine.

Eschweiler_Clarke_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer Amine R₂NH Amine->Iminium_Ion + CH₂O, - H₂O Formaldehyde CH₂O Methylated_Amine R₂NCH₃ Iminium_Ion->Methylated_Amine + HCOOH, - CO₂ Formic_Acid HCOOH CO2 CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol: N-Methylation of a Secondary Amine
  • To a round-bottom flask containing the secondary amine (1.0 eq), add formic acid (2.0 eq) and a 37% aqueous solution of formaldehyde (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH > 9.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tertiary amine.

Classical N-Alkylation: The Utility of Methyl Iodide and Dimethyl Sulfate

Direct alkylation of amines with electrophilic methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) is a fundamental and widely used approach. These reagents are highly reactive, but their use requires careful consideration of safety and selectivity.

Key Considerations
  • Reactivity and Selectivity: Both MeI and DMS are potent alkylating agents.[3] However, this high reactivity can lead to over-alkylation, forming quaternary ammonium salts, especially with primary amines. The choice of base, solvent, and reaction temperature is critical to control the extent of methylation.

  • Safety: Both methyl iodide and dimethyl sulfate are toxic and should be handled with extreme caution in a well-ventilated fume hood.[3] Dimethyl sulfate is also a suspected carcinogen.

Experimental Protocol: N-Methylation using Methyl Iodide and Potassium Carbonate
  • To a solution of the amine (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a mild base like potassium carbonate (2.0-3.0 eq).

  • Add methyl iodide (1.1-1.5 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, filter off the inorganic salts and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Modern Reductive Amination: The Mildness of Sodium Triacetoxyborohydride

For substrates with sensitive functional groups, a milder approach to reductive amination is often necessary. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for this purpose due to its selectivity and operational simplicity.

Advantages over Traditional Borohydrides

Unlike sodium borohydride (NaBH₄), NaBH(OAc)₃ is less basic and does not readily reduce aldehydes and ketones at an appreciable rate, allowing for a one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed together.

Reductive_Amination_Workflow Start Amine + Formaldehyde Iminium_Formation Iminium Ion Intermediate Start->Iminium_Formation Spontaneous Reduction Reduction with NaBH(OAc)₃ Iminium_Formation->Reduction Product Methylated Amine Reduction->Product

Caption: One-pot reductive amination workflow.

Experimental Protocol: Reductive N-Methylation with NaBH(OAc)₃
  • To a stirred solution of the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add formaldehyde (1.1 eq, as a 37% aqueous solution or paraformaldehyde).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 1-12 hours, monitoring the reaction progress.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

Green and Catalytic Approaches: The Rise of Sustainable Methylating Agents

In recent years, there has been a significant shift towards more environmentally benign and sustainable chemical transformations. This has led to the development of "green" methylating agents and catalytic systems for N-methylation.

Dimethyl Carbonate (DMC)

Dimethyl carbonate is a non-toxic and biodegradable alternative to traditional methylating agents.[4] While less reactive than MeI or DMS, its reactivity can be enhanced through the use of catalysts or by performing the reaction at elevated temperatures.[4]

Catalytic N-Methylation with Methanol

Methanol, an inexpensive and readily available C1 source, can be used for N-methylation in the presence of a transition metal catalyst (e.g., ruthenium or iridium).[5][6] This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the temporary oxidation of methanol to formaldehyde by the catalyst, which then participates in a reductive amination cycle, with water as the only byproduct.[6]

Catalytic_Cycle Catalyst [M]-H Methanol CH₃OH Catalyst->Methanol Oxidation Methylated_Amine R₂NCH₃ Catalyst->Methylated_Amine Formaldehyde CH₂O Methanol->Formaldehyde Amine R₂NH Formaldehyde->Amine Condensation Iminium_Ion [R₂N=CH₂]⁺ Amine->Iminium_Ion Iminium_Ion->Catalyst Reduction Water H₂O

Caption: Catalytic cycle for N-methylation with methanol.

Chemoenzymatic N-Methylation: The Precision of Biocatalysis

Enzymes, particularly methyltransferases, offer unparalleled selectivity for N-methylation. While their application in small molecule synthesis is still an evolving field, chemoenzymatic approaches are gaining traction for the synthesis of complex molecules like alkaloids and for the late-stage functionalization of drug candidates.[7][8] These methods often involve the use of S-adenosyl methionine (SAM) as the methyl donor and can be performed under mild, aqueous conditions.[7]

Comparative Performance of N-Methylation Methods

MethodReagentsAdvantagesDisadvantagesTypical YieldsSubstrate Scope
Eschweiler-Clarke Formaldehyde, Formic AcidHigh yields, avoids quaternization, operationally simple.[1]Requires high temperatures, not suitable for acid-sensitive substrates.80-95%Broad for primary and secondary amines.
Methyl Iodide/DMS MeI or DMS, BaseHigh reactivity, well-established.[3]Toxic reagents, risk of over-methylation, requires careful control.[3]70-90%Broad, but selectivity can be an issue.
NaBH(OAc)₃ Formaldehyde, NaBH(OAc)₃Mild conditions, high functional group tolerance, one-pot procedure.Reagent is moisture-sensitive, can be slower than other methods.75-95%Excellent for sensitive and complex substrates.
Dimethyl Carbonate DMC, Catalyst/Heat"Green" reagent, low toxicity.[4]Lower reactivity, may require harsh conditions or catalysts.[4]60-85%Good for a range of amines, but can be substrate-dependent.
Catalytic (Methanol) Methanol, Transition Metal CatalystAtom economical, water as the only byproduct.[6]Requires catalyst, may need high temperatures and pressures.70-90%Developing, with good scope for aromatic and aliphatic amines.
Chemoenzymatic Methyltransferase, SAMHigh selectivity (chemo-, regio-, stereo-), mild conditions.[7]Enzymes can be substrate-specific, SAM can be expensive.VariableHighly dependent on the specific enzyme.

Conclusion and Recommendations

The selection of an N-methylation method is a multifaceted decision that requires careful consideration of the substrate's properties, the desired scale of the reaction, and the available resources.

  • For robust, scalable, and cost-effective methylation of simple amines, the Eschweiler-Clarke reaction remains a formidable tool.

  • When dealing with complex and sensitive substrates, the mild and selective nature of reductive amination with sodium triacetoxyborohydride is often the superior choice.

  • For applications where sustainability and safety are paramount, exploring dimethyl carbonate or developing a catalytic system with methanol are highly encouraged.

  • As the field of biocatalysis continues to expand, chemoenzymatic methods will undoubtedly become increasingly valuable for achieving highly selective N-methylations in complex settings.

By understanding the strengths and limitations of each approach, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel N-methylated compounds.

References

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
  • Meng, C., Liu, P., Tung, N. T., Han, X., & Li, F. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry, 85(9), 5815–5824.
  • Shieh, W.-C., Dell, S., & Repič, O. (2003).
  • Ye, R., Liu, T., Lu, Y., Wang, G., & Huang, J. (2015). N-Methylation of poorly nucleophilic aromatic amines with dimethyl carbonate. Tetrahedron Letters, 56(3), 524-527.
  • Wu, Y., Wen, L., Li, H., & Chen, H. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • Selva, M., Tundo, P., & Perosa, A. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. Tetrahedron Letters, 44(3), 591-594.
  • Gao, F., Li, C., & Wang, Z. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 35940–35947.
  • González‐Lainez, M., Jiménez, M. V., & Modrego, F. J. (2025). N‐methylation of amines with methanol in a hydrogen free system with catalyst 3.
  • Gao, F., Li, C., & Wang, Z. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 35940-35947.
  • Meng, C., Liu, P., Tung, N. T., Han, X., & Li, F. (2020).
  • Li, X., et al. (2023).
  • Moody, C. J. (2022). Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. Accounts of Chemical Research, 55(19), 2791–2806.
  • Monarch Chemicals. (n.d.). Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. Monarch Chemicals Blog.
  • Kroutil, W., & Simon, R. C. (2025).
  • Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry – A European Journal, 25(14), 3405-3439.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific Name Reactions.
  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia.
  • Zhang, Y., et al. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. International Journal of Molecular Sciences, 24(20), 15309.
  • Aceto. (2021).
  • Reddy, K. L., & Sharghi, H. (2025). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid.
  • Wu, B., & He, Z. (2021). Recent Advances in Chemoenzymatic Peptide Syntheses. Molecules, 26(18), 5485.
  • Vo, K. L., & Williams, R. M. (2022). Current Progress in the Chemoenzymatic Synthesis of Natural Products. Molecules, 27(19), 6423.
  • Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2025). N-Demethylation of Alkaloids.
  • The Hive. (2013). Reductive amination without Pictet Spengler: Lilienthal's method? The Hive.
  • Sigma-Aldrich. (2025).
  • Kroutil, W., & Simon, R. C. (2024).
  • Carroll, R. J., & Scammells, P. J. (2010). Two-Step Iron(0)-Mediated N-Demethylation of N-Methyl Alkaloids. The Journal of Organic Chemistry, 75(15), 5193–5196.
  • Fisher Scientific. (2009).
  • Valudor Products. (n.d.).
  • Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids.
  • Ganesan, A., & R. R. (2016). Combined analysis of DNA methylation and cell cycle in cancer cells. Oncotarget, 7(13), 15476–15489.
  • McCamley, K., & Scammells, P. J. (2004). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. The Journal of Organic Chemistry, 69(20), 6841–6844.
  • Griffini, G., et al. (2023).
  • Wang, X., et al. (2021). Comparative life cycle assessment of NAD(P)H regeneration technologies. Green Chemistry, 23(18), 7162-7169.
  • Bock, C., et al. (2016). DNA Methylation Validation Methods: A Coherent Review with Practical Comparison. Methods in Molecular Biology, 1392, 1-13.
  • van der Meer, D., & van der Sijde, F. (2020). Computational modeling of methionine cycle-based metabolism and DNA methylation and the implications for anti-cancer drug response prediction.
  • Horvath, S., et al. (2018).
  • Bock, C., et al. (2016). Quantitative comparison of DNA methylation assays for biomarker development and clinical applications.
  • Soozangar, N., et al. (2021). Current Advances in DNA Methylation Analysis Methods.
  • Soozangar, N., et al. (2021). Current Advances in DNA Methylation Analysis Methods.

Sources

A Senior Application Scientist's Guide to Assessing Enantiomeric Purity of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Fidelity in Amino Acids

In the fields of pharmaceutical development, neuroscience, and biochemistry, the three-dimensional structure of a molecule is not a trivial detail—it is fundamental to its biological function. Amino acids, the building blocks of proteins, are a prime example. With the exception of glycine, all proteinogenic amino acids are chiral, existing as two non-superimposable mirror images, or enantiomers (L- and D-forms).

Historically, D-amino acids were considered biological rarities. However, they are now recognized as crucial molecules in their own right, with D-serine, for instance, acting as a co-agonist of the NMDA receptor in the brain[1]. In synthetic peptides and chiral drugs, the presence of even minute quantities of the undesired enantiomer can lead to significantly different pharmacological or toxicological profiles[2]. Consequently, the accurate determination of enantiomeric purity or enantiomeric excess (ee) is a critical step in quality control, process development, and fundamental research.

This guide provides an in-depth comparison of the principal analytical techniques used for this purpose. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to help you select and implement the most appropriate strategy for your application.

Chromatographic Techniques: The Workhorse of Chiral Separations

Chromatographic methods are the most widely used techniques for the enantioselective analysis of amino acids due to their high resolution and robustness[1]. These methods physically separate the enantiomers, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying amino acid enantiomers. The separation can be achieved through two primary strategies: direct and indirect.

  • Direct Methods: These employ a Chiral Stationary Phase (CSP) that selectively interacts with the amino acid enantiomers. The mechanism relies on the formation of transient, diastereomeric complexes between the analytes and the chiral selector immobilized on the stationary phase. Differences in the stability of these complexes lead to different retention times[3]. Macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) are particularly effective for resolving underivatized amino acids, which is a significant advantage as it eliminates derivatization steps that can introduce impurities or cause racemization[3][4].

  • Indirect Methods: This approach involves derivatizing the amino acid racemate with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral stationary phase. While effective, this method adds complexity and requires a CDA of 100% enantiomeric purity to avoid analytical artifacts[4].

This protocol is based on the use of a teicoplanin-based CSP, which is well-suited for polar, ionic compounds like amino acids[4].

  • Materials & Equipment:

    • HPLC System with UV or Mass Spectrometry (MS) detector.

    • Chiral Stationary Phase: Astec CHIROBIOTIC® T column (or equivalent teicoplanin-based CSP)[4].

    • Reagents: Methanol (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

    • Sample: Racemic or enantiomerically-enriched amino acid mixture.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing water, methanol, and formic acid. A common starting composition is 80:20:0.1 (Water:Methanol:Formic Acid, v/v/v)[3].

    • Causality: The aqueous-organic mobile phase is necessary for the polar amino acids. Formic acid acts as an ion-pairing agent and pH modifier to ensure consistent ionization state of the amino acids, which is critical for reproducible retention and interaction with the CSP.

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the pump and detector.

  • Sample Preparation:

    • Dissolve the amino acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or MS with Electrospray Ionization (ESI).

    • Rationale: Isocratic elution is often sufficient. The retention and enantioselectivity can be fine-tuned by adjusting the organic modifier concentration. Interestingly, teicoplanin-based CSPs can exhibit a "U-shaped" retention profile, where retention first decreases and then increases with higher organic content, a phenomenon linked to analyte solubility and conformational changes in the CSP[4].

  • Data Analysis:

    • Identify the two peaks corresponding to the D- and L-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample 1. Dissolve & Filter Amino Acid Sample Inject 3. Inject Sample onto HPLC Sample->Inject MobilePhase 2. Prepare & Degas Mobile Phase Column 4. Separation on Chiral Stationary Phase Inject->Column Detect 5. Detect Eluted Enantiomers (UV/MS) Column->Detect Integrate 6. Integrate Peak Areas Detect->Integrate Calculate 7. Calculate % Enantiomeric Excess Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique, particularly valued for its high resolution. Unlike HPLC, GC requires analytes to be volatile and thermally stable. Since amino acids are non-volatile zwitterions, a derivatization step is mandatory.

  • Methodology: The process involves a two-step derivatization:

    • Esterification: The carboxyl group is esterified (e.g., with an alcohol like n-butanol in HCl).

    • Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA))[3]. The resulting volatile derivatives are then separated on a chiral capillary column, such as one coated with Chirasil-L-Val[5][6].

  • Trustworthiness Concern: A significant drawback is the risk of racemization during the hydrolysis (for peptides) or derivatization steps[7][8]. This can artificially lower the measured enantiomeric purity. To counteract this, methods have been developed that use deuterated acid for hydrolysis, allowing any induced racemization to be monitored and corrected for by mass spectrometry[2].

  • Materials & Equipment:

    • GC system with a Mass Spectrometry (MS) detector.

    • Chiral Capillary Column: e.g., Chirasil-L-Val.

    • Reagents: 3M HCl in n-butanol, Dichloromethane, Heptafluorobutyric anhydride (HFBA).

  • Derivatization Procedure:

    • Esterification: Place the dried amino acid sample (10-100 µg) in a reaction vial. Add 200 µL of 3M HCl in n-butanol. Seal and heat at 100 °C for 30 minutes. Evaporate the reagent to dryness under a gentle stream of nitrogen[3].

    • Acylation: To the residue, add 100 µL of dichloromethane and 50 µL of HFBA. Seal and heat at 150 °C for 15 minutes. Cool and evaporate the excess reagent under nitrogen[3].

    • Reconstitution: Re-dissolve the final derivative in a suitable solvent (e.g., isooctane) for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium.

    • Oven Program: Start at 60 °C, hold for 1 min, then ramp to 200 °C at 4 °C/min.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of 50-500 m/z.

    • Rationale: The temperature program is crucial for separating the different amino acid derivatives, while the chiral column resolves the enantiomers of each one. MS detection provides definitive identification and allows for accurate quantification even if chromatographic peaks co-elute[7].

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Derivatize 1. Derivatize Amino Acid (Esterification & Acylation) Reconstitute 2. Reconstitute in Injection Solvent Derivatize->Reconstitute Inject 3. Inject into GC Reconstitute->Inject Column 4. Separation on Chiral Capillary Column Inject->Column Detect 5. MS Detection and Identification Column->Detect Integrate 6. Extract Ion Chromatograms & Integrate Detect->Integrate Calculate 7. Calculate % Enantiomeric Excess Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC-MS.

Capillary Electrophoresis (CE): High Efficiency, Minimal Sample

Capillary Electrophoresis (CE) is a powerful separation technique that offers extremely high efficiency, short analysis times, and requires minimal sample volumes[][10]. Separation is based on the differential migration of ions in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

  • Principle of Separation: The chiral selector (e.g., cyclodextrins, crown ethers, or macrocyclic antibiotics) forms transient, diastereomeric inclusion complexes with the amino acid enantiomers[][11]. These complexes have different effective mobilities, leading to their separation. The choice of selector and the optimization of BGE conditions (pH, concentration) are critical for achieving resolution[][12].

  • Advantages: The low sample and reagent consumption make CE a "green" and cost-effective technique. Its high efficiency can resolve complex mixtures, and it is particularly valuable for analyzing precious or volume-limited samples, such as those from single cells[13].

This protocol is a common CE mode for separating derivatized amino acid enantiomers.

  • Materials & Equipment:

    • Capillary Electrophoresis system with a Laser-Induced Fluorescence (LIF) detector.

    • Fused-silica capillary.

    • Reagents: Sodium tetraborate, Sodium dodecyl sulfate (SDS), β-cyclodextrin, Naphthalene-2,3-dicarboxaldehyde (NDA) for derivatization.

  • Sample Derivatization (Pre-capillary):

    • Rationale: Derivatization with a fluorescent tag like NDA is required for high-sensitivity LIF detection, which can achieve detection limits in the micromolar range[13].

    • Mix the amino acid sample with NDA and a nucleophile (e.g., cyanide) in a borate buffer and allow it to react in the dark.

  • CE Conditions:

    • Background Electrolyte (BGE): 25 mM sodium tetraborate buffer (pH 9.2) containing 50 mM SDS and 15 mM β-cyclodextrin.

    • Capillary: 50 µm i.d., 60 cm total length.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

    • Separation Voltage: 25 kV.

    • Detection: LIF (e.g., Excitation at 442 nm, Emission at 490 nm).

    • Causality: SDS forms micelles, creating a pseudostationary phase (MEKC). The neutral cyclodextrin acts as the chiral selector. The borate buffer maintains a high pH, ensuring amino acids are negatively charged and migrate towards the anode, while the electroosmotic flow (EOF) moves towards the cathode (detector), enabling the separation of all components.

Spectroscopic Techniques: Alternative and Complementary Approaches

While chromatography and electrophoresis physically separate enantiomers, spectroscopic methods differentiate them based on their interaction with a chiral environment or polarized light.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity without separation. The strategy is to convert the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.

  • Methodology: This is achieved by reacting the amino acid with a Chiral Derivatizing Agent (CDA) or by using a Chiral Solvating Agent (CSA)[14]. For example, reacting a chiral amine with (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid creates diastereomers that can be resolved using ¹⁹F NMR, which offers a wide chemical shift range and no background signals[15]. The ratio of the integrated signals for the two diastereomers directly corresponds to the enantiomeric ratio.

  • Advantages: NMR is a primary ratio method, often requiring no calibration curve for quantification. It is rapid, non-destructive (with CSAs), and can provide structural information simultaneously[16].

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by chiral molecules[17]. Enantiomers produce mirror-image CD spectra.

  • Methodology: A pure enantiomer will give a characteristic CD signal. A racemic (50:50) mixture will have no CD signal. For an enantiomerically enriched mixture, the magnitude of the CD signal is directly proportional to the enantiomeric excess[17][18]. By creating a standard calibration curve of CD signal versus known enantiomeric excess, the purity of an unknown sample can be determined[19]. To find the absolute concentrations of both enantiomers, the CD measurement (which gives |cL - cD|) must be combined with a non-chiral method like standard LC-UV that measures the total concentration (cL + cD)[17][19].

  • Limitations: This method is generally suitable for analyzing samples containing a single chiral compound, as signals from multiple chiral species will overlap, confounding the results[20].

Comparative Guide to Enantiomeric Purity Assessment Methods

The selection of an analytical method is a strategic decision based on the specific requirements of the analysis. The following table provides a comparative overview to guide this choice.

FeatureChiral HPLCChiral GC-MSCapillary Electrophoresis (CE)NMR SpectroscopyCircular Dichroism (CD)
Principle Physical SeparationPhysical SeparationPhysical SeparationSpectral DistinctionDifferential Light Absorption
Derivatization Optional (Direct analysis possible)[4]Mandatory[7]Often required for detection[13]Optional (CSA) or Required (CDA)[14]Not Required
Resolution High to Very HighVery HighExtremely HighModerate (depends on agent)None (bulk measurement)
Sensitivity Moderate (UV) to High (MS)High to Very High (MS)Very High (LIF)[10]Low to ModerateModerate
Sample Throughput ModerateModerateHighHighVery High
Sample Volume Microliters (µL)Microliters (µL)Nanoliters (nL)[10]Milligrams (mg)Micrograms (µg)
Risk of Racemization Low (for direct methods)High (during derivatization)[8]LowLowVery Low
Quantification Limit Down to ~0.1% of minor enantiomer[2][7]Down to ~0.1% of minor enantiomer[8]Can be lower than 0.1%Typically >1% of minor enantiomerTypically >1-2% ee
Instrumentation Cost Moderate to HighHighModerateVery HighModerate

Conclusion

The assessment of enantiomeric purity is a non-negotiable aspect of modern chemical and pharmaceutical science. While Chiral HPLC stands out as the most versatile and widely adopted method, particularly direct analysis using macrocyclic glycopeptide columns, no single technique is universally superior. Chiral GC-MS offers unparalleled resolution but carries the inherent risk of racemization during its mandatory derivatization steps. Capillary Electrophoresis provides exceptional efficiency and is the method of choice for mass-limited samples. Finally, spectroscopic methods like NMR and CD offer rapid, alternative approaches for specific applications, with NMR providing primary ratio quantification and CD serving as a quick screening tool for single-analyte samples.

A thorough understanding of the principles, advantages, and practical limitations of each technique, as outlined in this guide, is essential for any researcher, scientist, or drug development professional tasked with ensuring the stereochemical integrity of chiral amino acids.

References

  • Title: Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide - Benchchem Source: BenchChem URL
  • Source: CAT GmbH & Co.
  • Title: Amino Acid Capillary Electrophoresis Resolution - BOC Sciences Source: BOC Sciences URL
  • Title: Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed Source: PubMed URL
  • Title: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing)
  • Title: An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach - PubMed Source: PubMed URL
  • Title: Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics Source: Creative Proteomics URL
  • Title: An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PubMed Source: PubMed URL
  • Title: Quantification of amino acid enantiomers in single cells by capillary electrophoresis Source: PubMed URL
  • Title: Determination of optical purity of amino acids amino acid derivatives and peptides - CAT GmbH & Co.
  • Title: Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society Source: American Chemical Society URL
  • Title: Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples | Analytical Chemistry Source: ACS Publications URL
  • Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: Nature Protocols URL
  • Title: A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed Source: PubMed URL
  • Title: Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis...
  • Title: An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC - NIH Source: National Institutes of Health URL
  • Title: (PDF)
  • Title: One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - PMC - NIH Source: National Institutes of Health URL
  • Title: Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids - Benchchem Source: BenchChem URL

Sources

A Senior Application Scientist's Guide to Computational Analysis of N-methylated Peptide Conformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional conformations of N-methylated peptides is a critical step in designing novel therapeutics with enhanced pharmacological profiles. N-methylation, the strategic substitution of a backbone amide proton with a methyl group, profoundly influences a peptide's conformational landscape, proteolytic stability, and cell permeability.[1] This guide provides an objective comparison of key computational methodologies for analyzing these modified peptides, complete with supporting data, detailed protocols, and visual workflows to empower your research.

The Significance and Challenge of N-Methylation

N-methylation is a powerful tool in peptide drug design. By removing the amide proton, it disrupts hydrogen bonding networks and introduces steric constraints that can lock a peptide into a bioactive conformation, enhancing receptor affinity and shielding it from enzymatic degradation.[2] However, these same alterations introduce significant challenges for computational modeling. The increased conformational flexibility and the potential for cis/trans isomerization of the N-methylated amide bond create a complex energy landscape that can be difficult to sample effectively with standard computational methods.[2][3]

This guide will navigate these complexities by comparing the primary computational tools at your disposal: standard Molecular Dynamics (MD), Enhanced Sampling Methods, and Quantum Mechanics (QM). We will delve into the causality behind choosing one method over another and provide the practical knowledge to apply them effectively.

Core Computational Approaches: A Comparative Overview

The selection of a computational method hinges on a balance between desired accuracy, available computational resources, and the specific scientific question being addressed.

Methodology Primary Application Strengths Weaknesses Typical Computational Cost
Standard Molecular Dynamics (MD) Simulating the dynamic behavior of a known or hypothesized conformation.Computationally efficient for observing local dynamics and stability over nanosecond timescales.Prone to getting trapped in local energy minima; may not adequately sample all relevant conformations.Moderate
Enhanced Sampling Methods (e.g., REMD, Metadynamics) Exploring the full conformational landscape to identify stable and metastable states.Efficiently overcomes high energy barriers to provide a more complete picture of the conformational ensemble.Significantly more computationally expensive than standard MD; requires careful selection of parameters.High
Quantum Mechanics (QM) High-accuracy energy calculations for specific conformations; parameterization of force fields.Provides the most accurate description of electronic structure and energetics.Extremely computationally expensive; generally limited to small systems or static calculations.Very High

I. Standard Molecular Dynamics (MD) Simulations

Standard MD simulations are the workhorse of computational structural biology, offering a balance of detail and computational feasibility. They are particularly useful for assessing the stability of a starting peptide conformation and exploring its local dynamic fluctuations.

Causality in Method Selection

Choose standard MD when you have a high-confidence starting structure, perhaps from NMR or homology modeling, and the primary goal is to understand its behavior and stability in a simulated physiological environment. It is less suited for de novo structure prediction of flexible N-methylated peptides due to the risk of inadequate sampling.

Experimental Protocol: Standard MD of an N-methylated Peptide

This protocol outlines a typical workflow using the GROMACS simulation package.

  • System Preparation:

    • Obtain or build the initial 3D structure of the N-methylated peptide.

    • Choose an appropriate force field. For N-methylated peptides, specialized force fields like RSFF2 or CHARMM with N-methylated residue support are recommended.[3]

    • Place the peptide in a simulation box (e.g., cubic or dodecahedron) and solvate with an explicit water model (e.g., TIP3P).[4]

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to relax the system and remove any steric clashes.[4]

  • Equilibration (NVT and NPT):

    • Conduct a short simulation (e.g., 100-200 ps) in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the restrained peptide.

    • Follow with a longer equilibration (e.g., 1-2 ns) in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to ensure the system reaches the correct density.[5]

  • Production MD:

    • Run the production simulation for the desired timescale (typically hundreds of nanoseconds to microseconds).

  • Analysis:

    • Analyze the trajectory for properties such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and secondary structure evolution.

Workflow Visualization

MD_Workflow Start Initial Peptide Structure ForceField Force Field Selection (e.g., RSFF2, CHARMM) Start->ForceField Solvation Solvation & Ionization ForceField->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration Minimization->NVT NPT NPT Equilibration NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: Standard Molecular Dynamics Workflow.

II. Enhanced Sampling Methods

To overcome the limitations of standard MD, enhanced sampling techniques are employed to accelerate the exploration of the conformational space. These methods are essential for flexible N-methylated peptides where multiple conformations are separated by high energy barriers.[6]

A. Replica Exchange Molecular Dynamics (REMD)

REMD, or parallel tempering, involves running multiple simulations of the same system in parallel at different temperatures.[7] Periodically, the coordinates of adjacent replicas are swapped. This allows conformations from high-temperature simulations (which can easily cross energy barriers) to be sampled at lower, more physically relevant temperatures, leading to a much broader exploration of the conformational landscape.

Causality in Method Selection

REMD is the method of choice when the goal is to map the entire conformational landscape of a peptide without prior knowledge of its stable states. It is particularly powerful for cyclic and N-methylated peptides that are known to adopt multiple conformations in solution.[8]

Experimental Protocol: Replica Exchange MD
  • System Preparation: Prepare the system as you would for a standard MD simulation.

  • Temperature Selection: Determine the number of replicas and the temperature range. The temperatures should be chosen to ensure a reasonable exchange probability (typically 20-30%) between adjacent replicas.[9] Online tools can assist in generating an optimal temperature distribution.

  • Simulation Setup: Create separate input files for each replica, specifying its unique temperature.

  • REMD Simulation: Run the parallel simulations using an MD engine that supports replica exchange, such as GROMACS. The mdrun -multidir command is used for this purpose.

  • Analysis:

    • Demultiplex the trajectories to follow the conformational transitions of each replica across the temperature range.

    • Analyze the lowest-temperature trajectory to understand the conformational ensemble at the temperature of interest.

    • Perform clustering analysis on the combined low-temperature data to identify the most populated conformational states.

Workflow Visualization

REMD_Workflow cluster_replicas Parallel Replicas Replica1 Replica 1 (T1) Exchange Attempt Coordinate Exchange (Metropolis Criterion) Replica1->Exchange Replica2 Replica 2 (T2) Replica2->Exchange ReplicaN Replica N (Tn) ReplicaN->Exchange Start Equilibrated System Start->Replica1 Start->Replica2 Start->ReplicaN Analysis Analyze Low-Temperature Ensemble Exchange->Analysis

Caption: Replica Exchange MD (REMD) Workflow.

B. Metadynamics

Metadynamics is another powerful enhanced sampling technique that accelerates sampling by adding a history-dependent bias potential along a few selected collective variables (CVs).[10] CVs are functions of the atomic coordinates that describe key conformational changes, such as dihedral angles or radius of gyration. By "filling" the energy wells with this bias, the system is encouraged to explore new regions of the conformational space.

A particularly effective variant is Bias-Exchange Metadynamics (BEMD) , where multiple simulations (replicas) are run in parallel, each biasing a different CV or set of CVs. Exchanges between these replicas allow for efficient exploration of a high-dimensional free energy landscape.[11]

Causality in Method Selection

Choose metadynamics or BEMD when you have some knowledge of the important degrees of freedom (the CVs) that define the conformational transitions of your peptide. It is highly efficient for calculating the free energy landscape along these specific coordinates.

Experimental Protocol: Bias-Exchange Metadynamics
  • System Preparation: Prepare the system as for standard MD.

  • CV Selection: This is a critical step. For peptides, backbone dihedral angles (φ, ψ) are common choices to explore secondary structure changes.

  • Simulation Setup:

    • Set up multiple replicas. In a simple BEMD setup for a dipeptide segment, one replica might bias the φ angle and another the ψ angle.[12]

    • Define the parameters for the Gaussian potentials that form the bias (height, width, and deposition frequency).

  • BEMD Simulation: Run the simulation using an MD engine with a plumed-in module that supports metadynamics, like GROMACS+PLUMED.

  • Analysis:

    • The primary output is the free energy surface (FES) as a function of the chosen CVs.

    • The FES reveals the location and relative energies of different conformational basins.

    • Structures corresponding to the free energy minima can be extracted for further analysis.

Workflow Visualization

BEMD_Workflow cluster_replicas Parallel Replicas Start Equilibrated System CV_Select Select Collective Variables (e.g., Dihedrals) Start->CV_Select Replica1 Replica 1 (Bias on CV1) CV_Select->Replica1 Replica2 Replica 2 (Bias on CV2) CV_Select->Replica2 Exchange Exchange Biases Replica1->Exchange Replica2->Exchange FES Reconstruct Free Energy Surface (FES) Exchange->FES

Caption: Bias-Exchange Metadynamics Workflow.

III. The Crucial Role of Force Fields

The accuracy of any MD-based simulation is fundamentally dependent on the quality of the force field—the set of equations and parameters used to describe the potential energy of the system.[13] For N-methylated peptides, the choice of force field is especially critical.

Comparison of Common Force Fields

Several studies have benchmarked the performance of different force fields for cyclic and N-methylated peptides. The results consistently show that residue-specific force fields, which have parameters optimized for individual amino acid types, tend to perform better.

Force Field Key Features Performance for (N-methylated) Peptides
AMBER (e.g., Amber14SB, Amber19SB) Widely used, well-validated for standard proteins.Good general performance, though may require specific parameterization for N-methylated residues.[5][14]
CHARMM (e.g., CHARMM36m) Another widely used and well-validated force field. Recent developments include CMAP corrections for N-methylated residues to improve backbone dihedral potentials.Strong performance, especially with specific N-methylation parameters.
OPLS (e.g., OPLS-AA/M) Optimized for liquid properties, often used in drug discovery.Performance can be mixed for peptides compared to AMBER and CHARMM.[5][14]
GROMOS Developed for the GROMACS package, known for its computational efficiency.Generally provides reasonable results, but can be less accurate than newer AMBER or CHARMM variants for peptide backbone conformations.[15]
RSFF2 (Residue-Specific Force Field 2) Specifically parameterized to reproduce quantum mechanical energy surfaces for dipeptides.Shows excellent performance in recapitulating experimental NMR structures for cyclic and N-methylated peptides.[3][5][14]

Key Insight: For N-methylated peptides, a residue-specific force field like RSFF2 often provides the most accurate results, successfully recapitulating experimental structures where other force fields may fail.[3][14] When using more general force fields like AMBER or CHARMM, it is crucial to ensure they include parameters specifically developed for N-methylated residues.

IV. Quantum Mechanics (QM) for Ultimate Accuracy

QM calculations, particularly those based on Density Functional Theory (DFT), provide the most accurate energetic and structural information but are computationally prohibitive for large systems or long simulations.[16][17]

Causality in Method Selection

QM methods are not used for routine conformational sampling of peptides. Instead, they are indispensable for:

  • Force Field Parameterization: Deriving the partial charges and dihedral energy terms for novel N-methylated amino acids to be used in classical MD simulations.

  • Validating Conformations: Performing single-point energy calculations or geometry optimizations on a few key conformations (e.g., the minima found from an enhanced sampling simulation) to get a highly accurate ranking of their relative stabilities.

V. Trustworthiness: The Imperative of Experimental Validation

No computational model is perfect. Therefore, every protocol must be part of a self-validating system where computational predictions are rigorously compared against experimental data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the premier technique for determining peptide conformations in solution.[18] Specifically, Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides through-space distance restraints between protons, which can be directly compared to distances in simulated structures.[1]

  • Circular Dichroism (CD) Spectroscopy: CD provides information about the overall secondary structure content (e.g., percentage of helix, sheet, or turn). This serves as a valuable, albeit lower-resolution, check on the conformational ensemble generated by simulations.

Self-Validating System: A robust computational study will use an enhanced sampling method with a reliable force field to generate a conformational ensemble. The theoretical NMR restraints and CD spectra are then calculated from this ensemble and compared to experimental data. Good agreement provides confidence in the computational model.

Conclusion

The computational analysis of N-methylated peptide conformations is a multifaceted challenge that requires a thoughtful selection of methods and parameters. Standard MD is useful for stability checks, but enhanced sampling methods like REMD and Metadynamics are essential for a comprehensive exploration of the conformational landscape . The choice of an appropriate, specifically parameterized force field, such as RSFF2, is paramount for achieving accurate results . Finally, all computational work must be grounded in experimental validation , primarily through NMR spectroscopy, to ensure the trustworthiness and relevance of the findings. By understanding the causality behind these experimental choices and applying these methods rigorously, researchers can unlock the full potential of N-methylation in the rational design of next-generation peptide therapeutics.

References

  • Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. Journal of Physical Chemistry B. [Link]

  • Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics. [Link]

  • Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. ACS Publications. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]

  • Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. MDPI. [Link]

  • Combining Machine Learning and Enhanced Sampling Techniques for Efficient and Accurate Calculation of Absolute Binding Free Energies. Journal of Chemical Theory and Computation. [Link]

  • Bias-Exchange Metadynamics Simulation of Membrane Permeation of 20 Amino Acids. PLOS ONE. [Link]

  • Bias-exchange Metadynamics (BEMD). KBbox. [Link]

  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Springer. [Link]

  • Peptide Dynamics and Metadynamics: Leveraging Enhanced Sampling Molecular Dynamics to Robustly Model Long-Timescale Transitions. PMC. [Link]

  • Comparison of a QM/MM Force Field and Molecular. Duke University. [Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PMC. [Link]

  • Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science. [Link]

  • Conformational Searching with Quantum Mechanics. PubMed. [Link]

  • Replica Exchange Molecular Dynamics: A Practical Application Protocol with Solutions to Common Problems and a Peptide Aggregation and Self-Assembly Example. NIH. [Link]

  • Comparison of Machine Learning and Classical Force Field in Peptide Simulation. Stanford University. [Link]

  • Enhanced sampling in molecular dynamics. The Journal of Chemical Physics. [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]

  • Modeling the Structure and Interactions of Intrinsically Disordered Peptides with Multiple Replica, Metadynamics-Based Sampling Methods and Force-Field Combinations. NIH. [Link]

  • Learning high-dimensional reaction coordinates of fast-folding proteins using State Predictive information bottleneck and Bias Exchange Metadynamics. bioRxiv. [Link]

  • Enhanced Sampling Techniques in Molecular Dynamics Simulations of Biological Systems. PMC. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. PMC. [Link]

  • Comparing the Ability of Enhanced Sampling Molecular Dynamics Methods To Reproduce the Behavior of Fluorescent Labels on Proteins. ResearchGate. [Link]

  • Tutorial on setting up the Replica Exchange Molecular Dynamics (REMD) simulation using alanine dipeptide as a toy model. ResearchGate. [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. [Link]

  • Replica Exchange Molecular Dynamics: A Practical Application Protocol with Solutions to Common Problems and a Peptide Aggregation and Self-Assembly Example. ResearchGate. [Link]

  • Peptide conformational sampling using the Quantum Approximate Optimization Algorithm. arXiv.org. [Link]

  • Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. PMC. [Link]

  • Conformational Searching with Quantum Mechanics. Springer. [Link]

  • Peptide conformational sampling using the Quantum Approximate Optimization Algorithm. Cornell University. [Link]

  • Force field (chemistry). Wikipedia. [Link]

  • Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]

  • Simulations of peptide conformational dynamics and thermodynamics. Chemical Reviews. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

  • Accelerated ensemble generation for cyclic peptides using a Reservoir-REMD implementation in GROMACS. ResearchGate. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]

  • Challenges in computational discovery of bioactive peptides in ’omics data. PMC. [Link]

  • Molecular Dynamics Simulations of Peptides. ResearchGate. [Link]

  • Replica Exchange Method REM | Parallel Tempering | TREM HREM. YouTube. [Link]

  • Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link]

  • Computational structure prediction of lanthipeptides with NMR data reveals underappreciated peptide flexibility. PMC. [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. [Link]

Sources

A Researcher's Guide to Comparing the Efficacy of Chiral Catalysts: A Case Study in the Asymmetric Aldol Reaction

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, safety, and ultimate viability as a drug candidate.[1] Chiral catalysts are the linchpins of this endeavor, offering pathways to enantiomerically pure compounds. However, with a diverse arsenal of catalysts available, researchers face a crucial decision: which catalytic system offers the optimal balance of performance, practicality, and cost for a given transformation?

This guide provides an in-depth comparison of the three principal classes of chiral catalysts: Organocatalysts , Transition-Metal Catalysts , and Enzymes (Biocatalysts) . By eschewing a rigid template, we will delve into the core principles that govern their efficacy, using the archetypal asymmetric aldol reaction as a practical case study. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for making informed decisions, grounded in mechanistic understanding and supported by experimental data.

Part 1: The Contenders: A Technical Overview of Chiral Catalyst Classes

The choice of catalyst dictates the reaction's mechanism, conditions, and ultimately, its outcome. Understanding the fundamental differences between the major catalyst classes is the first step toward strategic selection.

Organocatalysts: The Small Molecule Powerhouses

Organocatalysts are chiral, metal-free small molecules that can induce asymmetry.[2] Their rise to prominence stems from their ready availability, lower toxicity, and robustness compared to many metal-based systems.[3] L-proline, a naturally occurring amino acid, is a quintessential example and a workhorse in asymmetric synthesis.[4]

Mechanism of Action (Proline-Catalyzed Aldol): Proline mimics the strategy of Class I aldolase enzymes.[5][6] The catalytic cycle proceeds through the formation of a nucleophilic enamine intermediate. The secondary amine of proline reacts with a ketone (e.g., acetone) to form an enamine, which then attacks the aldehyde electrophile. The proline's carboxylic acid group plays a crucial role, acting as an intramolecular acid/base co-catalyst to activate the aldehyde via hydrogen bonding and facilitate the final hydrolysis step to regenerate the catalyst.[6]

G cluster_cycle Proline Catalytic Cycle Ketone Ketone (Acetone) Proline (S)-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O TS Acyclic Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (4-Nitrobenzaldehyde) Iminium Iminium Ion TS->Iminium Product Aldol Product Iminium->Product + H₂O H2O H₂O Product->Proline - Catalyst

Caption: Proline-catalyzed aldol reaction via an enamine mechanism.

Transition-Metal Catalysts: Precision and Power

This class of catalysts consists of a central metal atom coordinated to a chiral ligand.[7] The combination of the metal's Lewis acidity and the ligand's precisely defined stereochemical environment allows for highly organized transition states, often leading to exceptional levels of stereocontrol.[7][8] Dinuclear zinc-ProPhenol complexes are a prominent example, demonstrating cooperative catalysis.[9][10]

Mechanism of Action (Zn-ProPhenol Catalyzed Aldol): In the Trost-developed Zn-ProPhenol system, a dinuclear zinc complex is formed in situ.[10] This complex functions as a bifunctional catalyst. One zinc center acts as a Lewis acid, activating the aldehyde electrophile. The other zinc atom, coordinated to the deprotonated prolinol moiety, acts as a Brønsted base, deprotonating the ketone to form a zinc enolate.[10][11] This dual activation within a single chiral scaffold brings the reactants into close proximity in a highly ordered, chair-like six-membered transition state, enabling precise stereochemical control.[11]

G cluster_cycle Zn-ProPhenol Catalytic Cycle Catalyst Dinuclear (ProPhenol)Zn₂ Catalyst Enolate_Complex Zinc Enolate Complex (Nucleophile) Catalyst->Enolate_Complex + Ketone (Brønsted Base) Activated_Aldehyde Activated Aldehyde (Electrophile) Catalyst->Activated_Aldehyde + Aldehyde (Lewis Acid) Ketone Ketone Aldehyde Aldehyde TS Organized Transition State Enolate_Complex->TS Activated_Aldehyde->TS Product_Complex Product-Catalyst Complex TS->Product_Complex Product_Complex->Catalyst Product Aldol Product Product_Complex->Product

Caption: Dual activation mechanism of a dinuclear Zn-ProPhenol catalyst.

Enzymes: Nature's Master Catalysts

Enzymes are proteins that catalyze biochemical reactions with unparalleled specificity. Aldolases, for instance, are enzymes that execute aldol reactions in biological pathways like glycolysis.[12] Their catalytic power derives from a highly structured active site that precisely orients substrates through a network of non-covalent interactions.

Mechanism of Action (Class I Aldolase): Class I aldolases operate via an enamine mechanism, strikingly similar to proline.[13][14] A key lysine residue in the enzyme's active site forms a Schiff base with the donor ketone (e.g., dihydroxyacetone phosphate).[13][15] A nearby residue, such as a tyrosine or aspartate, acts as a general base to deprotonate the intermediate, forming a nucleophilic enamine.[15][16] This enamine then attacks the acceptor aldehyde, which is held in a specific orientation within the active site. Hydrolysis of the resulting imine releases the product and regenerates the enzyme.[15] The rigid, chiral environment of the active site is responsible for the near-perfect stereocontrol observed.[13][16]

G cluster_cycle Class I Aldolase Catalytic Cycle Enzyme Enzyme Active Site (Lys, Asp/Tyr) Schiff_Base Schiff Base (Iminium) Enzyme->Schiff_Base + Ketone Ketone Donor Ketone Enamine Enamine Intermediate Schiff_Base->Enamine - H⁺ (Base Cat.) Product_Complex Product-Enzyme Complex Enamine->Product_Complex + Aldehyde Aldehyde Acceptor Aldehyde Product_Complex->Enzyme + H₂O Product Aldol Product Product_Complex->Product

Caption: Enamine-based mechanism within a Class I aldolase active site.

Part 2: Case Study: The Asymmetric Aldol Reaction

To provide a tangible comparison, we will examine the direct asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde . This reaction is a well-documented benchmark for evaluating catalyst performance.

Comparative Performance Data

The following table summarizes representative data for the three catalyst classes under optimized, albeit distinct, conditions. It is crucial to recognize that these are not from a single head-to-head study but are compiled from literature to reflect the typical performance of each catalyst type.

Key Performance Indicator(S)-Proline (Organocatalyst)(S,S)-Zn-ProPhenol (Metal Catalyst)DERA (Biocatalyst)
Catalyst Loading 10-30 mol%1-5 mol%<1 mol% (wt/vol)
Reaction Time 3-24 hours4-12 hours1-6 hours
Temperature Room Temperature0 °C to Room Temp25-37 °C
Solvent Acetone (neat) / DMSOTHF / TolueneAqueous Buffer
Yield 65-85%80-95%>95%
Enantioselectivity (% ee) 70-85%90-99%>99%
Turnover Number (TON) Low (~3-10)Moderate (~20-100)High (>1000)
Turnover Frequency (TOF) LowModerateHigh

Data compiled from representative literature, including references[9][10][17][18][19]. DERA (Deoxyribose-5-phosphate aldolase) is used as a representative high-performing aldolase.

In-Depth Analysis & Causality
  • Enantioselectivity: The enzyme is the undisputed leader, achieving near-perfect enantioselectivity (>99% ee). This is a direct consequence of its highly evolved and structured active site, which enforces a single, low-energy transition state. The Zn-ProPhenol complex also delivers excellent results (90-99% ee) due to its well-defined, bifunctional catalytic pocket.[10] Proline, while effective, offers lower but still synthetically useful enantioselectivity (70-85% ee). Its conformational flexibility leads to a less tightly controlled transition state compared to the other two systems.[18]

  • Activity (TON/TOF): A clear hierarchy emerges: Enzyme > Metal Catalyst > Organocatalyst. Enzymes are designed for high throughput in biological systems, hence their high TON and TOF values. Transition-metal catalysts are highly efficient, requiring low catalyst loadings (1-5 mol%) to achieve good rates.[9] Proline is the least active on a per-molecule basis, necessitating significantly higher catalyst loadings (up to 30 mol%) to drive the reaction to completion in a reasonable timeframe.[17]

  • Reaction Conditions: Here, the trade-offs become apparent. Enzymes operate under the mildest conditions in aqueous buffers, aligning with green chemistry principles.[20] However, their activity is confined to a narrow range of pH and temperature and may be incompatible with organic solvents. Metal catalysts often require anhydrous solvents and inert atmospheres, adding operational complexity.[10] Organocatalysts like proline are remarkably robust, often running at room temperature in neat substrate or in common organic solvents, open to the air.[17]

Part 3: Experimental Protocols: A Self-Validating Approach

Trustworthy data is built on reproducible protocols. The following sections provide detailed, step-by-step methodologies for the model reaction, including the critical analytical step for self-validation.

Experimental Workflow Overview

G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Stir Bar) Reagents 2. Add Reagents (Solvent, Catalyst, Aldehyde, Ketone) Setup->Reagents Reaction 3. Stir Reaction (Monitor by TLC) Reagents->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analysis 6. Analysis (Yield, Chiral HPLC) Purify->Analysis

Caption: Standard workflow for synthesis, purification, and analysis.

Protocol 1: (S)-Proline Catalyzed Aldol Reaction
  • Causality: This protocol leverages the simplicity and robustness of organocatalysis. Using acetone as the solvent and reactant (neat conditions) maximizes concentration and reaction rate. The 30 mol% catalyst loading is high but necessary to achieve a reasonable reaction time.[17]

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and (S)-proline (35 mg, 0.3 mmol).[17]

  • Reaction: Add acetone (5.0 mL) to the flask. Stir the resulting mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 3-4 hours).[17]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane (10 mL) and wash with saturated aqueous ammonium chloride solution (2 x 5 mL) and brine (5 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexane) to yield the pure aldol product.

  • Validation: Determine the isolated yield. Analyze the enantiomeric excess (% ee) using chiral HPLC.

Protocol 2: Zn-ProPhenol Catalyzed Aldol Reaction
  • Causality: This protocol highlights the efficiency of metal catalysis, requiring a lower catalyst loading. The reaction is run at a lower temperature to enhance stereoselectivity, and under an inert atmosphere to protect the catalyst from moisture and oxygen.

  • Catalyst Preparation (In Situ): In an oven-dried, nitrogen-flushed flask, dissolve the (S,S)-ProPhenol ligand (e.g., 0.05 mmol) in anhydrous THF (2 mL). Cool the solution to 0 °C and add a solution of diethylzinc (1.0 M in hexanes, 0.10 mmol, 2.0 equiv to ligand) dropwise. Stir for 30 minutes at 0 °C.

  • Reaction: To the pre-formed catalyst solution, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) followed by acetone (146 µL, 2.0 mmol).

  • Monitoring: Stir the reaction at 0 °C, monitoring by TLC. Allow to warm to room temperature if the reaction is sluggish (typically 4-12 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography as described in Protocol 1.

  • Validation: Determine the isolated yield and analyze the % ee by chiral HPLC.

Protocol 3: Aldolase-Catalyzed Aldol Reaction
  • Causality: This protocol showcases the green nature and high selectivity of biocatalysis. The reaction is performed in an aqueous buffer at a physiological temperature. The enzyme's substrate specificity may require using a different donor/acceptor pair, but the principle remains the same. For this example, we'll use a generic aldolase procedure.

  • Preparation: In a 50 mL flask, prepare a phosphate buffer solution (e.g., 20 mL, 100 mM, pH 7.5).

  • Reaction: To the buffer, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, may need co-solvent like DMSO for solubility) and a suitable ketone donor (e.g., acetone, 5-10 equivalents). Initiate the reaction by adding the aldolase enzyme (e.g., 10-20 mg of lyophilized powder).

  • Monitoring: Gently shake or stir the mixture at 30 °C. Monitor the reaction by taking aliquots, quenching with acetonitrile, centrifuging to remove protein, and analyzing the supernatant by HPLC.

  • Workup: Upon completion, extract the entire reaction mixture with ethyl acetate (3 x 20 mL). The enzyme will remain in the aqueous layer.

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Further purification by column chromatography may be necessary.

  • Validation: Determine the yield and analyze the % ee by chiral HPLC.

Self-Validation: Chiral HPLC Analysis

The integrity of any claim of asymmetric synthesis rests on the accurate measurement of enantiomeric excess. This provides a self-validating system for the protocols described.

  • Method:

    • Column: A chiral stationary phase column is required (e.g., Daicel Chiralpak AS-H or similar).[17]

    • Mobile Phase: A mixture of hexane and isopropanol is commonly used (e.g., 90:10 or 50:50 v/v).[17][21]

    • Flow Rate: Typically 1.0 mL/min.[17]

    • Detection: UV detector set to a wavelength where the product has strong absorbance (e.g., 254 nm for the 4-nitrophenyl group).[17]

    • Analysis: The two enantiomers will have different retention times (t_R). The % ee is calculated from the integrated peak areas of the major and minor enantiomers: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Part 4: Choosing the Right Tool for the Job: A Decision Framework

The "best" catalyst is context-dependent. The choice involves a multi-parameter optimization based on the specific goals of the research or development program.

  • For Ultimate Selectivity and Green Chemistry: If achieving the highest possible enantiopurity (>99% ee) is non-negotiable and the substrates are compatible, an enzyme is the superior choice. Its operation in water and mild conditions are significant advantages for sustainable manufacturing.

  • For High Selectivity and Broad Scope: When very high enantioselectivity is required for a wide range of substrates that may not be amenable to enzymes, transition-metal catalysts are often the optimal solution. They represent a powerful bridge between the robustness of small molecules and the precision of enzymes.

  • For Simplicity, Cost-Effectiveness, and Scalability: For initial discovery phases, large-scale synthesis where moderate enantioselectivity is acceptable, or when operational simplicity and low cost are paramount, organocatalysts like proline are an excellent choice. Their insensitivity to air and moisture makes them particularly easy to handle.

G Start Start: Select a Chiral Catalyst Q1 Is >99% ee a strict requirement? Start->Q1 Q2 Are substrates water-soluble / enzyme- compatible? Q1->Q2 Yes Q3 Is operational simplicity and low cost the highest priority? Q1->Q3 No Enzyme Choose: Enzyme (Biocatalyst) Q2->Enzyme Yes Metal Choose: Transition-Metal Catalyst Q2->Metal No Q3->Metal No Organo Choose: Organocatalyst Q3->Organo Yes

Caption: Decision framework for selecting a chiral catalyst class.

Conclusion

The field of asymmetric catalysis offers a rich and diverse toolkit for the modern chemist. Organocatalysts, transition-metal complexes, and enzymes are not mutually exclusive competitors but rather complementary tools, each with a distinct profile of strengths and weaknesses. By understanding the underlying mechanisms that dictate their performance and by evaluating them against key performance indicators—selectivity, activity, and operational practicality—researchers can move beyond trial-and-error and make strategic, data-driven decisions. The asymmetric aldol reaction serves as a powerful lens through which to view these differences, but the principles discussed here provide a logical framework applicable to a wide array of chemical transformations, ultimately accelerating the discovery and development of chiral molecules that shape our world.

References

  • 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone.Books.
  • Mechanism of the Class I KDPG aldolase.PubMed - NIH.
  • New mechanistic studies on the proline-c
  • fructose-bisphosphate aldolase (Class I).
  • Fructose-bisphosph
  • Plausible reaction mechanism of proline-catalyzed asymmetric aldol reaction.
  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.NIH.
  • Proline-c
  • Design and Synthesis of Chiral Zn2+ Complexes Mimicking Natural Aldolases for Catalytic C–C Bond Forming Reactions in Aqueous Solution.NIH.
  • Key differences between the mechanisms of Class I and Class II...
  • The Role of Chiral Catalysts in Pharmaceutical Synthesis.C&EN.
  • Reaction mechanism of aldolase.YouTube.
  • Proline Catalyzed Asymmetric Aldol Reaction.YouTube.
  • Chiral Drugs: An Overview.PMC - PubMed Central.
  • Chiral c
  • A Simple and Efficient Protocol for Proline-C
  • Application of chiral recyclable catalysts in asymmetric c
  • On the Hunt for Chiral Single-Atom Catalysts.
  • Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis.Journal of Chemical and Pharmaceutical Research.
  • Proline as an Asymmetric Organocatalyst.
  • l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes.
  • Direct aldol reactions of 4-nitrobenzaldehyde with acetone catalyzed by organic molecules 2.
  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS.University of Illinois Urbana-Champaign.
  • Heterogeneous organocatalysis: the proline case.PMC - PubMed Central - NIH.
  • Chiral Zinc Catalysts for Asymmetric Synthesis.
  • Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme C
  • Chiral C
  • The Direct Catalytic Asymmetric Aldol Reaction.PMC - NIH.
  • Optimization and scope of the Zn‐ProPhenol‐catalyzed direct aldol...
  • New organocatalysts can compete with enzymes.MPI für Kohlenforschung.
  • Dinuclear Zinc–ProPhenol-Catalyzed Enantioselective α-Hydroxyacetate Aldol Reaction with Activated Ester Equivalents.
  • Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis.
  • Chiral-at-metal catalysts: history, terminology, design, synthesis, and applic
  • Zn-ProPhenol catalyzed asymmetric inverse-electron-demand Diels–Alder reaction.
  • Comparison of organocatalysis with conventional catalysis.
  • Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes.Chemical Society Reviews (RSC Publishing).
  • ProPhenol-Catalyzed Asymmetric Additions by Spontaneously Assembled Dinuclear Main Group Metal Complexes.
  • Dual mechanism of zinc-proline catalyzed aldol reactions in water.
  • Chiral HPLC Column.Phenomenex.

Sources

A Comparative Guide to the Biological Properties of 2-Amino-3-phenylpropanamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylalaninamide Scaffold in Drug Discovery

2-Amino-3-phenylpropanamide, the amide derivative of the essential amino acid phenylalanine, serves as a privileged scaffold in medicinal chemistry. Its inherent peptide-like structure allows it to interact with biological targets such as enzymes and receptors, while offering greater metabolic stability compared to its carboxylic acid counterpart, phenylalanine.[1] This foundational molecule provides a versatile platform for synthetic modification, enabling the development of a diverse array of derivatives with a broad spectrum of biological activities.[1][2] The strategic derivatization of the core phenylalaninamide structure—through modifications of the amine group, the amide group, or the phenyl ring—has yielded potent agents with antimicrobial, anticancer, antiviral, and enzyme-inhibiting properties.

This guide provides a comparative analysis of the biological properties of key 2-amino-3-phenylpropanamide derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the evaluation of their biological functions, explaining the causal logic behind key experimental steps.

Comparative Analysis of Biological Activities

The functional versatility of the phenylalaninamide scaffold is evident in the wide range of therapeutic areas its derivatives have been shown to impact. Below, we compare derivatives across several key classes of biological activity.

Antimicrobial and Antiviral Properties

Phenylalaninamide derivatives have emerged as a significant class of antimicrobial and antiviral agents, addressing critical needs in infectious disease research.

  • Antimycobacterial Activity: A notable derivative, MMV688845 (Nα-2-thiophenoyl-D-phenylalanine-2-morpholinoanilide), was identified as a potent inhibitor of Mycobacterium tuberculosis.[3] Further studies revealed its activity against non-tuberculous mycobacteria (NTM) as well, including Mycobacterium abscessus. The mechanism of action involves the inhibition of the bacterial RNA polymerase (RNAP) at a site distinct from that of rifamycins.[3] Synthetic optimization of this lead compound has produced derivatives with enhanced bactericidal effects and low cytotoxicity against mammalian cell lines.[3]

  • Antiviral (HIV-1) Activity: Taking inspiration from the HIV-1 capsid (CA) inhibitor PF-74, researchers have designed and synthesized novel phenylalanine derivatives.[4] These compounds target the C-terminal domain (CTD) of the CA protein, interfering with capsid assembly or disassembly, a crucial step in the viral lifecycle. The most potent derivatives exhibit anti-HIV-1 activity in the low micromolar range.[4]

Table 1: Comparison of Antimicrobial/Antiviral Phenylalaninamide Derivatives

Derivative/ClassTarget Organism/VirusMechanism of ActionPotency (EC₅₀ / MIC)Cytotoxicity (CC₅₀)Reference
MMV688845 Analogs M. abscessusRNA Polymerase Inhibition~2x MIC₉₀ shows bactericidal effectNot cytotoxic to mammalian cells[3]
PF-74 Derivative II-13c HIV-1Capsid (CA) Protein InhibitionEC₅₀ = 5.14 µM> 9.51 µM[4]
PF-74 Derivative V-25i HIV-1Capsid (CA) Protein InhibitionEC₅₀ = 2.57 µM> 8.55 µM[4]
Anticancer and Antiproliferative Activity

The structural features of amino acid amides make them suitable candidates for interacting with proteins involved in cell proliferation and survival, leading to the discovery of potent anticancer agents.

  • Leukemia Cell Lines: α-amino amide analogs have demonstrated significant cytotoxic effects against leukemia cell lines such as HL-60 and K562.[5] For instance, (RS)-N-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-N-phenylpropiolamide (α-AAA-A) showed potent cytotoxicity with low micromolar IC₅₀ values.[5] Interestingly, these compounds can work in concert with immune cells, where their combination with γδ T cells results in significantly enhanced cancer cell killing.[5]

  • Lung Cancer Models: β-Phenylalanine derivatives have been synthesized and evaluated for their antiproliferative activity in lung cancer models.[6] Modifications that introduce heterocyclic moieties like pyrrole, pyrazole, and triazole have been explored to enhance biological activity. Certain halogenated hybrids have shown promising activity, demonstrating the importance of specific substitutions on the core scaffold.[6]

Table 2: Comparison of Anticancer Phenylalaninamide Derivatives

DerivativeCancer ModelPotency (IC₅₀)Key Structural FeatureReference
α-AAA-A HL-60 (Leukemia)1.61 µMPropiolamide moiety[5]
α-AAA-A K562 (Leukemia)3.01 µMPropiolamide moiety[5]
β-PAD Derivatives A549 (Lung)Varies (e.g., ~12-20 µM)β-amino acid backbone[6][7]
Enzyme and Receptor Modulation

The ability of phenylalaninamide derivatives to mimic peptide structures makes them excellent candidates for designing enzyme inhibitors and receptor modulators.

  • Enzyme Inhibition: Derivatives have been developed as potent inhibitors for a range of enzymes.

    • Quorum Sensing Inhibition: Phenylalanine derivatives bearing a hydroxamic acid moiety act as quorum sensing inhibitors in Pseudomonas aeruginosa, a mechanism that disrupts bacterial communication and virulence factor production without direct bactericidal effects, potentially reducing the pressure for resistance.[8]

    • IKK Kinase Inhibition: 2-amino-3,5-diarylbenzamide derivatives have been identified as potent and selective inhibitors of IKK-α and IKK-β kinases, which are key regulators in the NF-κB inflammatory signaling pathway.[9]

    • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Pyrrolidine-containing phenylalanine derivatives are effective inhibitors of DPP-IV, an important target in the management of type 2 diabetes.[10]

  • Receptor Binding: Phenylalanine derivatives have been shown to act as antagonists at ionotropic glutamate receptors (iGluRs), specifically the AMPA and kainate receptor subtypes.[11] These receptors are critical for synaptic transmission in the central nervous system, and their modulation is a key strategy for treating neurological disorders.

Table 3: Comparison of Phenylalaninamide Derivatives as Modulators

Derivative ClassTargetBiological EffectPotency (IC₅₀ / pKᵢ)Reference
Hydroxamic Acid Derivatives Quorum Sensing (CviR)Inhibition of bacterial virulenceIC₅₀ = 7.12 µM (for compound 4h)[8]
Diarylbenzamides IKK-β KinaseInhibition of inflammation pathwaypIC₅₀ up to 7.0[9]
Phenylalanine-based ligands Kainate Receptor (GluK1)AntagonismMicromolar affinity[11]

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the biological evaluation of these derivatives must follow robust, validated protocols. Below are detailed methodologies for key assays.

Workflow for Derivative Synthesis and Biological Screening

The discovery of novel, active derivatives follows a logical and iterative process. The causality behind this workflow is to systematically modify a known scaffold, screen broadly for desired activity, and then perform increasingly specific assays to identify the most promising candidates with favorable safety profiles.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization A Core Scaffold (2-Amino-3-phenylpropanamide) B Derivative Synthesis (e.g., Amide Coupling, N-acylation) A->B Rational Design C Primary Screening (e.g., Antimicrobial, Antiproliferative) B->C Compound Library D Cytotoxicity Assay (vs. Mammalian Cells) C->D Active Hits E Secondary Screening (Target-based: Enzyme Inhibition, Receptor Binding) D->E Selective Hits F Mechanism of Action Studies E->F G Lead Compound F->G G->B SAR-driven redesign

Caption: General workflow for the synthesis and screening of phenylalaninamide derivatives.

Protocol 1: Enzyme Inhibition Assay (General)

This protocol describes a general method for determining the inhibitory potential of a compound against a target enzyme by measuring the rate of product formation.

Principle: Enzyme inhibitors decrease the rate at which an enzyme converts its substrate to a product. By measuring this rate in the presence of varying concentrations of an inhibitor, one can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[12][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer that ensures its stability and activity.

    • Prepare a stock solution of the enzyme's specific substrate.

    • Prepare serial dilutions of the test derivative (inhibitor) in the assay buffer. Also, prepare a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Assay Setup (96-well plate format):

    • To each well, add a fixed volume of the enzyme solution.

    • Add the serially diluted test derivative, positive control, or negative control to the respective wells.

    • Self-Validation Check: Include wells with only buffer and substrate (no enzyme) to measure the rate of non-enzymatic substrate degradation, and wells with buffer and enzyme (no substrate) to correct for any background signal.[14]

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to occur.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Measure the product formation over time using an appropriate detection method (e.g., absorbance, fluorescence) with a microplate reader. The rate of reaction is the slope of the linear phase of product formation versus time.

  • Data Analysis:

    • Subtract the background rates from all measurements.

    • Calculate the percent inhibition for each concentration of the derivative relative to the negative control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or antiproliferative effects of a compound on mammalian cells.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells (e.g., K562 leukemia cells) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivative in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) in a CO₂ incubator. The incubation time is critical as it must be sufficient for the compound to exert its effect.

  • MTT Addition and Formazan Solubilization:

    • Add a concentrated solution of MTT to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value, which represents the concentration required to reduce cell viability by 50%.

Protocol 3: Receptor Binding Assay

This protocol outlines a general competitive binding assay to determine a compound's affinity for a specific receptor.[15][16][17]

Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a high-affinity labeled ligand (typically radiolabeled or fluorescent) for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). A potent test compound will displace the labeled ligand at low concentrations.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suspension of membranes from cells overexpressing the target receptor.

    • Select a suitable labeled ligand with high affinity and specificity for the receptor.

    • Prepare serial dilutions of the unlabeled test compound.

  • Assay Incubation:

    • In a series of tubes or a 96-well filter plate, combine the receptor membranes, a fixed concentration of the labeled ligand (typically at or below its dissociation constant, Kd), and the serially diluted test compound.

    • Self-Validation Check:

      • Total Binding: Include wells with receptor and labeled ligand only.

      • Non-specific Binding (NSB): Include wells with receptor, labeled ligand, and a saturating concentration of a known unlabeled ligand to measure binding to non-receptor components.

    • Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound labeled ligand from the free (unbound) labeled ligand. This is commonly achieved by vacuum filtration through a glass fiber filter plate, which traps the membranes while allowing the free ligand to pass through.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Detection and Data Analysis:

    • Quantify the amount of bound labeled ligand trapped on the filters. For radioligands, this is done using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Determine the percent inhibition of specific binding caused by each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The 2-amino-3-phenylpropanamide scaffold is a cornerstone of modern medicinal chemistry, providing a robust and adaptable framework for the development of novel therapeutics. The derivatives discussed in this guide highlight the remarkable breadth of biological activities achievable through targeted chemical modifications, from combating drug-resistant bacteria and viruses to modulating key pathways in cancer and inflammation.

The future of phenylalaninamide-based drug discovery lies in the continued integration of rational design, combinatorial chemistry, and high-throughput biological screening. As our understanding of disease mechanisms deepens, so too will our ability to fine-tune these derivatives for enhanced potency, selectivity, and pharmacokinetic properties, paving the way for the next generation of innovative medicines.

References

  • Mann L, Lang M, Schulze P, et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC - NIH. [Link]

  • Arslan, M., et al. (2020). Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-phenylpropanamide. MySkinRecipes. [Link]

  • Knittel, J. J. (1990). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Peptide Research. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC - NIH. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PMC - NIH. [Link]

  • Khan, I., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. PMC - NIH. [Link]

  • Milczek, E. M., & McDonald, A. G. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Nguyen, T. T. T., et al. (2023). Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. PMC - NIH. [Link]

  • Admassu, H., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. [Link]

  • Roger, G., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH. [Link]

  • PubChem. (n.d.). 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • Science.gov. (n.d.). amino acid amides: Topics. Science.gov. [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Smaali, A., et al. (2024). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]

  • PubChem. (n.d.). (S)-2-Amino-N-methyl-3-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC - NIH. [Link]

  • Bhat, Z. A., et al. (2024). Synthesis of phenyl alanine derivatives as DPP‐IV inhibitors. ResearchGate. [Link]

  • PubChem. (n.d.). (S)-2-amino-N-hydroxy-3-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • Roger, G., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structures of 25 commonly used phenylalanine derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. ResearchGate. [Link]

  • YouTube. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube. [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]

  • ResearchGate. (n.d.). Chemoselective amide bond formation from amino acids. ResearchGate. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Christopher, J. A., et al. (2007). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). 2-amino-N-(3-oxoisoindol-5-yl)-3-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). amino (2R)-2-amino-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • Dolman, N. P., et al. (2012). Structural and pharmacological characterization of phenylalanine-based AMPA receptor antagonists at kainate receptors. ChemMedChem. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Creative Bioarray. [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-2-Amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of (R)-2-Amino-N-methyl-3-phenylpropanamide. As a derivative of phenylalanine, this compound is frequently utilized in peptide synthesis and drug development. Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.

The procedural recommendations herein are based on the general guidelines for handling non-acutely hazardous chemical waste. While a specific Safety Data Sheet (SDS) detailing the disposal of this exact compound is not universally available, its structural similarity to other amino acid derivatives necessitates that it be handled as a hazardous substance.[1][2] Your institution's Environmental Health and Safety (EHS) department should always be consulted for specific local requirements.

Hazard Assessment and Waste Classification

Before any disposal actions are taken, a thorough hazard assessment is mandatory. Based on data from analogous compounds such as 2-Amino-3-phenylpropanamide, it is prudent to assume that this compound may be harmful if swallowed and can cause skin and eye irritation.[2]

Therefore, all waste containing this compound must be classified and managed as hazardous waste . This classification falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous materials from generation to final disposal.[3][4] It is a violation of federal law to dispose of this chemical through standard refuse or down the sanitary sewer.

Core Principles of Chemical Waste Management

Effective disposal is rooted in three fundamental principles: segregation, containment, and clear identification. These principles work in concert to prevent dangerous reactions, environmental contamination, and accidental exposure.

  • Waste Segregation: Never mix waste streams. This compound waste must be kept separate from non-hazardous trash, other chemical waste streams (unless known to be compatible), and biohazardous materials. This is crucial to prevent uncontrolled chemical reactions and to ensure the waste can be processed safely by a licensed disposal facility.

  • Proper Containment: Waste must be collected in containers that are chemically compatible, in good condition, and sealable.[5][6] The original product container is often an excellent choice for collecting the waste.[5] For liquid waste, secondary containment should be used to mitigate spills.[6][7]

  • In-Lab Storage: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be clearly marked, under the control of laboratory personnel, and away from general traffic. Containers in the SAA must be kept closed at all times except when waste is actively being added.[6]

Disposal Parameters and Safety Overview

The following table summarizes the essential information for the safe handling and disposal of this compound waste.

ParameterGuidelineCausality & Rationale
Waste Classification Hazardous WasteAssumed irritant and potentially toxic properties based on structural analogs. Must comply with EPA RCRA regulations.[3][4]
Required PPE Nitrile gloves, safety goggles with side-shields, and a buttoned lab coat.To prevent direct contact with skin and eyes, which are the primary routes of exposure for irritants.[9]
Compatible Containers Solids: HDPE pails, original container. Liquids: Glass or HDPE carboys. Sharps: Puncture-resistant sharps containers.Prevents degradation of the container and potential leaks. Acids and bases should not be stored in metal containers.[4][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Avoids potential for vigorous or exothermic reactions. Consult the SDS for any reagents used in solution with the compound.
Emergency Spill Protocol Evacuate immediate area if necessary. Wear appropriate PPE. Contain the spill with absorbent material. Collect for disposal as hazardous waste.Minimizes exposure to personnel and prevents the spread of contamination.

Step-by-Step Disposal Protocols

The specific protocol depends on the physical form of the waste. Always perform these steps in a well-ventilated area, such as a chemical fume hood.

Protocol A: Solid Waste Disposal

(Applies to: unused reagent, contaminated weigh boats, gloves, paper towels, etc.)

  • Don Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, safety goggles, and a lab coat.

  • Prepare Waste Container: Select a compatible solid waste container that is clean, dry, and has a secure lid. The container must be properly labeled (see Section 5).

  • Transfer Waste: Carefully place all solid waste contaminated with this compound into the prepared container. Minimize the generation of dust.

  • Seal and Store: Securely close the container lid. Place the container in your designated Satellite Accumulation Area (SAA).

  • Request Pickup: Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 6-12 months), contact your EHS department for disposal.[10]

Protocol B: Liquid Waste Disposal

(Applies to: solutions containing the compound, solvent rinses, etc.)

  • Don PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Prepare Waste Container: Use a designated liquid waste container made of compatible material (e.g., glass or HDPE). Ensure it is properly labeled.

  • Transfer Waste: Using a funnel, carefully pour the liquid waste into the container.

  • Manage Headspace: Do not fill the container to more than 90% capacity.[4] This 10% headspace allows for liquid expansion due to temperature changes or slight gas evolution.

  • Update Label: As waste is added, list each chemical component and its estimated percentage on the hazardous waste label. The total must equal 100%.[11][12]

  • Seal and Store: Tightly cap the container. Store it in your SAA within a secondary containment bin to prevent the spread of potential spills.

  • Request Pickup: Follow institutional procedures to have the full container collected by EHS.

Protocol C: Contaminated Sharps Disposal

(Applies to: needles, razor blades, glass Pasteur pipettes, etc.)

  • Use Designated Container: Immediately place any sharp object that has come into contact with the compound into a rigid, puncture-resistant sharps container.

  • Do Not Recap Needles: This is a primary cause of needlestick injuries.

  • Label Correctly: The sharps container must have a hazardous waste label identifying "this compound" as a contaminant.

  • Store and Dispose: Once the container is three-quarters full, seal it and request pickup from EHS.

Critical Labeling Requirements for Hazardous Waste

Accurate and complete labeling is a strict regulatory requirement enforced by the EPA and OSHA.[3][13] An improperly labeled container will be rejected by EHS. Every hazardous waste container must have a label affixed as soon as the first drop of waste is added.[6][11]

The label must include:

  • The words "Hazardous Waste" .[6][8]

  • Generator Information: Your name, department, building, and room number.[5][12]

  • Chemical Composition: The full chemical name, "this compound," and the full names of all other components (including solvents and water). List the percentage of each component, totaling 100%.[11][12]

  • Hazard Identification: Check the appropriate boxes for hazards (e.g., Irritant, Toxic). This can be determined from the SDS of the parent compound or related materials.[11][14]

Disposal Decision Workflow

The following diagram outlines the decision-making process for ensuring the proper disposal of waste generated from work with this compound.

G cluster_start Waste Generation cluster_classify Characterization cluster_contain Containment & Labeling cluster_store Accumulation cluster_dispose Final Disposal start Generate Waste Containing This compound waste_type Determine Waste Form start->waste_type solid Select Labeled Solid Waste Container waste_type->solid Solid liquid Select Labeled Liquid Waste Carboy (in Secondary Containment) waste_type->liquid Liquid sharps Select Labeled Puncture-Proof Sharps Bin waste_type->sharps Sharps saa Store in Designated Satellite Accumulation Area (SAA) Keep Container Closed solid->saa liquid->saa sharps->saa pickup Container Full or Time Limit Reached? Contact EHS for Pickup saa->pickup end Waste Removed by EHS pickup->end Yes

Caption: Disposal decision workflow for this compound waste.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Chemical Waste Labeling Procedure. The University of Iowa Environmental Health and Safety.
  • How to Label Chemical Waste Containers. UW Environmental Health & Safety.
  • What To Include On A Chemical Waste Label. IDR Environmental Services.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. ADCO Environmental Services.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Hazardous Waste Container Labeling. Oregon State University Environmental Health & Safety.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • Hazardous Waste Storage & Labeling. UC Davis Safety Services.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply.
  • Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals. Benchchem.
  • Amino Acid Standard - SAFETY DATA SHEET. Agilent.
  • Safety Data Sheet - MEM NON-ESSENTIAL AMINO ACIDS SOLUTION. Thermo Fisher Scientific.
  • 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097. PubChem.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-Amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of (R)-2-Amino-N-methyl-3-phenylpropanamide, a compound of interest for its potential applications. By elucidating the rationale behind each procedural step, we aim to foster a culture of safety and precision in the laboratory.

Hazard Identification and Risk Assessment

This compound, particularly in its hydrochloride salt form, presents several hazards that necessitate stringent safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

A thorough risk assessment is the foundational step in ensuring a safe laboratory environment. This involves not only understanding the intrinsic hazards of the compound but also evaluating the specific experimental procedures in which it will be used. The quantity of the substance, its physical form (solid or in solution), and the potential for aerosolization are all critical factors to consider.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with a detailed explanation of the rationale for each.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects the eyes from accidental splashes of solutions or contact with airborne particles of the solid compound, which can cause serious eye irritation.[1][2]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.Provides an additional layer of protection for the entire face from splashes and airborne particles.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice.[2] Always inspect gloves for any signs of degradation or puncture before use.Prevents direct skin contact with the compound, which is known to cause skin irritation.[1][2] Double-gloving may be advisable for prolonged handling or when working with concentrated solutions.
Laboratory CoatA long-sleeved, properly fitting lab coat made of a low-linting, chemically resistant material.[2]Protects personal clothing and underlying skin from contamination in the event of a spill.[2] The lab coat should be buttoned completely.
Respiratory Protection NIOSH-approved Respirator or Chemical Fume HoodAll handling of the solid compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]Given that the compound may cause respiratory irritation, preventing the inhalation of dust or aerosols is crucial.[1] Engineering controls like a fume hood are the preferred method of protection.[4]

Procedural Workflow for Safe Handling

A systematic approach to handling this compound is essential. The following workflow outlines the key steps from preparation to disposal, emphasizing safety at each stage.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal Prep 1. Don PPE Gather 2. Assemble Materials in Fume Hood Prep->Gather Weigh 3. Weigh Solid Compound Gather->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Clean 5. Decontaminate Work Area Dissolve->Clean Doff 6. Doff PPE Clean->Doff Waste 7. Segregate & Dispose of Waste Doff->Waste

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

Donning Personal Protective Equipment:

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Gown/Lab Coat: Put on a clean, buttoned lab coat.

  • Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly over the cuffs of the lab coat. If double-gloving, don the second pair.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if the risk assessment deems it necessary.

  • Respiratory Protection: If working outside of a fume hood, ensure your respirator is properly fitted and the cartridges are appropriate for the task.

Handling the Compound in a Chemical Fume Hood:

  • Preparation: Before introducing the compound, ensure the fume hood is functioning correctly and the sash is at the appropriate height.

  • Weighing: When weighing the solid, use a draft shield to prevent the powder from becoming airborne.

  • In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing. If heating is required, use a controlled heating source like a heating mantle or water bath.[2]

  • Post-Handling: After the experimental procedure is complete, decontaminate all surfaces and equipment with an appropriate solvent.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Response Protocol:

  • Alert: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: If it is safe to do so, don appropriate PPE before attempting to clean the spill.

  • Contain: For a solid spill, carefully sweep or vacuum the material into a labeled waste container. For a liquid spill, use an absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and dispose of all cleaning materials as hazardous waste.

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant, leak-proof container for all waste. Ensure the container is kept closed when not in use.

  • Final Disposal: The final disposal of the hazardous waste should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]

Caption: Waste disposal plan for this compound.

By adhering to these comprehensive guidelines, researchers and drug development professionals can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). 2-amino-N-methyl-3-phenylpropanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Methyl 2-amino-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ontario College of Pharmacists. (2019, September 5). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.